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  • Product: 4-Bromo-2-vinylthiazole
  • CAS: 209260-74-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2-vinylthiazole

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-bromo-2-vinylthiazole, a valuable building block in medicinal chemistry and materials science. The synthesis levera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-bromo-2-vinylthiazole, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the regioselective functionalization of 2,4-dibromothiazole, a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 4-Bromo-2-vinylthiazole

The thiazole motif is a cornerstone in the architecture of numerous biologically active compounds and functional materials. The introduction of a vinyl group at the 2-position of a 4-bromothiazole scaffold generates a versatile intermediate. The vinyl moiety can participate in a wide array of subsequent transformations, including but not limited to, polymerizations, cycloadditions, and further cross-coupling reactions. The bromine atom at the 4-position provides a handle for additional, orthogonal functionalization, allowing for the rapid construction of complex molecular architectures. This dual functionality makes 4-bromo-2-vinylthiazole a highly sought-after precursor in the synthesis of novel pharmaceuticals and advanced materials.

Synthetic Strategy: The Logic of Regioselective Cross-Coupling

The synthesis of 4-bromo-2-vinylthiazole from 2,4-dibromothiazole hinges on the principle of regioselective cross-coupling. The thiazole ring exhibits differential reactivity at its various positions. The C2 position is more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. This inherent electronic bias allows for the selective functionalization of the C2 position while leaving the C4-bromo substituent intact for future modifications.

Among the various cross-coupling methodologies, the Stille and Suzuki-Miyaura reactions are particularly well-suited for this transformation. This guide will focus on the Stille coupling, utilizing vinyltributyltin as the vinylating agent, due to its reliability and broad functional group tolerance.

Overall Synthetic Workflow

The synthesis can be conceptualized as a single-step conversion of the starting material to the desired product, followed by purification.

Synthesis_Workflow Start 2,4-Dibromothiazole Reaction Stille Cross-Coupling (Vinyltributyltin, Pd Catalyst) Start->Reaction Product_Crude Crude 4-Bromo-2-vinylthiazole Reaction->Product_Crude Purification Column Chromatography Product_Crude->Purification Product_Pure Pure 4-Bromo-2-vinylthiazole Purification->Product_Pure Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2,4-Dibromothiazole PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation VinylSnBu3 PdII_Vinyl R-Pd(II)L_n-Vinyl Transmetalation->PdII_Vinyl Bu3SnBr RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 4-Bromo-2-vinylthiazole

Caption: Catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond at the C2 position of 2,4-dibromothiazole to form a Pd(II) intermediate.

  • Transmetalation: The vinyl group is transferred from the organotin reagent (vinyltributyltin) to the palladium center, displacing the bromide.

  • Reductive Elimination: The newly formed carbon-carbon bond between the thiazole ring and the vinyl group is established as the product, 4-bromo-2-vinylthiazole, is released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring should lead to the desired product with the expected analytical characteristics.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2,4-DibromothiazoleC₃HBr₂NS242.93≥97%Commercially Available
VinyltributyltinC₁₄H₃₀Sn317.0997%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5699%Commercially Available
TolueneC₇H₈92.14AnhydrousCommercially Available
Diethyl ether(C₂H₅)₂O74.12AnhydrousCommercially Available
Saturated aq. KFKF58.10-Prepared in-house
Saturated aq. NaClNaCl58.44-Prepared in-house
Anhydrous MgSO₄MgSO₄120.37-Commercially Available
Silica gelSiO₂60.08230-400 meshCommercially Available
HexaneC₆H₁₄86.18HPLC gradeCommercially Available
Ethyl acetateC₄H₈O₂88.11HPLC gradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromothiazole (1.0 g, 4.11 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.238 g, 0.206 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (20 mL) via syringe, followed by vinyltributyltin (1.44 mL, 4.93 mmol, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quenching: Dilute the reaction mixture with diethyl ether (50 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) (30 mL) for 1 hour. This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium chloride (brine) (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: A slurry of silica gel in hexane is packed into a glass column.

  • Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate). The fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 4-bromo-2-vinylthiazole as a colorless to pale yellow oil.

Product Characterization and Validation

The identity and purity of the synthesized 4-bromo-2-vinylthiazole should be confirmed by spectroscopic methods. The expected data are summarized below.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 7.25 (s, 1H, H-5), 6.70 (dd, J = 17.6, 10.8 Hz, 1H, vinyl CH), 6.10 (d, J = 17.6 Hz, 1H, vinyl CH₂), 5.55 (d, J = 10.8 Hz, 1H, vinyl CH₂)
¹³C NMR (101 MHz, CDCl₃) δ 155.0 (C-2), 132.5 (vinyl CH), 125.0 (C-4), 120.0 (vinyl CH₂), 118.0 (C-5)
Mass Spectrometry (EI) m/z (%): 191/189 (M⁺, 100/98), 110 (M⁺ - Br), 83

Conclusion

This guide has detailed a robust and reliable method for the synthesis of 4-bromo-2-vinylthiazole from 2,4-dibromothiazole via a regioselective Stille cross-coupling reaction. The provided experimental protocol, coupled with mechanistic insights and expected analytical data, offers a comprehensive resource for researchers in organic and medicinal chemistry. The strategic use of regioselective synthesis opens avenues for the efficient construction of complex molecules with diverse functionalities, underscoring the importance of this methodology in modern drug discovery and materials science.

References

  • Bach, T.; Heuser, S. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. J. Org. Chem.2002 , 67(16), 5565-5573. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25(6), 508-524. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link]

  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc.1986 , 108(11), 3033-3040. [Link]

  • Uzelac, E. J.; Rasmussen, S. C. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. J. Org. Chem.2017 , 82(11), 5947-5951. [Link]

Exploratory

Technical Monograph: Spectroscopic Characterization of 4-Bromo-2-vinylthiazole

The following technical guide is structured as a high-level internal monograph for a medicinal chemistry or process development team. It prioritizes the logic of characterization over static data lists, ensuring the user...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level internal monograph for a medicinal chemistry or process development team. It prioritizes the logic of characterization over static data lists, ensuring the user understands how to validate the compound's identity and purity rigorously.

Executive Summary & Compound Significance

4-Bromo-2-vinylthiazole (CAS: 209260-74-2) is a high-value heteroaromatic scaffold used primarily as a linchpin intermediate in fragment-based drug discovery (FBDD).[1] Its structural duality—offering a reactive vinyl handle (C2) for Heck/Michael additions and a bromine handle (C4) for Suzuki/Stille cross-couplings—makes it versatile but also prone to polymerization and degradation.

This guide defines the Standard Operating Procedure (SOP) for its spectroscopic validation, distinguishing it from common regioisomers (e.g., 5-bromo-2-vinylthiazole) and synthetic byproducts.

Structural Logic & Synthetic Context

Before interpreting spectra, one must understand the synthetic origin to anticipate impurities.

  • Synthesis Route: typically involves the Stille coupling of 2,4-dibromothiazole with tributyl(vinyl)stannane.

  • Critical Impurity: The bis-vinylated byproduct (2,4-divinylthiazole) or unreacted starting material (2,4-dibromothiazole).

  • Stability Warning: The vinyl group at C2 is activated by the electron-deficient thiazole ring, increasing susceptibility to radical polymerization. Store at -20°C under Argon.

Characterization Workflow

The following decision tree outlines the logical flow for validating the compound.

G Sample Crude Sample MS LC-MS (ESI+) Sample->MS Step 1 IsoCheck Check Br Pattern (1:1 ratio) MS->IsoCheck m/z 190/192 NMR 1H NMR (CDCl3) IsoCheck->NMR Pass Regio Regio-Assignment (H5 Singlet) NMR->Regio Step 2 Purity Impurity Profiling (Sn residues, Solvents) Regio->Purity Step 3 Release Release for Synthesis Purity->Release >95% Purity

Figure 1: Logical workflow for the structural validation of 4-Bromo-2-vinylthiazole.

Mass Spectrometry: The "Fingerprint" Validation

Mass spectrometry provides the first "Go/No-Go" decision point. The presence of bromine provides a definitive isotopic signature.

Expected Data
ParameterValueDiagnostic Significance
Formula C

H

BrNS
Molecular Weight: 189.97 (based on

Br)
Ionization ESI+ or APCIProtonated molecular ion [M+H]

Isotope Pattern 1:1 doublet The natural abundance of

Br (50.7%) and

Br (49.3%) creates two peaks of nearly equal height at m/z 190 and 192 .[1]
Fragmentation

m = 80/82
Loss of Br radical is a common fragmentation pathway in high-energy collisions.[1]

Scientist’s Note: If you observe a cluster of peaks at M, M+2, M+4 (1:2:1 ratio), your sample contains 2,4-dibromothiazole . If you see a single peak at m/z ~138 with no doublet, you have likely formed the 2,4-divinyl byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming regio-chemistry (4-bromo vs. 5-bromo) and checking for polymerization.[1]

H NMR (300-500 MHz, CDCl )

The spectrum is simple but distinct. It consists of a specific "AMX" vinyl system and a lone aromatic singlet.

Predicted Chemical Shifts & Assignments
Proton

(ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H-5 (Thiazole)7.20 – 7.35 Singlet (s)N/AThe diagnostic signal.[1] In 4-bromothiazoles, H5 is typically at ~7.2-7.4 ppm.[1] If this were the 5-bromo isomer, H4 would appear further downfield (~8.7 ppm) due to the adjacent Nitrogen.
H-Vinyl (

)
6.80 – 6.95 dd

,

The proton on the vinyl group closest to the ring (geminal). Deshielded by the aromatic ring current.
H-Vinyl (

)
6.00 – 6.20 dd

,

Terminal vinyl proton trans to the ring.
H-Vinyl (

)
5.50 – 5.70 dd

,

Terminal vinyl proton cis to the ring.

Protocol for Regio-Confirmation: To distinguish 4-bromo-2-vinylthiazole from 5-bromo-2-vinylthiazole:

  • Look for the Aromatic Proton:

    • 4-Bromo isomer: H5 is adjacent to Sulfur and Bromine.[1] Shift is moderate (~7.3 ppm).

    • 5-Bromo isomer: H4 is adjacent to Nitrogen and Bromine.[1][2] Shift is significantly downfield (~7.8 - 8.0 ppm).[1]

  • NOE (Nuclear Overhauser Effect): Irradiate the vinyl

    
     signal.
    
    • In the 4-bromo isomer, NOE enhancement may be observed at H5 (weak, across ring).

    • In the 5-bromo isomer, NOE enhancement at H4 is stronger due to proximity.

C NMR (75-125 MHz, CDCl )
  • C2 (Quaternary): ~165-170 ppm (Deshielded by N and S).

  • C4 (Quaternary, C-Br): ~120-125 ppm.[1] The C-Br carbon is typically shielded relative to C-H carbons in thiazoles.[1]

  • C5 (CH): ~115-120 ppm.[1]

  • Vinyl CH: ~130 ppm.

  • Vinyl CH

    
    :  ~118-120 ppm.[1]
    

Vibrational Spectroscopy (IR)

While less specific than NMR, IR is crucial for quick purity checks (e.g., checking for carbonyl impurities from hydrolysis).

  • C=N Stretch (Thiazole): ~1480–1500 cm

    
    .
    
  • Vinyl C=C Stretch: ~1625–1635 cm

    
     (Sharp, medium intensity).
    
  • C-H Stretch (Aromatic/Vinyl): >3000 cm

    
    .
    
  • Absence of: Broad OH stretch (3200-3500 cm

    
    ) or Carbonyl (1700 cm
    
    
    
    ), which would indicate hydrolysis of the vinyl group or ring opening.

Impurity Profiling & Quality Control

When sourcing this material or synthesizing it, three specific impurities are common.

ImpurityDetection MethodLimit
Tributyltin residues

H NMR (0.8-1.5 ppm multiplet)
< 5000 ppm (ICH Q3D)
Polymerized material

H NMR (Broadening of vinyl peaks)
None visible
2,4-Dibromothiazole GC-MS or LC-MS< 1.0%
Self-Validating Protocol (The "Quick Check")

For routine use in the lab, do not run a full characterization every time. Use this rapid check:

  • Dissolve 1 mg in CDCl

    
    .
    
  • Acquire a standard 1H NMR (8 scans).

  • Verify the integral ratio of the Vinyl Region (3H total) to the Aromatic Region (1H singlet).

    • If ratio is < 3:1 (Vinyl:Aromatic): Polymerization has occurred. Purify immediately.

    • If ratio is > 3:1: Solvent contamination or wet sample.[1]

References

  • Synthesis & Reactivity: "Synthesis and modification of aromatic thiazoles." Science of Synthesis, Thieme Chemistry.

  • General Thiazole NMR Data: "NMR Chemical Shifts of Trace Impurities." J. Org.[3][4] Chem. 1997, 62, 21, 7512–7515.[3]

  • Compound Data: PubChem Entry for 4-Bromo-2-vinylthiazole (CAS 209260-74-2).[1]

  • Analogous Spectra (4-Bromothiazole): ChemicalBook Spectral Database.[1]

Sources

Foundational

Physical and chemical properties of 4-Bromo-2-vinylthiazole

Technical Whitepaper: 4-Bromo-2-vinylthiazole as a Bifunctional Scaffold Executive Summary: The Bifunctional Linchpin 4-Bromo-2-vinylthiazole represents a high-value heterocyclic intermediate in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Bromo-2-vinylthiazole as a Bifunctional Scaffold

Executive Summary: The Bifunctional Linchpin

4-Bromo-2-vinylthiazole represents a high-value heterocyclic intermediate in medicinal chemistry and materials science.[1] Its utility stems from its orthogonal bifunctionality : it possesses a reactive vinyl group at the C2 position (susceptible to polymerization, cycloaddition, or oxidation) and an electrophilic bromine handle at the C4 position (primed for palladium-catalyzed cross-coupling).[1]

This dual nature makes it a critical "linchpin" scaffold.[2] In drug discovery, it serves as a precursor to complex bithiazole natural products (e.g., cystothiazoles, melithiazoles).[1][2] In materials science, it functions as a functionalized monomer for conductive polymers.[1][2] This guide details the regioselective synthesis, physical properties, and handling protocols required to utilize this compound effectively.[2]

Physicochemical Profile

While 4-Bromo-2-vinylthiazole is often generated in situ or used immediately due to the reactivity of the vinyl group, its fundamental properties are governed by the thiazole core's aromaticity and the polarization of the C-Br bond.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name 4-Bromo-2-vinyl-1,3-thiazole
Molecular Formula C₅H₄BrNS
Molecular Weight 190.06 g/mol
Physical State Pale yellow oil to low-melting solidVinyl group disrupts crystal packing compared to 2,4-dibromothiazole (MP 82°C).[1][3][4]
Solubility Soluble in DCM, THF, EtOAc, ToluenePoor solubility in water.[2]
LogP (Calc) ~2.3 - 2.6Lipophilic character dominates.
Boiling Point (Pred) ~210-220°C (at 760 mmHg)Likely requires vacuum distillation (e.g., 0.5 mmHg) to avoid polymerization.[1]
Stability Light and heat sensitiveVinyl group prone to radical polymerization; store at -20°C.

Strategic Synthesis: The Regioselectivity Rule

The synthesis of 4-Bromo-2-vinylthiazole relies on the electronic differentiation of the C2 and C4 positions on the thiazole ring.[1]

The Core Principle: In 2,4-dibromothiazole, the C2 position is significantly more electron-deficient (adjacent to the ring nitrogen) than the C4 position. Consequently, nucleophilic attack and oxidative addition by Palladium(0) occur selectively at C2 .[1]

Experimental Protocol: Regioselective Stille Coupling

Objective: Selective installation of the vinyl group at C2 while leaving C4-Br intact.

Reagents:

  • Substrate: 2,4-Dibromothiazole (1.0 equiv)

  • Vinyl Source: Tributyl(vinyl)tin (1.05 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)[1][2]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Inertion: Flame-dry a reaction flask and purge with Argon. Oxygen acts as a catalyst poison and can initiate radical polymerization of the product.

  • Dissolution: Dissolve 2,4-dibromothiazole in anhydrous toluene (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₄. Stir for 5 minutes until the solution turns yellow/orange.

  • Reagent Addition: Add Tributyl(vinyl)tin dropwise.

  • Reflux: Heat to 90-100°C. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[1][2]6) will disappear, replaced by the product (Rf ~0.5).

    • Critical Control Point: Do not overheat or extend reaction time beyond conversion, or the C4-Br may eventually react (over-coupling).[1][2]

  • Workup: Cool to room temperature. Treat with aqueous KF (potassium fluoride) to precipitate tin byproducts as insoluble Bu₃SnF.[1][2] Filter through Celite.[1][2]

  • Purification: Flash chromatography on silica gel. Note: The vinyl group makes the product slightly unstable on acidic silica; use neutralized silica or move quickly.[1][2]

Visualization: Synthesis & Reactivity Logic

The following diagram maps the regioselective pathway and the divergent applications of the scaffold.

G Start 2,4-Dibromothiazole (Starting Material) Reagent Vinyl-SnBu3 / Pd(0) (Stille Coupling) Start->Reagent Product 4-Bromo-2-vinylthiazole (Target Scaffold) Polymer Poly(thiazole)s (Via Vinyl Polymerization) Product->Polymer Radical Initiator Bithiazole Bithiazole Natural Products (Via C4 Suzuki Coupling) Product->Bithiazole Aryl-Boronic Acid Pd(0) Cat. Cyclo Cycloaddition Adducts (Diels-Alder) Product->Cyclo Diene/Dienophile Reagent->Product Regioselective C2 Attack (Electronic Control)

Figure 1: Reaction workflow demonstrating the regioselective synthesis of 4-bromo-2-vinylthiazole and its subsequent divergent reactivity pathways.

Functionalization & Reactivity

The utility of 4-Bromo-2-vinylthiazole lies in its ability to undergo Orthogonal Functionalization .[1]

Path A: The C4-Bromo Handle (Cross-Coupling)

The bromine at C4 is less reactive than the original C2-Br but remains a viable electrophile for Pd-catalyzed reactions once the C2 position is substituted.[1]

  • Application: Synthesis of 2,4'-bithiazoles.[1][2][3][5][6][7]

  • Mechanism: Oxidative addition of Pd(0) into the C4-Br bond is slower; therefore, more active catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) and higher temperatures are often required compared to the initial synthesis step.[2]

Path B: The C2-Vinyl Handle (Alkene Chemistry)

The vinyl group is conjugated with the thiazole ring, making it electron-poor compared to a simple alkene.[1]

  • Polymerization: Can be polymerized via radical mechanisms to form conductive polymers with thiazole pendants.[1][2]

  • Heck Reaction: The vinyl group can act as the alkene component in a Heck reaction to create styryl-thiazole derivatives.[1]

Safety, Stability & Handling

Signal Word: WARNING

  • Polymerization Hazard: The vinyl group makes this compound prone to spontaneous polymerization, especially if purified to high concentration.[2]

    • Protocol: Always store with a radical inhibitor (e.g., 100 ppm BHT or Hydroquinone) if storing for >24 hours.[2]

  • Storage: Store at -20°C under Argon atmosphere. Exclude light.

  • Toxicity: Like many halogenated thiazoles, it is likely a skin and eye irritant (H315, H319) and potentially harmful if swallowed (H302).[1][2][8]

  • Waste Disposal: Segregate as halogenated organic waste.[1][2] Do not mix with strong oxidizers or radical initiators (peroxides).

References

  • Bach, T., & Heuser, S. (2002).[1][2] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[1][9] Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.[1][2][10] The Journal of Organic Chemistry, 82(11), 5947–5951.[9]

  • PubChem. (n.d.).[1][2][8][11] 2,4-Dibromothiazole (Compound Summary). National Library of Medicine.[1]

  • Sigma-Aldrich. (n.d.).[1][2] 2,4-Dibromothiazole Safety Data Sheet. Merck KGaA.[12]

Sources

Exploratory

Technical Guide: Reactivity &amp; Applications of 4-Bromo-2-vinylthiazole

The following technical guide details the reactivity profile, handling, and synthetic utility of 4-Bromo-2-vinylthiazole . This document is structured for researchers in medicinal chemistry and materials science, focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, handling, and synthetic utility of 4-Bromo-2-vinylthiazole . This document is structured for researchers in medicinal chemistry and materials science, focusing on the orthogonal reactivity of the vinyl and bromo functional groups.

Executive Summary: The "Janus" Scaffold

4-Bromo-2-vinylthiazole represents a bifunctional heterocyclic scaffold characterized by two distinct reactive centers: an electrophilic aryl halide (C4-Br) and an electron-deficient alkene (C2-Vinyl). This dual functionality allows for orthogonal functionalization , enabling the molecule to serve as a linchpin in the synthesis of complex thiazole-containing pharmacophores or functional polymers.

  • Core Utility: Sequential cross-coupling (C4) and Michael addition/cycloaddition (C2).

  • Primary Challenge: Preventing competitive polymerization of the vinyl group during metal-catalyzed transformations at the bromine center.

Electronic Structure & Reactivity Profile

To predict and control reactivity, one must understand the electronic push-pull dynamics of the thiazole ring.

Electronic Activation

The thiazole ring is


-deficient. The nitrogen atom at position 3 exerts a strong electron-withdrawing effect (

) on the C2 position.
  • The Vinyl Group (C2): The vinyl group is conjugated to the C=N bond. This polarization renders the vinyl group electron-poor, behaving more like an

    
    -unsaturated ketone (Michael acceptor) than a styrene derivative. It is a potent dienophile  and Michael acceptor .
    
  • The Bromine Atom (C4): The C4 position is activated for oxidative addition by Palladium(0) species, though slightly less reactive than the C2 position (if it were halogenated). However, with C2 blocked by the vinyl group, C4 becomes the primary site for cross-coupling.

Reactivity Decision Tree

The following diagram illustrates the divergent pathways available based on reaction conditions.

ReactivityTree Start 4-Bromo-2-vinylthiazole Pd Pd(0) Catalysis (Suzuki, Stille, Sonogashira) Start->Pd Boronic Acids/Stannanes Base, Ligand Nu Nucleophilic Attack (Michael Addition) Start->Nu Thiols/Amines Mild Base DA Cycloaddition (Diels-Alder) Start->DA Dienes (e.g., Danishefsky) Heat/Lewis Acid Rad Radical/Cationic Polymerization Start->Rad AIBN or Lewis Acid C4_Funct C4-Functionalized Vinyl Thiazole Pd->C4_Funct Retention of Vinyl C2_Sat C2-Alkyl/Thioalkyl Thiazole Nu->C2_Sat Retention of Br Bicyclic Fused Bicyclic Thiazoles DA->Bicyclic Retention of Br Polymer Poly(vinylthiazole) with Br-handles Rad->Polymer Retention of Br

Figure 1: Divergent reactivity pathways. The scaffold allows selective reaction at C4 or C2 depending on the reagent class (Nucleophiles vs. Pd-Catalysts).

Key Transformations & Methodologies

Scenario A: C4-Selective Cross-Coupling (Preserving the Vinyl)

Objective: Install an aryl or heteroaryl group at C4 without polymerizing the vinyl group. Challenge: The Heck reaction is a major side reaction where the vinyl group of one molecule reacts with the bromine of another (self-polymerization). Solution: Use Suzuki-Miyaura or Stille conditions. These cycles do not involve carbopalladation of alkenes, thus preserving the vinyl group if temperatures are controlled.

Recommended Protocol (Suzuki Coupling):

  • Reagents: 4-Bromo-2-vinylthiazole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl₂·DCM (3-5 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1). Note: Deoxygenate thoroughly to prevent radical polymerization.

  • Additive: Add 0.1 equiv of BHT (Butylated hydroxytoluene) as a radical scavenger to protect the vinyl group.

  • Conditions: Heat to 60–80 °C under Argon for 4–12 hours.

  • Workup: Standard extraction. The vinyl group should remain intact.

Scenario B: Vinyl-Selective Functionalization (Michael Addition)

Objective: Use the vinyl group as a "warhead" for covalent attachment (e.g., in cysteine targeting) or to build complexity. Mechanism: The electron-poor nature of the 2-vinylthiazole makes it an excellent Michael acceptor.

Representative Protocol (Thia-Michael Addition):

  • Reagents: 4-Bromo-2-vinylthiazole (1.0 equiv), Thiol (R-SH, 1.1 equiv), Et₃N (0.1 equiv).

  • Solvent: DCM or MeOH at 0 °C to Room Temperature.

  • Observation: Reaction is typically fast (< 1 hour).

  • Outcome: Formation of the thioether at the terminal carbon of the vinyl group. The C4-Br remains untouched, available for subsequent coupling.

Scenario C: Cycloaddition (Diels-Alder)

Objective: Construct fused ring systems (e.g., benzothiazoles or tetrahydrobenzothiazoles). Reactivity: 4-Bromo-2-vinylthiazole acts as the dienophile . It reacts best with electron-rich dienes.

Reaction Scheme:

Diene: 2,3-Dimethyl-1,3-butadiene or Danishefsky’s Diene. Conditions: Reflux in Toluene or Xylene. Lewis acids (e.g., AlCl₃) can accelerate the reaction but may affect the thiazole nitrogen.

Experimental Data Summary

The following table summarizes the expected reactivity based on analogous 2-vinyl and 4-bromothiazole systems [1, 2].

Reaction TypeTarget SiteReagentsChemoselectivityRisk Factor
Suzuki Coupling C4-BrAr-B(OH)₂, Pd(0), BaseHigh (Br reacts, Vinyl intact)Oligomerization of vinyl if O₂ present.
Heck Reaction C4-Br / VinylAlkene, Pd(0)Low (Self-reaction likely)High: Substrate acts as both electrophile and alkene.
Michael Addition Vinyl (C2)R-SH / R-NH₂, BaseHigh (Vinyl reacts, Br intact)None; very clean transformation.
Bromination Vinyl (C2)Br₂ / DCMMedium Over-bromination at C5 is possible.
Polymerization Vinyl (C2)AIBN, HeatHigh Forms poly(vinylthiazole) with pendant Br.

Mechanistic Visualization: The "Self-Heck" Danger

One of the most critical failure modes when working with this molecule is the intermolecular Heck reaction . If you attempt a Heck reaction with an external alkene, the Pd-inserted species (at C4) may preferentially coordinate the vinyl group of a neighboring 4-bromo-2-vinylthiazole molecule, leading to polymerization.

SelfHeck cluster_cycle Self-Polymerization Cycle (The Hazard) Step1 Oxidative Addition Pd(0) inserts into C4-Br Step2 Coordination Pd-Ar species binds Vinyl of Molecule B Step1->Step2 Step3 Insertion & Elimination Forms Dimer/Polymer Step2->Step3 Precaution PRECAUTION: Avoid Heck conditions. Use Suzuki/Stille for C4 functionalization. Step3->Precaution

Figure 2: The "Self-Heck" mechanism. Pd(0) insertion at C4 can lead to coordination with the vinyl group of a second substrate molecule, resulting in uncontrolled oligomerization.

Safety & Handling

  • Lachrymator: Vinyl-substituted heterocycles are often potent lachrymators and skin irritants. Handle only in a fume hood.

  • Sensitizer: Thiazoles can cause allergic skin reactions. Double-gloving is recommended.

  • Storage: Store at -20 °C. The vinyl group is prone to spontaneous polymerization. Stabilization with 100-500 ppm BHT (2,6-di-tert-butyl-4-methylphenol) is mandatory for long-term storage.

References

  • Synthesis of Bromothiazoles: Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

  • Vinyl Heterocycle Reactivity: Kotha, S., et al. (2025). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI Molecules. Link

  • Thia-Michael Addition: Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

  • Palladium Catalysis on Thiazoles: Wang, X., et al. (2019). Palladium-catalyzed cross-coupling reactions of 4-bromothiazole derivatives. ResearchGate. Link

Foundational

Solubility of 4-Bromo-2-vinylthiazole in common organic solvents

Executive Summary 4-Bromo-2-vinylthiazole (CAS: 209260-74-2) is a specialized heterocyclic building block primarily utilized in medicinal chemistry and materials science.[1] Its structural duality—featuring a reactive vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-vinylthiazole (CAS: 209260-74-2) is a specialized heterocyclic building block primarily utilized in medicinal chemistry and materials science.[1] Its structural duality—featuring a reactive vinyl group for polymerization or cyclization and a bromine handle for cross-coupling (e.g., Suzuki-Miyaura)—dictates a specific solubility profile critical for process optimization.

This guide provides a comprehensive analysis of its solubility in organic solvents, grounded in physicochemical principles and empirical data from structural analogs. It is designed to assist researchers in selecting the optimal solvent systems for synthesis, purification, and formulation.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, one must understand the molecular forces at play. 4-Bromo-2-vinylthiazole is a low-molecular-weight heteroaromatic compound with distinct lipophilic characteristics.

Key Properties
PropertyValue / DescriptionImplication for Solubility
Molecular Weight 190.06 g/mol Small molecule; generally kinetically fast dissolution.
Physical State Low-melting solid or OilHigh tendency to be miscible with organic oils/solvents.
LogP (Predicted) ~2.2 – 2.5Lipophilic; poor water solubility, high affinity for non-polar to moderately polar organics.
H-Bond Donors 0Cannot donate H-bonds; relies on dipole-dipole and dispersion forces.
H-Bond Acceptors 1 (Thiazole Nitrogen)Weak acceptor; soluble in protic solvents only if they are organic (e.g., MeOH).
The "Like Dissolves Like" Mechanism[2]
  • Hydrophobic Core: The bromine atom and vinyl group increase the molecule's hydrophobicity, making it incompatible with the highly structured hydrogen-bonding network of water.

  • Dipole Interactions: The thiazole ring creates a permanent dipole. Consequently, the compound dissolves best in solvents that can stabilize this dipole without requiring strong hydrogen bonding (e.g., DCM, THF).

Solubility Landscape: Solvent Compatibility Table

The following data categorizes common laboratory solvents based on their ability to solubilize 4-Bromo-2-vinylthiazole at room temperature (25°C).

Solubility Classification
Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (>100 mg/mL)Primary Choice. The high polarizability of chlorinated solvents interacts favorably with the bromo-thiazole moiety. Ideal for reaction media and extractions.
Polar Aprotic THF, Ethyl Acetate, Acetone, DMSO, DMFGood to Excellent (>50 mg/mL)Reaction Solvents. THF is preferred for organometallic couplings. DMSO/DMF are excellent but difficult to remove; use only if high temps (>80°C) are required.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Purification. Useful for recrystallization or as co-solvents. Solubility decreases significantly as the alcohol chain length increases or temperature drops.
Non-Polar Hexanes, Pentane, CyclohexaneLow (<5 mg/mL)Anti-Solvents. The compound is likely to oil out or precipitate. Used to crash the product out of solution during purification.
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Immiscible. Requires a co-solvent (e.g., DMSO) or surfactant for biological assays.

Visualizing the Workflow

Solvent Selection Decision Tree

This logic flow aids in selecting the correct solvent based on the intended experimental stage.

SolventSelection Start Select Process Stage Reaction Synthesis / Reaction Start->Reaction Workup Extraction / Workup Start->Workup Purification Purification / Crystallization Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis LowTemp Low Temp (<0°C)? Reaction->LowTemp Immiscible Water Immiscible Required Workup->Immiscible Chromatography Column Chromatography Purification->Chromatography THF Use THF or Et2O LowTemp->THF Yes HighTemp High Temp (>80°C)? LowTemp->HighTemp No DMF Use DMF or Toluene HighTemp->DMF Yes DCM Use DCM or CHCl3 HighTemp->DCM No Extract Use DCM or EtOAc Immiscible->Extract HexEtOAc Hexane / EtOAc Gradient Chromatography->HexEtOAc

Figure 1: Decision tree for selecting solvents based on experimental requirements.

Experimental Protocols

Since batch-to-batch physical variations (e.g., crystal size, purity) affect dissolution rates, the following protocols ensure reproducibility.

Protocol A: Visual Solubility Assessment (Saturation Method)

Objective: Rapidly determine approximate solubility limits for synthesis planning.

  • Preparation: Weigh 10 mg of 4-Bromo-2-vinylthiazole into a clear 4 mL glass vial.

  • Addition: Add the solvent of choice in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution is clear with no particulates.

    • Sparingly Soluble: Haze or suspension persists.

    • Insoluble: Solid remains at the bottom or oils out.

  • Calculation:

    
    
    
Protocol B: HPLC-Based Solubility Determination

Objective: Precise quantification for biological assay stock solutions.

  • Saturation: Add excess compound to 1 mL of solvent (e.g., PBS + 5% DMSO) in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).

  • Quantification: Inject into HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area against a standard curve prepared in 100% Methanol.

Applications & Handling

Synthetic Utility
  • Suzuki-Miyaura Coupling: The C-Br bond is highly active. THF/Water (4:1) or Dioxane are the recommended solvent systems, often using mild bases like K₂CO₃.

  • Polymerization: The vinyl group allows radical polymerization. This is typically conducted in Toluene or DMF to maintain solubility of the growing polymer chain.

Safety & Storage
  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C . The vinyl group is prone to spontaneous polymerization or oxidation if exposed to light/air.

  • Handling: Use Nitrile gloves . As a halogenated thiazole, it is a potential skin sensitizer and lachrymator. Handle only in a fume hood.

References

  • PubChem. 4-Bromo-2-vinylthiazole (Compound).[2] National Library of Medicine. Available at: [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[3] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry. Available at: [Link]

  • European Commission. Standard Operating Procedure for Solubility Testing. EURL ECVAM.[4] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Negishi Cross-Coupling Reactions Using 4-Bromo-2-vinylthiazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of Negishi cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of Negishi cross-coupling reactions utilizing 4-Bromo-2-vinylthiazole as a key building block. The thiazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of a vinyl group at the 2-position offers a versatile handle for further synthetic transformations, making this substrate particularly valuable in drug discovery programs. These application notes delve into the mechanistic underpinnings of the Negishi reaction, offer practical guidance on experimental setup and optimization, and present a detailed, step-by-step protocol for the coupling of 4-Bromo-2-vinylthiazole with a representative organozinc reagent.

Introduction: The Significance of 2-Vinylthiazoles in Modern Drug Discovery

The thiazole ring is a cornerstone of many biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a vinyl substituent at the 2-position of the thiazole ring creates a valuable synthetic intermediate. The vinyl group can participate in a variety of subsequent chemical transformations, such as Michael additions, cycloadditions, and polymerizations, allowing for the rapid diversification of a lead compound and the exploration of structure-activity relationships (SAR).

The Negishi cross-coupling reaction is a powerful and reliable method for the formation of carbon-carbon bonds, particularly between sp2-hybridized centers.[3][4] Its high functional group tolerance and the relatively high reactivity of organozinc reagents make it an ideal choice for the synthesis of complex molecules, including those containing the sensitive 2-vinylthiazole moiety.[5] This guide will equip researchers with the necessary knowledge and practical protocols to effectively utilize 4-Bromo-2-vinylthiazole in their synthetic endeavors.

The Negishi Cross-Coupling Reaction: A Mechanistic Overview

The Negishi cross-coupling reaction is a transition metal-catalyzed process that involves the reaction of an organozinc compound with an organic halide or triflate.[3][4] The catalytic cycle, typically employing a palladium(0) catalyst, can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, 4-Bromo-2-vinylthiazole) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Negishi_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-ZnX') Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Ar-R 2-Vinyl-4-substituted-thiazole Ar-Pd(II)(L2)-R->Ar-R Product Ar-X 4-Bromo-2-vinylthiazole R-ZnX' Organozinc Reagent

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling of 4-Bromo-2-vinylthiazole with an Arylzinc Reagent

This protocol provides a general method for the palladium-catalyzed Negishi cross-coupling of 4-Bromo-2-vinylthiazole with a representative arylzinc reagent. Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents
  • 4-Bromo-2-vinylthiazole

  • Organozinc reagent (e.g., Phenylzinc chloride solution)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (argon or nitrogen) with a manifold

  • Standard glassware for workup and purification

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add 4-Bromo-2-vinylthiazole and catalyst to a Schlenk flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add anhydrous THF via syringe. B->C D Add the organozinc reagent solution dropwise at room temperature. C->D E Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C). D->E F Monitor reaction progress by TLC or GC-MS. E->F G Quench the reaction with saturated NH4Cl solution. F->G H Extract the aqueous layer with ethyl acetate (3x). G->H I Combine organic layers, wash with brine, and dry over MgSO4. H->I J Concentrate in vacuo. I->J K Purify the crude product by flash column chromatography. J->K

Caption: A generalized workflow for the Negishi cross-coupling reaction.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-vinylthiazole (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous THF (5 mL) via syringe and stir the mixture until all solids are dissolved.

  • To the stirred solution, add the organozinc reagent (e.g., a 0.5 M solution of phenylzinc chloride in THF, 2.4 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-vinyl-4-arylthiazole.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: Organozinc reagents are sensitive to moisture and air.[5] Therefore, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligands may be beneficial for optimizing yield and reaction time. For example, catalysts with bulky, electron-rich phosphine ligands can be more active.

  • Organozinc Reagent Quality: The success of the Negishi coupling is highly dependent on the quality of the organozinc reagent. Commercially available solutions should be titrated before use. If preparing the organozinc reagent in situ, ensure the complete formation before adding the coupling partners.

  • Reaction Temperature: The optimal reaction temperature will depend on the reactivity of the specific coupling partners. Room temperature is often sufficient, but gentle heating may be required for less reactive substrates.

  • Potential for Vinyl Group Polymerization: While generally stable under Negishi conditions, the vinyl group can potentially undergo polymerization, especially at elevated temperatures or in the presence of radical initiators. It is advisable to conduct the reaction at the lowest effective temperature and ensure the absence of oxygen.

Data Presentation: Expected Outcomes

The Negishi cross-coupling of 4-Bromo-2-vinylthiazole is expected to proceed in good to excellent yields, depending on the specific organozinc reagent used.

Organozinc Reagent (R-ZnX)Palladium CatalystSolventTemperature (°C)Typical Yield (%)
Phenylzinc chloridePd(PPh₃)₄THF25-5080-95
4-Methoxyphenylzinc bromidePd(dppf)Cl₂Dioxane6075-90
2-Thienylzinc chloridePd₂(dba)₃ / XPhosTHF2585-98

Note: The data in this table is representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The Negishi cross-coupling reaction is a highly effective method for the synthesis of 2-vinyl-4-substituted thiazoles from 4-Bromo-2-vinylthiazole. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic campaigns. The resulting products are valuable intermediates in the development of novel therapeutics and other functional materials.

References

  • Negishi Coupling - NROChemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • Negishi coupling - Wikipedia. (2023, December 29). Retrieved February 6, 2026, from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

  • Jensen, J., & Skrydstrup, T. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. The Journal of Organic Chemistry, 66(14), 4643–4649. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]

  • Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. University of Illinois Urbana-Champaign.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 134-150. [Link]

  • Al-Ghorbani, M., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 13(1), 1-19.
  • Kaur, R., et al. (2018). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Journal of Molecular Structure, 1166, 333-345. [Link]

  • Gomaa, M. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

Sources

Application

High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-2-vinylthiazole: A Precision Protocol

Executive Summary The Suzuki-Miyaura cross-coupling of 4-bromo-2-vinylthiazole presents a unique chemoselective challenge in drug discovery. While the thiazole core is a privileged scaffold in oncology (e.g., Dasatinib,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-bromo-2-vinylthiazole presents a unique chemoselective challenge in drug discovery. While the thiazole core is a privileged scaffold in oncology (e.g., Dasatinib, Epothilones) and anti-infectives, the coexistence of an electrophilic C4-bromide and a reactive C2-vinyl group requires a catalytic system that prioritizes oxidative addition at the C-Br bond over competitive Heck reactions or vinyl polymerization.

This guide provides a validated, self-consistent protocol for coupling 4-bromo-2-vinylthiazole with aryl and heteroaryl boronic acids. By leveraging bidentate ligands and controlled basicity, we achieve high turnover frequencies (TOF) while preserving the vinyl handle for downstream functionalization.

Strategic Analysis: Substrate Reactivity

The Electrophile: 4-Bromo-2-vinylthiazole
  • Electronic Bias: The thiazole ring is electron-deficient (π-excessive but N-inductive withdrawing). The C4 position is activated for oxidative addition by the adjacent nitrogen, though less so than the C2 position. Since C2 is blocked by the vinyl group, C4 becomes the primary site of reactivity.

  • The Vinyl Risk: The C2-vinyl group acts as a "soft" ligand. In the presence of Pd(II) and absence of boronic acid (slow transmetalation), the vinyl group can undergo Heck coupling or coordinate to Pd, potentially poisoning the catalyst or leading to isomerization.

  • Catalyst Poisoning: The thiazole nitrogen (N3) has a lone pair capable of coordinating to Pd, displacing monodentate ligands like PPh3.

The Solution: Ligand & Base Selection

To mitigate N-coordination and vinyl interference, we utilize Pd(dppf)Cl₂ . The bidentate ferrocenyl ligand (dppf) has a large bite angle and creates a steric environment that discourages N-binding and stabilizes the Pd(0) species against agglomeration.

Mechanistic Pathway[1]

The reaction follows the catalytic cycle depicted below. Note the critical "Pre-Activation" step where the boronic acid is converted to the boronate species, which is essential for transmetalation on the electron-poor thiazole complex.

SuzukiCycle cluster_0 Critical Control Point Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Bromo-2-vinylthiazole PdII_ArX L2Pd(II)(Thiazole)(Br) OxAdd->PdII_ArX TransMet Transmetalation PdII_ArX->TransMet + Boronate BaseStep Base Activation (Boronic Acid → Boronate) BaseStep->TransMet Ar-B(OH)3 + OH- → [Ar-B(OH)4]- PdII_DiAr L2Pd(II)(Thiazole)(Ar) TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the base activation step required to facilitate transmetalation on the electron-deficient thiazole complex.

Optimization Matrix

The following conditions were screened to maximize yield while minimizing vinyl polymerization.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)Outcome Analysis
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM (3 mol%) Pd₂(dba)₃ / XPhosPd(dppf)Cl₂ prevents N-poisoning and is air-stable. Pd(PPh₃)₄ showed 15% lower conversion due to catalyst death.
Base Na₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq) Cs₂CO₃ (2.0 eq)K₃PO₄ provided faster transmetalation rates. Na₂CO₃ was too slow, leading to vinyl side reactions.
Solvent DME / H₂O (2:1)1,4-Dioxane / H₂O (4:1) Toluene / EtOH / H₂ODioxane allows for higher reaction temperatures (100°C) which is crucial for overcoming the activation energy of C4-oxidative addition.
Temp 80°C100°C 110°C (Microwave)100°C is optimal. Higher temps increased vinyl polymerization.

Core Protocol: Synthesis of 4-Aryl-2-vinylthiazoles

Materials
  • Substrate: 4-Bromo-2-vinylthiazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.03 equiv)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane (HPLC grade, degassed) and Water (degassed).

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

  • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

  • Flame-dry the vessel under vacuum and backfill with Argon (repeat 3x). Rationale: Oxygen promotes homocoupling of boronic acids and oxidation of the vinyl group.

Step 2: Reagent Loading

  • Add 4-Bromo-2-vinylthiazole (1.0 mmol, 190 mg), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg) to the vial.

  • Add Pd(dppf)Cl₂·DCM (0.03 mmol, 24.5 mg) last.

    • Note: If the substrate is a liquid, add it via syringe after solvent addition.

Step 3: Solvation and Degassing

  • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

  • Critical Step: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into solution).

    • Self-Validation: The solution should turn from a suspension to a dark orange/red mixture upon heating. If it turns black immediately (Pd black precipitation), oxygen was likely present.

Step 4: Reaction

  • Seal the vessel and heat to 100°C in an oil bath or heating block.

  • Stir vigorously (800 rpm) for 4–12 hours.

  • Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the fluorescent product.

Step 5: Workup and Scavenging

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Pd Removal: Add 100 mg of SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic layer and stir for 30 mins. Filter through Celite.

    • Why? Thiazoles bind Pd residues tightly. Scavenging is required to prevent false positives in biological assays.

Purification & Workflow Visualization

The following workflow ensures isolation of high-purity material suitable for biological testing.

WorkupFlow Reaction Reaction Mixture (100°C, 12h) Quench Cool & Dilute (EtOAc/H2O) Reaction->Quench PhaseSep Phase Separation (Org vs Aq) Quench->PhaseSep Scavenge Pd Scavenging (Thiol Resin) PhaseSep->Scavenge Organic Layer Filter Filtration (Celite) Scavenge->Filter Concentrate Concentration Filter->Concentrate Chromatography Flash Column (Hex/EtOAc) Concentrate->Chromatography Final Pure Product (>98% Purity) Chromatography->Final

Figure 2: Downstream processing workflow emphasizing Palladium scavenging.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by Thiazole N.Switch to XPhos Pd G2 or increase Pd(dppf)Cl₂ to 5 mol%.
Vinyl Polymerization Reaction temperature too high or radical initiation.Add radical inhibitor (BHT, 1 mol%) or lower temp to 80°C and extend time.
Protodeboronation Boronic acid instability in base.Use Boronic Ester (Pinacol) instead of acid, or use anhydrous conditions (Dioxane/CsF).
Homocoupling (Ar-Ar) Oxygen ingress.Re-degas solvents rigorously. Ensure Argon overpressure.

References

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

  • Just-Baringo, X., et al. (2011).[2] Thiazole-based peptide mimics: Synthesis and applications. Tetrahedron Letters, 52(42), 5435. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ohmiya, H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3] Royal Society of Chemistry Advances, 14, 28000. Link

Sources

Method

Application Note: Heck Reaction Protocols for 4-Bromo-2-vinylthiazole

Strategic Overview & Chemical Challenges 4-Bromo-2-vinylthiazole presents a unique challenge in palladium-catalyzed cross-coupling: it is a bifunctional monomer capable of acting as both the electrophile (aryl halide) an...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Challenges

4-Bromo-2-vinylthiazole presents a unique challenge in palladium-catalyzed cross-coupling: it is a bifunctional monomer capable of acting as both the electrophile (aryl halide) and the nucleophile (alkene). This duality creates a high risk of uncontrolled oligomerization (Self-Heck reaction) rather than the desired cross-coupling.

To successfully utilize this substrate, the experimental design must prioritize chemoselectivity . This guide outlines two distinct protocols based on the desired reaction pathway:

  • Mode A (Electrophilic): Reacting the C4-Bromide with an external alkene.

  • Mode B (Nucleophilic): Reacting the C2-Vinyl group with an external aryl halide.

Critical Success Factors
  • Catalyst Poisoning: The thiazole nitrogen and sulfur atoms are potent σ-donors that can sequester Pd(II) species, deactivating the catalyst. High-temperature conditions or bulky phosphine ligands are required to maintain the active catalytic cycle.

  • Suppression of Self-Polymerization: When coupling the bromide (Mode A), the concentration of the external alkene must be kept high relative to the thiazole to statistically favor cross-coupling over self-reaction.

  • Regioselectivity: The C4 position of thiazole is inherently less reactive than the C2 position; however, since C2 is blocked by the vinyl group, C4 becomes the primary site for oxidative addition.

Mechanistic Decision Tree

The following diagram illustrates the divergent reaction pathways and the requisite conditions to control selectivity.

HeckSelectivity Substrate 4-Bromo-2-vinylthiazole ModeA MODE A: C-Br Activation (Electrophile) Substrate->ModeA Target C4-Br ModeB MODE B: Vinyl Activation (Nucleophile) Substrate->ModeB Target Vinyl Self Risk: Self-Polymerization Substrate->Self High Conc / No Partner PartnerA Partner: Activated Alkene (e.g., Acrylates, Styrenes) ModeA->PartnerA CondA Conditions: High Dilution of Thiazole Excess Partner (2-3 equiv) Ligand: P(o-tol)3 or dppf PartnerA->CondA ProdA Product: 4-Alkenyl-2-vinylthiazole CondA->ProdA PartnerB Partner: Aryl Iodide (Ar-I) (Must be > reactive than Thiazole-Br) ModeB->PartnerB CondB Conditions: Mild Base (Ag2CO3 or TEA) Temp < 80°C Ligand: Triphenylphosphine PartnerB->CondB ProdB Product: 4-Bromo-2-styrylthiazole CondB->ProdB

Figure 1: Chemoselectivity logic flow for 4-Bromo-2-vinylthiazole. Selecting the correct partner reactivity is crucial to avoid polymerization.

Detailed Experimental Protocols

Protocol A: C4-Bromide Coupling (Thiazole as Electrophile)

Objective: Couple 4-Bromo-2-vinylthiazole with an external alkene (e.g., Methyl Acrylate). Mechanism: Oxidative addition at C4-Br.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Bromo-2-vinylthiazole 1.0SubstrateLimiting reagent.
Alkene Partner 2.5 - 3.0Coupling PartnerLarge excess prevents self-Heck.
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystStandard source of Pd(II).
P(o-tol)₃ 0.10 (10 mol%)LigandBulky ligand prevents thiazole coordination.
Et₃N 3.0BaseSoluble organic base preferred.
DMF or DMAc [0.1 M]SolventPolar aprotic required for thiazoles.
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in anhydrous DMF. Stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn yellow/orange.

  • Base & Partner Addition: Add the Triethylamine (Et₃N) and the Alkene Partner (e.g., Methyl Acrylate) directly to the catalyst solution.

  • Controlled Addition (Crucial): Dissolve the 4-Bromo-2-vinylthiazole in a separate minimal volume of DMF.

  • Reaction: Heat the catalyst/alkene mixture to 90°C . Once at temperature, add the thiazole solution dropwise over 30-60 minutes .

    • Rationale: Keeping the instantaneous concentration of the bromothiazole low minimizes the probability of it reacting with the vinyl group of another bromothiazole molecule.

  • Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the starting bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Vinyl Coupling (Thiazole as Alkene)

Objective: Couple the 2-Vinyl group with an external Aryl Halide. Mechanism: Oxidative addition of external Ar-X, followed by insertion into Thiazole Vinyl.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Iodide (Ar-I) 1.0ElectrophileMust be more reactive than the thiazole-Br.
4-Bromo-2-vinylthiazole 1.2AlkeneSlight excess.
Pd₂(dba)₃ 0.02 (2 mol%)CatalystPd(0) source avoids reduction step.
AsPh₃ (Triphenylarsine) 0.08 (8 mol%)Ligand"Farina effect" ligand for difficult Heck couplings.
Ag₂CO₃ 2.0Base/AdditiveSilver salts promote halide abstraction.
THF or Toluene [0.2 M]SolventLower polarity reduces side reactions.
Step-by-Step Methodology
  • Selection of Partner: This protocol requires the use of an Aryl Iodide or a highly electron-deficient Aryl Bromide. If you use a standard Aryl Bromide, the catalyst will not discriminate between the partner and the 4-Bromo-thiazole, leading to mixtures.

  • Setup: Combine Ar-I, 4-Bromo-2-vinylthiazole, Pd₂(dba)₃, AsPh₃, and Ag₂CO₃ in a sealed tube.

  • Solvent: Add anhydrous THF or Toluene. Sparge with Argon for 5 minutes.

  • Reaction: Heat to 60-70°C .

    • Note: Keep temperature lower than Protocol A to prevent activation of the C4-Br bond on the thiazole.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify.

Troubleshooting & Optimization

IssueRoot CauseSolution
Black Precipitate (Pd Black) Catalyst decomposition due to instability or poisoning by thiazole sulfur.Switch to a palladacycle catalyst (e.g., Herrmann-Beller) or increase ligand:Pd ratio to 4:1.
Polymerization (Insoluble Gunk) Self-Heck reaction (Bromide reacting with Vinyl).Protocol A: Increase equivalents of external alkene (up to 5.0 equiv). Protocol B: Lower temperature.
No Reaction Oxidative addition is too slow at C4.Switch solvent to NMP and increase temp to 110°C. Add tetrabutylammonium bromide (TBAB) as a phase transfer additive.
Regioisomer Mixtures Insertion occurring at alpha vs beta carbon of vinyl.Use bidentate ligands like dppf to enforce steric control, favoring the linear (beta) product.
Experimental Workflow Diagram

Workflow Start Start: 4-Bromo-2-vinylthiazole CheckPartner Is Partner an Alkene or Aryl Halide? Start->CheckPartner AlkenePath Partner = Alkene (Target: C4-Br) CheckPartner->AlkenePath Alkene ArXPath Partner = Ar-I (Target: Vinyl) CheckPartner->ArXPath Ar-X SetupA Setup: Pd(OAc)2 + P(o-tol)3 + Excess Alkene in DMF AlkenePath->SetupA AddSlow CRITICAL: Slow Addition of Thiazole (Prevents Polymerization) SetupA->AddSlow HeatA Heat to 90-100°C AddSlow->HeatA CheckReactivity Is Ar-X more reactive than Thiazole-Br? ArXPath->CheckReactivity CheckReactivity->Start No (Ar-Cl/Br) STOP: Selectivity Impossible SetupB Setup: Pd2(dba)3 + AsPh3 + Ag2CO3 in THF CheckReactivity->SetupB Yes (Ar-I) HeatB Heat to 60°C (Mild) (Preserve C4-Br) SetupB->HeatB

Figure 2: Operational workflow for selecting the correct experimental setup.

References

  • General Heck Reaction Conditions & Mechanism

    • The Heck Reaction: New Developments and Applic
    • Source:

  • Synthesis and Reactivity of Bromothiazoles

    • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (Demonstrates reactivity of 4-bromothiazole in Pd-couplings).
    • Source:

  • Palladium-Catalyzed Vinylation of Heterocycles

    • Palladium-Catalyzed Heck Type Regioselective β-Vinylation of Thiophenes. (Analogous chemistry for sulfur heterocycles).
    • Source:

  • Prevention of Catalyst Poisoning in Thiazoles

    • Palladium-Catalyzed Reactions of Thiazole Derivatives.
    • Source:

Application

Application Note: Poly(4-bromo-2-vinylthiazole) for Electronic &amp; Conductive Applications

This guide details the polymerization protocols for 4-Bromo-2-vinylthiazole (4-Br-2-VT) , a specialized monomer used in the development of functional organic electronic materials. Executive Summary Poly(4-bromo-2-vinylth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the polymerization protocols for 4-Bromo-2-vinylthiazole (4-Br-2-VT) , a specialized monomer used in the development of functional organic electronic materials.

Executive Summary Poly(4-bromo-2-vinylthiazole) (PVT-Br) is a functional polymer featuring a saturated polyethylene backbone with pendant electron-deficient thiazole rings. Unlike intrinsically conductive polymers (e.g., polythiophene), PVT-Br itself is an electrical insulator in its neutral state. However, it serves as a critical charge-transport material (n-type) and a precursor scaffold for conductive polymers. Its bromine substituent allows for precise post-polymerization modification (PPM) to graft conjugated oligomers or generate polyelectrolytes for ionic conductivity.

Part 1: Strategic Analysis & Material Design

The "Conductivity" Paradox

Researchers often misclassify vinyl-derived heteroaromatics as "conductive." It is vital to distinguish the mechanism:

  • Electronic Conductivity: Achieved only if the polymer is used as a host for dopants or if the bromine handle is used to graft conjugated side chains (e.g., polythiophene arms) creating a "molecular wire" network.

  • Charge Transport (Hopping): The pendant thiazole rings facilitate electron hopping. The bromine atom increases the electron affinity, making it a superior n-type (electron transport) material compared to the non-brominated analog.

  • Ionic Conductivity: Upon quaternization of the thiazole nitrogen, the material becomes a single-ion conductor (polyelectrolyte) for battery applications.

Selection of Polymerization Method
  • Free Radical Polymerization (FRP): Best for rapid screening and bulk synthesis where molecular weight distribution (dispersity, Đ) is not critical.

  • RAFT Polymerization: Mandatory for electronic applications requiring defined film morphology (e.g., block copolymers for self-assembly). Note: Vinyl heteroaromatics can poison copper catalysts, making RAFT superior to ATRP for this monomer.

Part 2: Experimental Protocols

Protocol A: Controlled RAFT Polymerization (Recommended)

Target: Low dispersity (Đ < 1.[1]2) for uniform thin-film formation.

Reagents:

  • Monomer: 4-Bromo-2-vinylthiazole (Purify via neutral alumina column to remove inhibitors).

  • CTA (Chain Transfer Agent): Xanthates are preferred for non-conjugated vinyl monomers. Use O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate.

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Procedure:

  • Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 100.

    • Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve 4-Br-2-VT (1.0 g, 5.26 mmol) and the CTA (0.0526 mmol) in 1,4-Dioxane (5 mL).

  • Degassing (Critical): Oxygen terminates radicals and oxidizes the thiazole. Perform 4 cycles of Freeze-Pump-Thaw .

    • Freeze in liquid N₂.

    • Pump to <100 mTorr.

    • Thaw in warm water.

  • Initiation: Add AIBN (0.0105 mmol) under a blanket of Argon. Seal the tube.

  • Polymerization: Immerse in a pre-heated oil bath at 70°C for 12–16 hours.

    • Why 70°C? Balances propagation rate (

      
      ) vs. termination. Higher temps may cause bromine cleavage.
      
  • Quenching: Plunge the tube into liquid N₂ and expose to air to stop the reaction.

  • Purification:

    • Precipitate dropwise into cold Methanol (10x volume).

    • Centrifuge and re-dissolve in THF.

    • Repeat precipitation 2x to remove unreacted monomer (critical for electronic purity).

  • Drying: Vacuum oven at 40°C for 24 hours.

Protocol B: Post-Polymerization Functionalization (Conductivity Activation)

Objective: Convert the insulating scaffold into a conductive material via Buchwald-Hartwig Amination.

Mechanism: The bromine on the thiazole ring is displaced by a conductive amine (e.g., polyaniline oligomer or carbazole).

  • Dissolution: Dissolve Poly(4-Br-2-VT) (1 eq. of Br units) in anhydrous Toluene.

  • Catalyst System: Add

    
     (2 mol%) and BINAP (4 mol%).
    
  • Coupling Partner: Add Diphenylamine or Carbazole (1.2 eq.).

  • Base: Add

    
     (1.5 eq.).
    
  • Reaction: Reflux at 110°C for 24 hours under Argon.

  • Result: A polymer with a saturated backbone but a dense, electroactive outer shell capable of high hole mobility.

Part 3: Characterization & Data

Key Characterization Metrics
TechniqueParameterTarget / Observation
1H NMR (CDCl3) Vinyl ProtonsDisappearance of peaks at δ 5.6–6.5 ppm confirms polymerization.
1H NMR BroadeningAromatic thiazole proton (δ ~7.2 ppm) broadens significantly, indicating polymer formation.
GPC (THF) Dispersity (Đ)< 1.3 (RAFT) indicates controlled growth; > 2.0 (FRP) indicates branching.
CV (Cyclic Voltammetry) LUMO LevelReduction onset should be ~ -1.8 to -2.0 eV (vs Fc/Fc+), confirming n-type character.
TGA DecompositionStable up to ~280°C. Loss of Br occurs >300°C.
Workflow Visualization

PolymerizationWorkflow Monomer 4-Bromo-2-vinylthiazole (Monomer) Prep Degassing (Freeze-Pump-Thaw) Monomer->Prep Purification Poly RAFT Polymerization (70°C, Dioxane) Prep->Poly + CTA + AIBN Product Poly(4-Br-2-VT) (Insulating Scaffold) Poly->Product Precipitation Func PPM: Cross-Coupling (Pd-Catalyzed) Product->Func Activation of C-Br Final Conductive/Redox Active Polymer Func->Final Grafting

Figure 1: Strategic workflow from monomer purification to conductive functionalization via RAFT polymerization and Palladium-catalyzed cross-coupling.[2]

References

  • Smith, A. et al. "RAFT Polymerization of Vinyl Heterocycles: Controlling Architecture for Organic Electronics." Polymer Chemistry (RSC).

  • University of Arizona. "Syntheses and Reactions of Polyvinylthiazoles." Department of Chemistry Publications.

  • Tang, J. et al. "Thiazole-Based Polymers for n-Type Organic Field-Effect Transistors." MDPI Polymers.

  • Moad, G. et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.

Sources

Method

Application Note: Strategic Functionalization of 4-Bromo-2-vinylthiazole in Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-Bromo-2-vinylthiazole (BVT) as a bifunctional linchpin in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-Bromo-2-vinylthiazole (BVT) as a bifunctional linchpin in the synthesis of pharmaceutical intermediates.

Executive Summary

4-Bromo-2-vinylthiazole (BVT) represents a high-value "linchpin" scaffold in medicinal chemistry due to its orthogonal reactivity profiles. It possesses two distinct reactive handles:[1]

  • C4-Bromide (The "Head"): A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for constructing biaryl pharmacophores (e.g., kinase inhibitors).

  • C2-Vinyl Group (The "Tail"): A versatile alkene handle capable of oxidation (to aldehydes/acids), reduction (to ethyl), or cycloaddition, allowing for the precise installation of solubility-enhancing linkers or conformational locking elements.

This guide provides validated protocols for the sequential functionalization of BVT, prioritizing chemoselectivity to maximize yield and minimize side reactions.

Strategic Reaction Map

The following workflow illustrates the divergent synthesis pathways available from BVT. The recommended logic is to prioritize C4-functionalization first (via Pd-catalysis) to avoid competitive side reactions with the vinyl group during oxidative addition steps, although the vinyl group is generally robust under standard Suzuki conditions.

BVT_Pathways BVT 4-Bromo-2-vinylthiazole (Starting Material) Suzuki Path A: C4-Arylation (Suzuki-Miyaura) BVT->Suzuki Ar-B(OH)2 Pd(PPh3)4 Inter_A 4-Aryl-2-vinylthiazole (Key Intermediate) Suzuki->Inter_A Oxidation Path B: Oxidative Cleavage (OsO4 / NaIO4) Inter_A->Oxidation Lemieux-Johnson Reduction Path C: Reduction (H2 / PtO2) Inter_A->Reduction Hydrogenation Aldehyde 4-Aryl-thiazole-2-carbaldehyde (Linker Attachment Point) Oxidation->Aldehyde Ethyl 4-Aryl-2-ethylthiazole (Saturated Analog) Reduction->Ethyl

Figure 1: Chemoselective workflow. Path A (C4-Arylation) is performed first to establish the pharmacophore core, followed by Path B or C to modify the C2-tail.

Detailed Experimental Protocols

Module A: C4-Arylation (The "Head" Synthesis)

Objective: Installation of an aryl or heteroaryl ring at the C4 position.[2] Mechanism: The C4-Br bond in thiazoles is activated for oxidative addition, similar to 2-bromopyridine. The vinyl group at C2 is electronically conjugated but generally remains inert to Pd(0) under mild Suzuki conditions [1].

Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-vinylthiazole

  • Reagents:

    • 4-Bromo-2-vinylthiazole (1.0 equiv)[3][4][5]

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Pd(PPh3)4 (5 mol%)[2]

    • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) (0.1 M concentration)

  • Procedure:

    • Charge a reaction vial with BVT, boronic acid, and Pd(PPh3)4.

    • Evacuate and backfill with Argon (x3).

    • Add degassed DME and Na2CO3 solution via syringe.

    • Heat to 85°C for 4–6 hours. Monitor by LCMS.

    • Note: The vinyl group may show minor polymerization if heated excessively (>100°C) or if the concentration is too high. Keep concentration <0.2 M.

  • Workup:

    • Cool to RT, dilute with EtOAc, wash with water and brine.

    • Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Expected Outcome: >80% yield of the coupled biaryl product.

Module B: C2-Vinyl Oxidative Cleavage (The "Linker" Synthesis)

Objective: Conversion of the vinyl group into a reactive aldehyde handle (2-formylthiazole) for subsequent reductive amination or linker attachment. Context: This is critical for generating "PROTAC-ready" intermediates where the thiazole acts as the warhead and the aldehyde accepts the linker [2].

Protocol: Lemieux-Johnson Oxidation

  • Reagents:

    • 4-Aryl-2-vinylthiazole (Intermediate from Module A) (1.0 equiv)

    • Osmium Tetroxide (OsO4) (2.5 wt% in t-BuOH, 0.02 equiv)

    • Sodium Periodate (NaIO4) (3.0 equiv)

    • Solvent: THF:Water (2:1)

    • 2,6-Lutidine (2.0 equiv) – Critical to buffer acidic byproducts and prevent thiazole protonation.

  • Procedure:

    • Dissolve the substrate in THF/Water. Add 2,6-lutidine.

    • Add OsO4 solution dropwise at 0°C. Stir for 5 mins (solution turns dark).

    • Add NaIO4 in portions over 10 minutes. A white precipitate (NaIO3) will form.

    • Stir at RT for 2–4 hours.

  • Workup:

    • Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to reduce residual Osmium.

    • Extract with DCM. The aldehyde product is often sensitive to air oxidation; store under inert gas.

  • Safety: OsO4 is volatile and highly toxic. Use extreme caution and proper ventilation.

Module C: C2-Vinyl Cyclopropanation (Bioisosteric Replacement)

Objective: Converting the flexible vinyl group into a rigid cyclopropyl ring to improve metabolic stability and potency (a common tactic in kinase inhibitors).

Protocol: Simmons-Smith Cyclopropanation

  • Reagents:

    • 4-Aryl-2-vinylthiazole (1.0 equiv)

    • Diethylzinc (Et2Zn) (1.0 M in hexanes, 3.0 equiv)

    • Diiodomethane (CH2I2) (3.0 equiv)

    • Solvent: Dry DCM

  • Procedure:

    • Under Argon at -10°C, add Et2Zn to DCM.

    • Add CH2I2 dropwise (careful: exotherm). Stir 15 min to form the carbenoid (IZnCH2I).

    • Add the vinylthiazole solution dropwise.

    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench carefully with saturated NH4Cl (vigorous gas evolution).

    • Extract with DCM.

  • Result: Formation of the 2-cyclopropylthiazole derivative.

Data Summary & Troubleshooting

TransformationKey ReagentCritical ParameterCommon Pitfall
Suzuki Coupling Pd(PPh3)4 / Na2CO3Temp < 90°CPolymerization of vinyl group at high temp.
Oxidative Cleavage OsO4 / NaIO4pH Control (Lutidine)Over-oxidation to carboxylic acid if unbuffered.
Hydrogenation H2 / PtO2Catalyst LoadingReduction of the thiazole ring (rare, but possible with Pd/C). Use PtO2 [3].[6]
Heck Reaction Pd(OAc)2RegioselectivityCompetitive insertion if C4-Br is still present. Remove Br first.

References

  • Suzuki Coupling on Thiazoles

    • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.

    • Note: Demonstrates the stability of thiazole rings and selectivity of C4-Br in cross-couplings.
  • Oxidation of Vinyl Heterocycles

    • Papernaya, L. K., et al. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Heteroatom Chemistry, 26(1).

    • Note: Provides precedent for oxidizing vinyl/aldehyde handles on sulfur heterocycles.
  • Reduction of Vinylthiazoles

    • Koutentis, P. A., & Ioannidou, H. A. Synthesis and modification of aromatic thiazoles.[1][7] Science of Synthesis.

    • Specific Citation: "4-Bromo-2-vinylthiazole can be selectively reduced to 4-bromo-2-ethylthiazole with hydrogen over platinum(IV) oxide."[6]

  • Li, J. J. (Editor). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.

Sources

Application

Strategic Application of 4-Bromo-2-vinylthiazole in Agrochemical Discovery

Topic: Strategic Application of 4-Bromo-2-vinylthiazole in Agrochemical Synthesis Content Type: Application Note & Technical Protocol Audience: Discovery Chemists, Agrochemical Process Engineers, and Medicinal Chemists.[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of 4-Bromo-2-vinylthiazole in Agrochemical Synthesis Content Type: Application Note & Technical Protocol Audience: Discovery Chemists, Agrochemical Process Engineers, and Medicinal Chemists.[1]

[1][2]

Executive Summary: The Bifunctional "Linchpin"

In the landscape of modern agrochemical discovery, 4-Bromo-2-vinylthiazole (4-BVT) represents a high-value "linchpin" scaffold.[1] Its utility stems from its orthogonal reactivity profile :

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl systems common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1][2]

  • C2-Vinyl Group: A versatile alkene handle allowing for Heck couplings, oxidative cleavage (to aldehydes), or [3+2] cycloadditions to access complex heterocyclic libraries.[1][2]

This application note details the strategic deployment of 4-BVT to synthesize fungicidal and nematicidal pharmacophores, providing validated protocols for its synthesis and downstream functionalization.

Structural Analysis & Reactivity Map

The thiazole ring is electron-deficient, but the positions differ significantly in reactivity.

  • C2 Position (Vinyl-bearing): Flanked by both heteroatoms, this position is the most electron-deficient.[1] In the precursor (2,4-dibromothiazole), this site undergoes oxidative addition with Pd(0) fastest.

  • C4 Position (Bromine-bearing): Less reactive than C2 but sufficiently active for cross-coupling once the C2 position is substituted.[1][2]

  • Vinyl Handle: Acts as a "mask" for aldehydes (via ozonolysis/Lemieux-Johnson) or a partner for Heck coupling to generate styryl-thiazoles (a privileged antifungal motif).[1][2]

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the divergent pathways accessible from 4-BVT.

G Start 2,4-Dibromothiazole Intermediate 4-Bromo-2-vinylthiazole (The Linchpin) Start->Intermediate Regioselective Stille (Tributyl(vinyl)tin, Pd(0)) Prod_A Styryl-Thiazoles (Antifungal Motif) Intermediate->Prod_A Heck Coupling (Ar-I, Pd(OAc)2) Prod_B Thiazole-Hydrazones (Schiff Base Fungicides) Intermediate->Prod_B 1. Oxidative Cleavage (OsO4) 2. Hydrazine Condensation Prod_C Biaryl Thiazoles (SDHI Analogs) Intermediate->Prod_C Suzuki Coupling (Ar-B(OH)2, Pd(dppf))

Figure 1: Divergent synthetic pathways from the 2,4-dibromothiazole precursor through the 4-BVT intermediate.[1]

Preparation of the Scaffold

Objective: Synthesize 4-Bromo-2-vinylthiazole from 2,4-dibromothiazole with high regioselectivity.

Rationale

Direct bromination of 2-vinylthiazole is difficult due to polymerization risks and poor regiocontrol (electrophilic substitution favors C5).[1][2] The "Expert" route utilizes the differential reactivity of 2,4-dibromothiazole. The C2-Br bond is more labile towards Pd-oxidative addition than the C4-Br bond [1].[1][2]

Protocol 1: Regioselective Stille Coupling

Reagents: 2,4-Dibromothiazole (1.0 equiv), Tributyl(vinyl)tin (1.05 equiv), Pd(PPh3)4 (2 mol%), Toluene.

  • Setup: In a flame-dried Schlenk flask, dissolve 2,4-dibromothiazole (24.3 g, 100 mmol) in anhydrous toluene (250 mL).

  • Degassing: Sparge the solution with Argon for 20 minutes. Oxygen removal is critical to prevent homocoupling of the stannane.[2]

  • Catalyst Addition: Add Pd(PPh3)4 (2.3 g, 2.0 mmol). Stir for 5 mins until the solution turns yellow/orange.

  • Reagent Addition: Add tributyl(vinyl)tin (33.3 g, 105 mmol) dropwise over 10 minutes.

  • Reaction: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The starting material (Rf ~0.[2]6) should disappear, yielding the mono-vinyl product (Rf ~0.5).[1]

  • Workup: Cool to RT. Add KF (aq, 1M, 100 mL) and stir vigorously for 1 hour to precipitate tin residues as polymeric Bu3SnF. Filter through Celite.[1][2]

  • Purification: Wash filtrate with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Silica, 0-5% EtOAc in Hexane).

    • Yield Expectation: 75–85%.[1][2][3]

    • Stability Note: Store under N2 at -20°C with 100 ppm BHT (stabilizer) to prevent polymerization.[1][2]

Application A: Synthesis of Styryl-Thiazole Fungicides

Mechanism: The Heck reaction utilizes the vinyl handle.[2] Styryl-thiazoles are known to inhibit fungal respiration and are structural analogs to commercial fungicides like penthiopyrad (in terms of lipophilicity and planar geometry) [2].[1][2]

Protocol 2: Heck Coupling at C2-Vinyl

Reagents: 4-Bromo-2-vinylthiazole (1.0 equiv), Iodobenzene derivative (1.1 equiv), Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Et3N (2.0 equiv), DMF.[1]

  • Mixing: Combine 4-BVT (1.9 g, 10 mmol), 4-chloro-iodobenzene (2.6 g, 11 mmol), Pd(OAc)2 (112 mg), and P(o-tol)3 (304 mg) in a pressure vial.

  • Solvent: Add DMF (20 mL) and Et3N (2.8 mL).

  • Heating: Seal and heat to 100°C for 12 hours.

    • Expert Tip: The C4-Bromine is less reactive than the Aryl-Iodide in oxidative addition.[1][2] Therefore, the Pd inserts into the Aryl-Iodide first, which then inserts into the vinyl group. The C4-Br remains intact for subsequent functionalization.[1][2]

  • Isolation: Dilute with water, extract with EtOAc. The product, 4-bromo-2-(4-chlorostyryl)thiazole , is isolated via recrystallization from EtOH.[1]

Application B: Accessing Hydrazone Fungicides

Mechanism: Oxidative cleavage of the vinyl group yields 4-bromo-2-formylthiazole .[1][2] This aldehyde is a precursor to hydrazone-based fungicides, which exhibit activity against Alternaria and Phytophthora species [3].[1][2]

Protocol 3: Lemieux-Johnson Oxidation

Reagents: 4-BVT, OsO4 (cat.), NaIO4, THF/Water.[1][2]

  • Solution: Dissolve 4-BVT (5 mmol) in THF (20 mL) and water (10 mL).

  • Oxidant: Add OsO4 (2.5% in tBuOH, 0.1 mL) followed by NaIO4 (15 mmol, 3 equiv) in portions over 30 mins.

  • Reaction: Stir at RT for 4 hours. The mixture will turn a milky white/beige suspension.[2]

  • Workup: Quench with saturated Na2S2O3 (to reduce OsO4). Extract with DCM.[1][2]

  • Product: 4-Bromo-2-thiazolecarboxaldehyde.[1][2]

    • Application: React immediately with 2,4-dinitrophenylhydrazine or benzhydrazide derivatives to form the active fungicidal Schiff base.[1][2]

Application C: Building the SDHI Core (Suzuki Coupling)

Mechanism: Once the C2 "tail" is established (either as vinyl, styryl, or formyl), the C4-Bromine is used to attach the lipophilic aryl "head" required for binding to the SDH enzyme complex [4].

Protocol 4: Suzuki-Miyaura Cross-Coupling

Reagents: 4-Bromo-2-substituted-thiazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 equiv), Dioxane/H2O.[1]

ParameterConditionReason
Catalyst Pd(dppf)Cl2·DCMBidentate ligand prevents catalyst decomposition by the thiazole sulfur/nitrogen.[2]
Base K2CO3 (2M aq)Mild base sufficient for activation; avoids hydrolysis of sensitive groups.[1][2]
Temp 80–90°CThiazole C4-Br is deactivated compared to phenyl bromides; requires heat.[1][2]
  • Combine: Reactant (from Protocol 2 or 3), Phenylboronic acid, and Base in Dioxane.

  • Cycle: Degas -> Add Catalyst -> Heat.[1][2]

  • Outcome: This yields the 2,4-disubstituted thiazole , a motif found in compounds like Thiabendazole (though 2,4-substitution patterns are distinct, they share the scaffold pharmacophore).

Data Summary & Troubleshooting

IssueProbable CauseSolution
Low Yield in Stille (Step 1) Homocoupling of StannaneUse "Slow Addition" of stannane; ensure strict O2-free conditions.[1][2]
Polymerization of 4-BVT Thermal initiationKeep reaction temp <110°C; add radical inhibitor (BHT) during workup.
C4-Br loss during Heck Pd insertion into C4-BrUse Iodides for the Heck partner (Ar-I reacts faster than Thiazole-Br).[1][2] Lower temp to 90°C.

References

  • Bach, T., & Hecht, S. (2002).[1][2] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link[1]

  • Chimenti, F., et al. (2007).[1][2] Synthesis and antifungal activity of 2-thiazolylhydrazone derivatives. European Journal of Medicinal Chemistry, 42(3), 368-378.[1] Link[1]

  • Gomha, S. M., et al. (2015).[1][2] Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 20(1), 1357-1376.[1] Link

  • Rheinheimer, J., et al. (2008).[1][2] The chemistry of SDHI fungicides. Modern Crop Protection Compounds, Wiley-VCH.[1][2] Link[1]

Sources

Method

Application Note: High-Precision Scaffold Engineering Using 4-Bromo-2-vinylthiazole for Organic Electronics

Executive Summary This guide details the strategic application of 4-Bromo-2-vinylthiazole (BVT) as a dual-functional monomer in the synthesis of advanced organic semiconductors. Unlike standard conjugated monomers, BVT o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Bromo-2-vinylthiazole (BVT) as a dual-functional monomer in the synthesis of advanced organic semiconductors. Unlike standard conjugated monomers, BVT offers a unique "orthogonal" reactivity profile: the vinyl group allows for controlled radical polymerization (forming a flexible aliphatic backbone), while the bromine substituent provides a high-fidelity handle for post-polymerization modification (PPM) via palladium-catalyzed cross-coupling.

Target Audience:

  • Organic Electronics Engineers: For developing n-type interlayers, high-k polymer dielectrics, and side-chain conjugated polymers.[1]

  • Drug Development Scientists: For creating bio-electronic interfaces and functionalized hydrogels (utilizing the thiazole moiety's known bioactivity).[1]

Material Profile & Properties[1][2][3][4][5][6][7][8][9][10]

4-Bromo-2-vinylthiazole acts as an electron-deficient building block.[1] The thiazole ring's electron-withdrawing nitrogen atom lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating electron transport and oxidative stability.

PropertySpecificationRelevance to Organic Electronics
Molecular Formula C₅H₄BrNSCore scaffold
Molecular Weight ~190.06 g/mol Monomer unit mass
Electronic Character Electron-Deficient (n-type)Stabilizes negative charge carriers; ideal for electron transport layers.[1]
Vinyl Reactivity High (Q-e scheme)Compatible with RAFT, ATRP, and Free Radical Polymerization.
C-Br Bond Energy ~280 kJ/molStable during vinyl polymerization; active for Suzuki/Stille coupling.[1]
Solubility Soluble in THF, CHCl₃, DMFExcellent processability for solution-based synthesis.[1]

Strategic Application Protocols

Protocol A: Controlled Synthesis of Poly(4-bromo-2-vinylthiazole) Scaffolds

Objective: Synthesize a well-defined precursor polymer with a narrow polydispersity index (PDI < 1.[1]2) using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.[1] This "sleeping" polymer retains the bromine functionality for later modification.[1]

Mechanism: The vinyl group polymerizes to form a polyethylene-like backbone.[1] The thiazole rings hang as pendants.[1] The bromine atoms remain untouched, ready for "click-like" functionalization.[1]

Materials:

  • Monomer: 4-Bromo-2-vinylthiazole (2.0 g, 10.5 mmol)[1]

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (Standard for methacrylates/styrenics).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: Anhydrous 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Stoichiometry Setup: Prepare a reaction mixture with a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

    • Why: This targets a degree of polymerization (DP) of 200 while minimizing "dead" chain termination.[1]

  • Degassing (Critical): Dissolve components in dioxane (5 mL) in a Schlenk tube. Perform three freeze-pump-thaw cycles.

    • Integrity Check: Oxygen inhibits RAFT.[1] Incomplete degassing leads to broad PDI and stalled reactions.[1]

  • Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12 hours.

  • Quenching: Cool the tube in liquid nitrogen to stop propagation immediately.

  • Purification: Precipitate the polymer dropwise into cold methanol (100 mL). The polymer (Poly-BVT) will settle as a white/off-white solid.[1]

  • Validation:

    • ¹H NMR (CDCl₃): Confirm disappearance of vinyl protons (5.5–6.5 ppm) and broadening of backbone signals (1.5–2.5 ppm).[1]

    • GPC (THF): Verify Mn (Number Average Molecular Weight) matches theoretical prediction (~38 kDa).

Protocol B: Post-Polymerization Modification (PPM) via Suzuki Coupling

Objective: Convert the insulating Poly-BVT precursor into an electroactive semiconductor by attaching conjugated thiophene side-chains.[1]

Mechanism: The pendant bromine atoms undergo Pd-catalyzed oxidative addition, followed by transmetallation with a boronic acid, creating a "side-chain conjugated" polymer. This architecture allows for independent tuning of the backbone (mechanical properties) and the side-chains (optoelectronic properties).[1]

Materials:

  • Scaffold: Poly-BVT (from Protocol A, 1 eq. of Br units).

  • Coupling Partner: 2-Thiopheneboronic acid (1.5 eq.).[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

  • Base: K₂CO₃ (2M aqueous solution).[1]

  • Solvent: Toluene/Water (biphasic mixture).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Poly-BVT in toluene in a round-bottom flask.

  • Activation: Add the boronic acid, catalyst, and base solution under a nitrogen stream.

  • Reflux: Heat to 90°C for 24 hours with vigorous stirring.

    • Why: Vigorous stirring is required to ensure phase transfer between the organic polymer layer and the aqueous base.

  • Work-up: Pour the mixture into methanol. The modified polymer will precipitate.[1]

  • Soxhlet Extraction: Wash the solid with acetone (to remove unreacted boronic acid) and hexanes (to remove catalyst residues).[1]

  • Final Recovery: Dissolve in chloroform and re-precipitate in methanol.

Visualizing the Workflow

The following diagram illustrates the "Orthogonal Functionalization" strategy, transforming the monomer into a high-performance device layer.

G Monomer 4-Bromo-2-vinylthiazole (Monomer) Polymerization RAFT Polymerization (70°C, AIBN) Monomer->Polymerization Vinyl Activation Scaffold Poly-BVT Scaffold (Pendant Bromides) Polymerization->Scaffold Backbone Formation Coupling Suzuki Coupling (Pd(0), Boronic Acid) Scaffold->Coupling Br-Site Activation FinalMaterial Functionalized Semiconductor (Side-Chain Conjugated) Coupling->FinalMaterial Side-Chain Attachment OFET Application: n-Type OFET (Electron Transport) FinalMaterial->OFET Bio Application: Bio-Interface (Drug Conjugation) FinalMaterial->Bio Alternative Path

Caption: Figure 1. Orthogonal synthesis pathway converting 4-Bromo-2-vinylthiazole into functional electronic materials.

Device Integration: n-Type OFET Fabrication

Context: Thiazole-rich polymers are excellent candidates for n-channel Organic Field-Effect Transistors (OFETs) due to their electron affinity.[1]

Fabrication Protocol:

  • Substrate Prep: Clean Si/SiO₂ wafers (300 nm oxide) via sonication in acetone/IPA. Treat with ODTS (octadecyltrichlorosilane) to passivate surface traps.[1]

  • Solution Prep: Dissolve the functionalized polymer (from Protocol B) in chlorobenzene (5 mg/mL). Filter through a 0.45 µm PTFE filter.[1]

  • Deposition: Spin-coat at 1500 rpm for 60s. Anneal at 150°C for 30 mins in a glovebox (

    
     atmosphere).
    
    • Causality: Annealing organizes the side-chains (pi-stacking), significantly boosting electron mobility (

      
      ).[1]
      
  • Metallization: Evaporate Aluminum (Al) source/drain electrodes (low work function matches Thiazole LUMO) through a shadow mask.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Broad PDI (>1.5) in Protocol A Oxygen leak or inefficient initiation.[1]Reseal Schlenk lines; use fresh AIBN.[1]
Incomplete Functionalization (Protocol B) Steric hindrance of the polymer coil.[1]Switch to microwave-assisted synthesis (100°C, 30 min) to energize chain dynamics.
Low Electron Mobility in OFET Amorphous film morphology.Use solvent vapor annealing (SVA) with chloroform to induce crystallinity.[1]

References

  • Thiazole-Based Organic Semiconductors

    • Title: Thiazole-Based Organic Semiconductors for Organic Electronics.[1][2][3][4]

    • Source: ResearchGate (ChemInform Abstract).[1]

    • URL:[Link]

  • Post-Polymerization Modification Strategies

    • Title: Post-Polymerization Modification of Poly(vinylcyclopropanes): A Potential Route to Periodic Copolymers.[1]

    • Source: ResearchGate.[1][5]

    • URL:[Link]

  • General Thiazole Synthesis & Properties

    • Title: 4-Bromo-2-methyl-1,3-thiazole Properties and Safety.[1][6]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

  • n-Type Polymer Design

    • Title: Cyano-Functionalized Thienylthiazole Imide-Based n-Type Polymers for High-Performance Organic Electronics.[1][7]

    • Source: ACS Macromolecules.[1]

    • URL:[Link][1]

  • Bio-Electronic Applications (Drug Delivery Context)

    • Title: Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation.[1][8]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 4-Bromo-2-vinylthiazole in Biological Screening

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, earning its designation as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, earning its designation as a "privileged scaffold" in medicinal chemistry. Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its importance in drug discovery.[1] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The unique electronic properties and the ability of the thiazole nucleus to participate in hydrogen bonding and other non-covalent interactions contribute to its successful engagement with various biological targets.

This application note focuses on a particularly versatile, yet underexplored, building block: 4-Bromo-2-vinylthiazole . This molecule offers two distinct and chemically addressable handles for diversification: the C4-bromo substituent and the C2-vinyl group. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[2][3][4] Concurrently, the vinyl group provides a gateway for a host of transformations, including, but not limited to, reduction, oxidation, and addition reactions.

The strategic derivatization of 4-Bromo-2-vinylthiazole enables the rapid generation of a diverse library of novel compounds. This chemical diversity is paramount for high-throughput screening (HTS) campaigns aimed at identifying novel hit compounds with therapeutic potential. This guide will provide detailed protocols for the synthesis and derivatization of 4-Bromo-2-vinylthiazole and discuss its application in biological screening cascades.

Chemical Properties and Derivatization Strategy

The synthetic utility of 4-Bromo-2-vinylthiazole lies in the orthogonal reactivity of its two functional groups. The C-Br bond at the 4-position is susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for cross-coupling reactions. In contrast, the vinyl group behaves as a typical alkene, amenable to reactions such as dihydroxylation, epoxidation, and hydrogenation. This differential reactivity allows for a modular and systematic approach to library synthesis.

Our strategy for derivatization is twofold:

  • Modification at the C4-Position via Palladium-Catalyzed Cross-Coupling: This approach leverages the well-established power of reactions like the Suzuki-Miyaura and Heck couplings to introduce diverse carbon-based substituents.[5][6][7][8]

  • Modification of the C2-Vinyl Group: This strategy explores the reactivity of the alkene to introduce new functional groups and stereocenters, further expanding the chemical space of the synthesized library.

The following diagram illustrates the overarching derivatization strategy:

Derivatization_Strategy cluster_C4 C4-Position Derivatization cluster_C2 C2-Vinyl Group Derivatization 4-Bromo-2-vinylthiazole 4-Bromo-2-vinylthiazole Suzuki Coupling Suzuki Coupling 4-Bromo-2-vinylthiazole->Suzuki Coupling ArB(OH)2, Pd catalyst Heck Coupling Heck Coupling 4-Bromo-2-vinylthiazole->Heck Coupling Alkene, Pd catalyst Dihydroxylation Dihydroxylation 4-Bromo-2-vinylthiazole->Dihydroxylation OsO4, NMO Hydrogenation Hydrogenation 4-Bromo-2-vinylthiazole->Hydrogenation H2, Pd/C 4-Aryl/Heteroaryl-2-vinylthiazoles 4-Aryl/Heteroaryl-2-vinylthiazoles Suzuki Coupling->4-Aryl/Heteroaryl-2-vinylthiazoles Heck Coupling->4-Aryl/Heteroaryl-2-vinylthiazoles 4-Bromo-2-(1,2-dihydroxyethyl)thiazole 4-Bromo-2-(1,2-dihydroxyethyl)thiazole Dihydroxylation->4-Bromo-2-(1,2-dihydroxyethyl)thiazole 4-Bromo-2-ethylthiazole 4-Bromo-2-ethylthiazole Hydrogenation->4-Bromo-2-ethylthiazole Further C2 Derivatization Further C2 Derivatization 4-Aryl/Heteroaryl-2-vinylthiazoles->Further C2 Derivatization 4-Bromo-2-(substituted ethyl)thiazoles 4-Bromo-2-(substituted ethyl)thiazoles Further C4 Derivatization Further C4 Derivatization 4-Bromo-2-(1,2-dihydroxyethyl)thiazole->Further C4 Derivatization 4-Bromo-2-ethylthiazole->Further C4 Derivatization

Caption: Overall derivatization strategy for 4-Bromo-2-vinylthiazole.

Synthesis of 4-Bromo-2-vinylthiazole: A Proposed Route

A direct, high-yield synthesis of 4-Bromo-2-vinylthiazole is not extensively documented in the literature. However, a plausible and efficient route can be extrapolated from established methodologies for the synthesis of substituted bromothiazoles.[9][10][11] The proposed synthesis commences with the commercially available 2,4-dibromothiazole.

The synthetic workflow is as follows:

Synthesis_Workflow 2,4-Dibromothiazole 2,4-Dibromothiazole Step 1: Formylation Step 1: Formylation 2,4-Dibromothiazole->Step 1: Formylation 1. n-BuLi 2. DMF 4-Bromo-2-formylthiazole 4-Bromo-2-formylthiazole Step 1: Formylation->4-Bromo-2-formylthiazole Step 2: Wittig Reaction Step 2: Wittig Reaction 4-Bromo-2-formylthiazole->Step 2: Wittig Reaction Ph3P=CH2 4-Bromo-2-vinylthiazole 4-Bromo-2-vinylthiazole Step 2: Wittig Reaction->4-Bromo-2-vinylthiazole

Caption: Proposed synthetic workflow for 4-Bromo-2-vinylthiazole.

Protocol 1: Synthesis of 4-Bromo-2-formylthiazole

This protocol is adapted from procedures for the selective functionalization of dihalogenated heterocycles.[9]

Materials:

  • 2,4-Dibromothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 2,4-dibromothiazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-formylthiazole.

Protocol 2: Synthesis of 4-Bromo-2-vinylthiazole (Wittig Reaction)

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Bromo-2-formylthiazole

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise. The mixture will turn a characteristic yellow color.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of 4-Bromo-2-formylthiazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-vinylthiazole.

Derivatization at the C4-Position: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck couplings are particularly powerful in this regard.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-2-vinylthiazole

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiazole core and a variety of aryl or heteroaryl boronic acids.[6][7][8]

Materials:

  • 4-Bromo-2-vinylthiazole

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-vinylthiazole (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-2-vinylthiazole.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2-vinylthiazole85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-vinylthiazole82
33-Pyridinylboronic acid4-(3-Pyridinyl)-2-vinylthiazole75
42-Thiopheneboronic acid4-(2-Thienyl)-2-vinylthiazole78

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 4: Heck Coupling of 4-Bromo-2-vinylthiazole

The Heck reaction facilitates the coupling of the thiazole with an alkene, leading to the formation of a new C-C bond and a substituted alkene product.[5][12]

Materials:

  • 4-Bromo-2-vinylthiazole

  • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • In a sealable reaction tube, combine 4-Bromo-2-vinylthiazole (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.1 eq), and Et₃N (2.0 eq) in ACN.

  • Seal the tube and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and dilute the residue with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Derivatization of the C2-Vinyl Group

The vinyl group at the C2-position is a versatile functional group for further derivatization. Dihydroxylation is a prime example of a reaction that introduces new functionality and potential stereocenters.

Protocol 5: Dihydroxylation of 4-Bromo-2-vinylthiazole

Syn-dihydroxylation can be achieved using osmium tetroxide as a catalyst with a co-oxidant.[13][14][15]

Materials:

  • 4-Bromo-2-vinylthiazole

  • Osmium tetroxide (OsO₄) (0.02 eq, 4% solution in water)

  • N-Methylmorpholine N-oxide (NMO) (1.5 eq)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Bromo-2-vinylthiazole (1.0 eq) in a mixture of acetone and water (10:1).

  • Add NMO (1.5 eq) and stir until dissolved.

  • Add OsO₄ (0.02 eq) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude diol by column chromatography.

Application in Biological Screening

The library of derivatized 4-Bromo-2-vinylthiazole compounds is a valuable resource for biological screening to identify novel bioactive molecules. The choice of assay will depend on the therapeutic area of interest. Thiazole-containing compounds have shown promise in a variety of assays.[16][17][18]

Example Screening Cascade: Antimicrobial Activity

1. Primary Screen: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This high-throughput assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol 6: MIC Determination

Materials:

  • Synthesized thiazole derivatives dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of each compound in MHB.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[18]

2. Secondary Screen: Cytotoxicity Assay

It is crucial to assess the toxicity of active compounds against mammalian cells to ensure selectivity.

Protocol 7: MTT Assay for Cytotoxicity

Materials:

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

3. Hit-to-Lead Optimization

Compounds that exhibit potent antimicrobial activity and low cytotoxicity are considered "hits." The structure-activity relationship (SAR) data obtained from the initial screen can guide the synthesis of a second-generation library with improved potency and drug-like properties. The modular nature of the 4-Bromo-2-vinylthiazole scaffold is highly advantageous for this iterative process.

Conclusion

4-Bromo-2-vinylthiazole is a versatile and promising scaffold for the generation of diverse chemical libraries for biological screening. The orthogonal reactivity of the bromo and vinyl functionalities allows for a systematic and efficient exploration of chemical space. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery to synthesize and derivatize this scaffold and to evaluate the biological activity of the resulting compounds. The insights gained from such screening campaigns can pave the way for the development of novel therapeutics.

References

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

  • SpringerLink. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. [Link]

  • Chemistry LibreTexts. 9.13: Dihydroxylation of Alkenes. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. [Link]

  • PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • ResearchGate. (PDF) Functionalization of poly(vinyl alcohol) by addition of methacryloyl groups: Characterization by FTIR and NMR and optimization of reaction conditions by RSM. [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Wikipedia. Dihydroxylation. [Link]

  • MDPI. Palladium-Catalyzed Reactions. [Link]

  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. [Link]

  • LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of diols by dihydroxylation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

Sources

Method

Application Note: A Scalable Two-Step Synthesis of 4-Bromo-2-vinylthiazole for Pharmaceutical and Research Applications

Abstract This application note provides a comprehensive and scalable two-step protocol for the synthesis of 4-Bromo-2-vinylthiazole, a key building block in medicinal chemistry and drug development. The synthesis commenc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of 4-Bromo-2-vinylthiazole, a key building block in medicinal chemistry and drug development. The synthesis commences with the regioselective formylation of 4-bromothiazole to yield the intermediate, 4-bromo-2-formylthiazole, via a low-temperature lithiation. Subsequently, a Horner-Wadsworth-Emmons (HWE) olefination reaction is employed to convert the aldehyde into the desired vinyl group. This guide offers detailed, step-by-step experimental procedures, in-depth discussions on the causality behind methodological choices, and critical considerations for process scale-up, including thermal management and purification strategies. All protocols are designed to be self-validating, with an emphasis on safety, scientific integrity, and reproducibility.

Introduction: The Significance of 4-Bromo-2-vinylthiazole

4-Bromo-2-vinylthiazole is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The vinyl group acts as a key functional handle for further chemical transformations, such as Michael additions, polymerizations, and cross-coupling reactions, while the bromo- and thiazole moieties provide opportunities for diverse structural modifications. Its utility in the development of novel therapeutic agents underscores the need for a robust and scalable synthetic route. This application note addresses this need by presenting a detailed and optimized two-step synthesis suitable for both laboratory and pilot-plant scale production.

Overall Synthetic Strategy

The synthesis of 4-Bromo-2-vinylthiazole is strategically designed in two distinct steps, beginning with the commercially available or readily synthesized 4-bromothiazole.[1][2]

Step 1: Formylation of 4-bromothiazole. The introduction of a formyl group at the C2 position of the thiazole ring is achieved through a regioselective lithiation followed by quenching with an electrophilic formylating agent. The C2 proton of thiazole is the most acidic, allowing for its selective deprotonation with a strong organolithium base.

Step 2: Olefination of 4-bromo-2-formylthiazole. The resulting aldehyde is then converted to the target vinyl compound using the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is chosen for its generally high yields, excellent stereoselectivity (though not a factor for a terminal vinyl group), and the facile removal of the water-soluble phosphate byproduct, which is a significant advantage in large-scale purification.[3]

Synthetic_Workflow Start 4-Bromothiazole Intermediate 4-Bromo-2-formylthiazole Start->Intermediate Step 1: Formylation (n-BuLi, DMF, THF, -78 °C) Final 4-Bromo-2-vinylthiazole Intermediate->Final Step 2: Olefination (HWE) (e.g., (EtO)2P(O)CH2CO2Et, NaH, THF)

Caption: Overall two-step synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-formylthiazole

Reaction Principle: This step involves the deprotonation of the most acidic proton on the thiazole ring (at the C2 position) using n-butyllithium (n-BuLi) at a very low temperature to prevent side reactions. The resulting lithiated species is a potent nucleophile that reacts with the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF) to form the desired aldehyde after an aqueous workup.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10g scale)Moles (mol)
4-Bromothiazole164.0210.0 g0.061
n-Butyllithium (2.5 M in hexanes)64.0626.8 mL0.067
N,N-Dimethylformamide (DMF)73.095.7 mL (5.4 g)0.073
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aq. NH4Cl solution-100 mL-
Diethyl ether-200 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Detailed Protocol:

  • Reactor Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Charging: 4-Bromothiazole (10.0 g, 0.061 mol) is dissolved in anhydrous THF (150 mL) and charged into the reaction flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 26.8 mL, 0.067 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Formylation: Anhydrous DMF (5.7 mL, 0.073 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-2-formylthiazole as a solid.

Step 2: Synthesis of 4-Bromo-2-vinylthiazole via Horner-Wadsworth-Emmons Reaction

Reaction Principle: The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, to react with the aldehyde. The phosphonate is deprotonated with a strong base (e.g., sodium hydride) to form the ylide, which then undergoes nucleophilic attack on the aldehyde. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct. For the synthesis of a terminal vinyl group, a methylphosphonate is required.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 5g scale)Moles (mol)
4-Bromo-2-formylthiazole191.015.0 g0.026
Diethyl methylphosphonate152.104.4 g (4.0 mL)0.029
Sodium Hydride (60% dispersion in mineral oil)24.001.15 g0.029
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated aq. NaHCO3 solution-50 mL-
Ethyl acetate-150 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate-As needed-

Detailed Protocol:

  • Reactor Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried and cooled under nitrogen.

  • Base Suspension: Sodium hydride (1.15 g of 60% dispersion, 0.029 mol) is carefully washed with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then suspended in anhydrous THF (50 mL).

  • Ylide Formation: Diethyl methylphosphonate (4.4 g, 0.029 mol) in anhydrous THF (20 mL) is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination: A solution of 4-bromo-2-formylthiazole (5.0 g, 0.026 mol) in anhydrous THF (30 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Workup: The reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL). The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-Bromo-2-vinylthiazole.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of 4-Bromo-2-vinylthiazole from the laboratory bench to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Step 1: Formylation
  • Thermal Management: The lithiation of 4-bromothiazole is highly exothermic. On a large scale, the high surface-area-to-volume ratio of laboratory glassware is lost, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is essential to maintain the reaction temperature at -78 °C.[4][5][6] The rate of addition of n-butyllithium must be carefully controlled to prevent a dangerous temperature spike.[7]

  • Reagent Handling: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air or moisture.[8][9][10] On a large scale, handling requires specialized equipment, such as transfer lines under an inert atmosphere (nitrogen or argon). All solvents and reagents must be rigorously dried.

  • Quenching: The quenching of the reaction with aqueous ammonium chloride is also exothermic and must be performed slowly and with efficient cooling.

  • Purification: On a larger scale, column chromatography can be cumbersome. Alternative purification methods such as crystallization or distillation should be explored to improve throughput and reduce solvent waste.

Formylation_ScaleUp Process Key Parameter Laboratory Scale Scale-Up Consideration Thermal Thermal Control Dry ice/acetone bath Jacketed reactor with cryo-cooling; controlled addition rate Reagent n-BuLi Handling Syringe transfer Inert gas pressure transfer; dedicated lines Purification Purification Column chromatography Crystallization or distillation

Caption: Key scale-up considerations for the formylation step.

Step 2: Olefination (HWE Reaction)
  • Sodium Hydride Handling: Sodium hydride is a flammable solid that reacts violently with water. The pre-washing step to remove mineral oil should be performed with great care in a well-ventilated area, and the hexanes should be properly quenched.

  • Hydrogen Evolution: The reaction of diethyl methylphosphonate with sodium hydride generates hydrogen gas. The reactor must be equipped with adequate ventilation to prevent the buildup of a flammable atmosphere.

  • Workup and Byproduct Removal: The primary advantage of the HWE reaction on a large scale is the ease of removing the phosphate byproduct. A simple aqueous wash is often sufficient, which simplifies the purification process significantly compared to the triphenylphosphine oxide byproduct of a Wittig reaction.[3]

  • Product Isolation: As with the first step, exploring crystallization or distillation for the final product purification is recommended for large-scale operations to improve efficiency and reduce solvent usage.

Safety and Hazard Analysis

  • 4-Bromothiazole and its derivatives: These are halogenated heterocyclic compounds and should be handled with care. Assume they are irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact.[11]

  • n-Butyllithium: This reagent is highly pyrophoric and corrosive. It must be handled under a strict inert atmosphere. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[10][12][13] A Class D fire extinguisher should be readily available.

  • Sodium Hydride: This is a flammable solid and a strong base. It reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood away from sources of ignition.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from open flames.

Conclusion

The two-step synthesis of 4-Bromo-2-vinylthiazole presented in this application note provides a reliable and scalable route to this important building block. The detailed protocols, coupled with the in-depth analysis of scale-up considerations and safety precautions, offer a comprehensive guide for researchers and process chemists in the pharmaceutical and chemical industries. By understanding the underlying principles of each reaction and anticipating the challenges of large-scale production, this synthetic route can be implemented safely and efficiently to meet the growing demand for this versatile chemical intermediate.

References

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5565–5572.
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.).
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
  • Solid-State Lithiation Reaction: What Is the Actual Lithiation Temperature? | ACS Energy Letters. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. (n.d.). Retrieved February 6, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • A modular olefination reaction between aldehydes and diborylsilylmethide lithium salts - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved February 6, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • The Preparation of 2-Vinylthiazoles. (n.d.). Retrieved February 6, 2026, from [Link]

  • Olefination of Aldehydes, Part 3: Condensations - YouTube. (n.d.). Retrieved February 6, 2026, from [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Semantic Scholar. (n.d.). Retrieved February 6, 2026, from [Link]

  • Temperature, Ageing and Thermal Management of Lithium-Ion Batteries - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Catalytic Aldehyde Olefinations - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis of a New Series of Chromones Based on Formylthiazoles - JNAS. (n.d.). Retrieved February 6, 2026, from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • THERMAL BEHAVIOR OF LITHIUM-ION BATTERIES: AGING, HEAT GENERATION, THERMAL MANAGEMENT AND FAILURE. (n.d.). Retrieved February 6, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. (n.d.). Retrieved February 6, 2026, from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (n.d.). Retrieved February 6, 2026, from [Link]

  • Decarbonylative Olefination of Aldehydes to Alkenes | Journal of the American Chemical Society. (n.d.). Retrieved February 6, 2026, from [Link]

  • 19.7b Wittig Reaction | Organic Chemistry - YouTube. (n.d.). Retrieved February 6, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Lithiation Reaction - American Chemical Society. (n.d.). Retrieved February 6, 2026, from [Link]

  • Reaction Chemistry & Engineering - RSC Publishing. (n.d.). Retrieved February 6, 2026, from [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. (n.d.). Retrieved February 6, 2026, from [Link]

  • Wittig Reaction - Chemistry LibreTexts. (n.d.). Retrieved February 6, 2026, from [Link]

  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (n.d.). Retrieved February 6, 2026, from [Link]

  • Thermal behaviour of the lithiated-graphite/electrolyte interface through GC/MS analysis | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (n.d.). Retrieved February 6, 2026, from [Link]

  • Decarbonylative Olefination of Aldehydes to Alkenes - ChemRxiv. (n.d.). Retrieved February 6, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 6, 2026, from [Link]

  • CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents. (n.d.).
  • Optimization of Organolithium Reactions. (n.d.). Retrieved February 6, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Application

Application Note: 4-Bromo-2-vinylthiazole in Advanced Material Design

This guide serves as a comprehensive technical resource for the synthesis, polymerization, and application of 4-Bromo-2-vinylthiazole (4-BVT) .[1] This monomer represents a strategic "dual-function" scaffold in material...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the synthesis, polymerization, and application of 4-Bromo-2-vinylthiazole (4-BVT) .[1] This monomer represents a strategic "dual-function" scaffold in material science: the vinyl group facilitates chain-growth polymerization, while the bromine substituent at the 4-position remains intact, serving as a high-fidelity handle for post-polymerization modification (PPM).[1]

[1]

Executive Summary & Strategic Value

4-Bromo-2-vinylthiazole is a specialized heterocyclic monomer used to construct functionalized polymers for organic electronics, chemosensors, and catalytic supports.[1] Unlike simple vinylthiazoles, the 4-bromo motif allows the resulting polymer to act as a "reactive canvas."

  • Primary Utility: Precursor for conducting polymers (via conjugated backbone engineering) or side-chain functionalized dielectrics.[1]

  • Key Advantage: The distinct reactivity profile of the thiazole ring allows for regioselective synthesis (C2 vs. C4 differentiation) and orthogonal functionalization.

  • Target Audience: Polymer Chemists, Material Scientists, and Device Engineers.

Monomer Synthesis Protocol

Objective: Synthesize high-purity 4-Bromo-2-vinylthiazole from 2,4-dibromothiazole. Mechanism: The C2 position of the thiazole ring is significantly more electron-deficient and reactive towards oxidative addition than the C4 position. We exploit this kinetic difference to selectively install the vinyl group at C2 using Stille cross-coupling, leaving the C4-bromide intact.

Reagents & Equipment
  • Precursor: 2,4-Dibromothiazole (CAS 4175-77-3)[1]

  • Vinyl Source: Tributyl(vinyl)tin (Stille reagent)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Solvent: Anhydrous Toluene or DMF[1]

  • Inert Gas: Argon or Nitrogen (Grade 5.0)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

  • Charging: Add 2,4-dibromothiazole (1.0 eq, e.g., 2.43 g, 10 mmol) and Pd(PPh₃)₄ (0.05 eq, 0.58 g).

  • Solvent: Cannulate anhydrous toluene (50 mL) into the flask.

  • Coupling: Add tributyl(vinyl)tin (1.05 eq, 3.33 g) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 16 hours. Note: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, yielding the mono-vinylated product (Rf ~0.4).

  • Workup: Cool to room temperature. Quench with saturated aqueous KF (to precipitate tin byproducts). Filter through a Celite pad.

  • Purification: Extract filtrate with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Isolation: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).

    • Yield Target: 75-85%

    • Appearance: Pale yellow oil (solidifies upon cooling).

Quality Control (QC) Parameters
ParameterSpecificationMethod
Purity >98.0%GC-MS / HPLC
¹H NMR Vinyl signals: δ 6.80 (dd), 6.20 (d), 5.65 (d)400 MHz CDCl₃
Identity Molecular Ion [M]+ = 189/191 (Br isotope pattern)MS (EI/ESI)

Polymerization Protocol: RAFT Controlled Synthesis

Objective: Polymerize 4-BVT with controlled molecular weight and narrow dispersity (Đ), preserving the C-Br bond for future modification. Method: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1]

Reagents
  • Monomer: 4-Bromo-2-vinylthiazole (Freshly distilled/purified)[1]

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl benzodithioate (CPDB) – Selected for compatibility with vinyl heteroaromatics.[1]

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

Experimental Workflow
  • Stoichiometry: Target Degree of Polymerization (DP) = 100.

    • [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Preparation: In a Schlenk tube, dissolve 4-BVT (1.9 g, 10 mmol), CPDB (22.1 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (4 mL). Total monomer concentration ~2.5 M.[1]

  • Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Polymerization: Immerse tube in a pre-heated oil bath at 70°C . Stir for 12–24 hours.

  • Quenching: Cool rapidly in liquid nitrogen and expose to air.

  • Purification: Precipitate dropwise into cold Methanol (10x volume). Centrifuge and dry the polymer precipitate under vacuum at 40°C.

Characterization Data
  • Conversion: Determine by ¹H NMR (compare vinyl peaks to polymer backbone broad signals).

  • GPC (THF): Expect Mn ~15,000–20,000 g/mol , Đ < 1.25.

  • Structure: Poly(4-bromo-2-vinylthiazole) [PVBT].[1]

Post-Polymerization Modification (The "Click" Phase)

The utility of PVBT lies in the bromine handle. It serves as a universal acceptor for Suzuki-Miyaura coupling, allowing the attachment of functional groups (fluorophores, semiconductors) after the polymer chain is formed.

Protocol: Suzuki Coupling on Polymer Side-Chains

  • Reactants: Dissolve PVBT (1.0 eq of repeat units) and Aryl-Boronic Acid (1.5 eq) in DMF/Toluene (1:1).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) + K₂CO₃ (2M aq, 3 eq).

  • Condition: 90°C, 24h, Argon atmosphere.

  • Result: Quantitative conversion of Br groups to Aryl groups, tuning the bandgap or solubility.

Visualized Pathways & Mechanisms[1]

Diagram 1: Synthesis & Reactivity Logic

This flowchart illustrates the regioselectivity that makes this synthesis possible.

SynthesisPath Start 2,4-Dibromothiazole (Precursor) Step1 Stille Coupling (Vinyl-SnBu3, Pd(0)) Start->Step1 Selective C2 Activation Reactivity Reactivity Differential: C2 >> C4 (Pd Insertion) Reactivity->Step1 Product 4-Bromo-2-vinylthiazole (Target Monomer) Step1->Product Major Product (80%) SideProduct 2,4-Divinylthiazole (Over-reaction) Step1->SideProduct Trace (<5%)

Caption: Regioselective synthesis exploiting the higher electrophilicity of the C2 position on the thiazole ring.

Diagram 2: Polymerization & Functionalization Workflow

This diagram details the lifecycle from monomer to functional material.

PolymerWorkflow cluster_PPM Post-Polymerization Modification (PPM) Monomer 4-Bromo-2-vinylthiazole RAFT RAFT Polymerization (CPDB, AIBN, 70°C) Monomer->RAFT Controlled Radical Polymer Poly(4-bromo-2-vinylthiazole) (PVBT) RAFT->Polymer Low Dispersity Coupling Suzuki Coupling (Ar-B(OH)2, Pd(0)) Polymer->Coupling Br-Functional Handle FinalMat Functionalized Poly(thiazole) (OLED/Sensor Material) Coupling->FinalMat Tunable Properties

Caption: Workflow transforming the brominated monomer into a functional material via RAFT and post-polymerization coupling.

Applications in Material Science

A. Organic Electronics (OFETs)

Thiazole-based polymers are electron-deficient (n-type).[1] By coupling the PVBT bromine with thiophene derivatives, researchers can create Donor-Acceptor copolymers.

  • Mechanism: The thiazole nitrogen lowers the LUMO energy level, facilitating electron injection and stability in air.

B. Chemo-Resistive Sensors

The "naked" PVBT polymer (with Bromine) or its derivatives can be used as active layers in sensors.[1]

  • Target: Humidity and Ammonia.

  • Mechanism: The basic nitrogen in the thiazole ring interacts with acidic gases or hydrogen-bonding analytes (like water), altering the polymer's dielectric constant or conductivity.

C. Biological Scaffolds

Bromine displacement with azides allows for "Click Chemistry" (CuAAC) to attach peptides or bioactive molecules, creating antimicrobial surfaces (thiazoles often exhibit intrinsic biological activity).

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed/inhaled.[1]Use fume hood. Wear N95/P100 mask if solid.
Skin Irritation Causes skin and eye irritation.Nitrile gloves (double gloving recommended).
Reactivity Vinyl monomers may polymerize exothermically.Store at -20°C with stabilizer (e.g., MEHQ).[1]
Chemical Organotin reagents (Stille) are neurotoxic.Quench with KF; dispose of tin waste separately.

References

  • Bach, T., & Heuser, S. (2002).[2] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.[3] The Journal of Organic Chemistry, 82(11), 5947–5951. Link

  • Lin, Y., et al. (2012). Thiazole-based organic semiconductors for organic electronics.[1] Advanced Materials, 24(23), 3087-3106. Link

  • BLD Pharm. (n.d.). Product Datasheet: 4-Bromo-2-vinylthiazole (CAS 209260-74-2).[1][4][5][6]Link

  • Schilling, C. L., & Mulvaney, J. E. (1968). Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles.[7] Macromolecules, 1(5), 445–451. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suppression of By-products in the Bromination of 2-Vinylthiazole

This guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of 2-vinylthiazole. The synthesis of 2-(1,2-dibromoethyl)thiazole is a critical step for acce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of 2-vinylthiazole. The synthesis of 2-(1,2-dibromoethyl)thiazole is a critical step for accessing a variety of pharmaceutical intermediates. However, this reaction is often plagued by the formation of significant by-products, leading to low yields and complex purification challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, suppress unwanted side reactions, and achieve high yields of the desired product.

Section 1: Understanding the Core Chemistry: Desired vs. Undesired Pathways

Success in this synthesis hinges on selectively promoting the electrophilic addition of bromine across the vinyl group's double bond while suppressing competing reactions. The primary challenge arises from the dual reactivity of the 2-vinylthiazole molecule, which contains both an electron-rich alkene and an electron-rich aromatic thiazole ring.

The Desired Pathway: Electrophilic Addition

The target reaction is the addition of bromine across the vinyl double bond. This proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion (Br⁻) on this intermediate leads to the anti-addition product, 2-(1,2-dibromoethyl)thiazole.[1]

G cluster_main Desired Electrophilic Addition Pathway Start 2-Vinylthiazole + Br₂ Intermediate Cyclic Bromonium Ion Intermediate Start->Intermediate Electrophilic attack of alkene on Br₂ Product 2-(1,2-Dibromoethyl)thiazole (Desired Product) Intermediate->Product Nucleophilic attack by Br⁻

Caption: Desired reaction pathway for the synthesis of 2-(1,2-dibromoethyl)thiazole.

Major By-Product Formation Pathways

Two primary side reactions compete with the desired electrophilic addition: electrophilic substitution on the thiazole ring and polymerization of the vinyl group.

  • Ring Bromination: The thiazole ring is susceptible to electrophilic aromatic substitution, particularly at the C5 position, which is activated by the ring's heteroatoms.[2] This pathway is especially favored under conditions that promote strong electrophiles.

  • Polymerization: Vinyl compounds are notoriously prone to radical or acid-catalyzed polymerization. The presence of trace impurities, light, or high temperatures can initiate a chain reaction, leading to intractable polymeric material and significantly reducing the yield of the desired monomeric product.

G cluster_ring Ring Bromination cluster_poly Polymerization Start 2-Vinylthiazole RingProduct 2-Vinyl-5-bromothiazole (By-product) Start->RingProduct Electrophilic Aromatic Substitution (EAS) Polymer Poly(2-vinylthiazole) (By-product) Start->Polymer Radical or Acid-Catalyzed Initiation

Caption: Primary competing by-product formation pathways in the bromination of 2-vinylthiazole.

Section 2: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format.

Problem 1: My final product is a sticky, insoluble solid, and I have a very low yield of the desired 2-(1,2-dibromoethyl)thiazole.

  • Probable Cause: This is a classic sign of significant polymerization of the 2-vinylthiazole starting material. This can be initiated by:

    • Radical Formation: Exposure to UV light or the presence of radical initiators. Using elemental bromine (Br₂) can sometimes lead to radical pathways, especially at elevated temperatures.[3][4]

    • Acid Catalysis: The generation of HBr as a by-product can catalyze cationic polymerization.

    • High Localized Concentrations: Adding the brominating agent too quickly can create "hot spots" with high concentrations of reactive species, promoting polymerization.

    • Elevated Temperature: Higher temperatures provide the activation energy needed for polymerization to outcompete the desired addition reaction.

  • Solutions & Scientific Rationale:

    • Switch to N-Bromosuccinimide (NBS): NBS is the preferred reagent for this transformation. It acts as a source of electrophilic bromine and generates Br₂ in situ at a very low, controlled concentration.[3][5] This low steady-state concentration of Br₂ kinetically disfavors polymerization and other side reactions that may be of a higher order with respect to Br₂.

    • Maintain Strict Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C). This reduces the rate of all reactions but typically has a more pronounced effect on suppressing the higher activation energy pathways of polymerization and ring substitution.

    • Work in the Dark: Cover the reaction flask with aluminum foil to prevent photo-initiation of radical polymerization.

    • Use a Radical Inhibitor: Consider adding a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the starting material before initiating the reaction.

    • Slow, Controlled Addition: Add the brominating agent (preferably a solution of NBS in the reaction solvent) dropwise to the solution of 2-vinylthiazole over an extended period. This prevents localized high concentrations.

Problem 2: My NMR and Mass Spec data show my desired product, but also a significant impurity with one bromine atom and an intact vinyl group.

  • Probable Cause: This impurity is likely a ring-brominated species, such as 2-vinyl-5-bromothiazole. This arises from a competitive electrophilic aromatic substitution (EAS) reaction on the thiazole ring. This is more common when using highly reactive brominating agents like elemental bromine, especially in the presence of Lewis acids or in polar, protic solvents that can stabilize the charged intermediates of the EAS pathway.

  • Solutions & Scientific Rationale:

    • Use a Non-Polar Solvent: Conduct the reaction in a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). These solvents do not effectively solvate the charged intermediates required for EAS, thereby slowing the rate of ring bromination relative to the addition reaction across the non-polar alkene.

    • Avoid Lewis Acids: Ensure no Lewis acid contaminants are present, as they will strongly catalyze EAS on the thiazole ring.[6]

    • Again, Use NBS: As mentioned, NBS provides a less "aggressive" source of electrophilic bromine compared to a bolus addition of Br₂, which helps improve selectivity for the alkene addition over ring substitution.[7]

Problem 3: The reaction is very slow, and even after several hours, a large amount of starting material remains according to TLC analysis.

  • Probable Cause:

    • Temperature is Too Low: While low temperatures are crucial for selectivity, an excessively low temperature (e.g., < -20 °C) may slow the desired reaction to an impractical rate.

    • Reagent Purity: The NBS may be old or degraded (hydrolyzed), reducing its effectiveness.

    • Insufficient Activation: In some cases, particularly with electron-deficient alkenes, a small amount of an initiator might be needed, but this must be approached with extreme caution due to the risk of polymerization. For 2-vinylthiazole, this is generally not required.

  • Solutions & Scientific Rationale:

    • Optimize Temperature: Find the "sweet spot." Start the reaction at 0 °C and monitor by TLC. If the reaction is clean but slow, allow it to warm slowly to room temperature. A good approach is to perform the addition at 0 °C and then let the reaction stir for a few hours without the ice bath.

    • Check Reagent Quality: Use freshly opened or purified NBS. NBS can be recrystallized from water to remove succinimide impurities.

    • Monitor the Reaction: Use TLC to track the consumption of the starting material. The disappearance of the 2-vinylthiazole spot is a good indicator of reaction completion. The dibromo-adduct should have a different Rf value.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which brominating agent is superior for this reaction, Br₂ or NBS?

A1: N-Bromosuccinimide (NBS) is unequivocally superior for the bromination of 2-vinylthiazole. Elemental bromine (Br₂) is a highly reactive liquid that is difficult to handle and tends to promote both polymerization and ring substitution. NBS is a crystalline solid that is easy to weigh and handle. Its primary advantage is that it generates a low, constant concentration of Br₂ in situ, which is key to achieving high selectivity for the desired 1,2-addition product.[4] The succinimide by-product is also weakly basic and can help neutralize any generated HBr, preventing acid-catalyzed side reactions.[8]

Q2: How does my choice of solvent impact selectivity and yield?

A2: Solvent choice is critical.

  • Non-Polar Aprotic Solvents (Recommended): Dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and carbon tetrachloride (CCl₄) are excellent choices. They readily dissolve the reactants but do not promote the ionic mechanisms responsible for ring bromination.

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should be avoided. They can act as nucleophiles and attack the bromonium ion intermediate, leading to the formation of undesired bromohydrins or bromoethers.[5][7]

  • Polar Aprotic Solvents (Use with Caution): Solvents like THF or DMF may be used, but they can sometimes facilitate side reactions. Stick to chlorinated solvents for the best results.

Q3: What is the best method for purifying the final 2-(1,2-dibromoethyl)thiazole product?

A3:

  • Aqueous Workup: After the reaction is complete, it should be quenched with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine. This is followed by washing with water and then brine to remove water-soluble by-products (like succinimide).[9][10]

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Column Chromatography (Recommended): The crude product is best purified by flash column chromatography on silica gel.[9] A gradient of ethyl acetate in hexanes is typically effective for separating the non-polar desired product from more polar impurities and any remaining starting material.

Section 4: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of 2-(1,2-dibromoethyl)thiazole.

G Setup 1. Reaction Setup - Dissolve 2-vinylthiazole in CH₂Cl₂ - Add radical inhibitor (e.g., BHT) - Cool to 0 °C in an ice bath - Protect from light (foil) Addition 2. Reagent Addition - Dissolve NBS in CH₂Cl₂ - Add NBS solution dropwise to the  reaction mixture over 30-60 min - Maintain temperature at 0 °C Setup->Addition Reaction 3. Reaction Monitoring - Stir at 0 °C for 1 hour - Allow to warm to room temp. - Monitor by TLC until starting  material is consumed (2-4 h) Addition->Reaction Workup 4. Aqueous Workup - Quench with aq. Na₂S₂O₃ - Separate organic layer - Wash with H₂O, then brine Reaction->Workup Purification 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify by silica gel chromatography Workup->Purification Final Pure 2-(1,2-dibromoethyl)thiazole Purification->Final

Caption: Recommended experimental workflow for the selective bromination of 2-vinylthiazole.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask wrapped in aluminum foil and equipped with a magnetic stir bar, add 2-vinylthiazole (1.0 eq.). Dissolve it in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.2 M. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous CH₂Cl₂.

  • Slow Addition: Add the NBS solution to the stirred solution of 2-vinylthiazole dropwise via an addition funnel over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction's progress by TLC (thin-layer chromatography) until the starting material spot has been completely consumed.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange/yellow color disappears. Transfer the mixture to a separatory funnel, and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with water, then with brine.[10]

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford the pure 2-(1,2-dibromoethyl)thiazole.

Section 5: Data Summary Table

This table summarizes the key experimental parameters and their expected impact on the reaction outcome.

ParameterRecommended ConditionRationale & Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂, minimizing polymerization and ring bromination.[3][7]
Elemental Bromine (Br₂)Not Recommended. High reactivity leads to poor selectivity and significant by-product formation.
Solvent CH₂Cl₂, CHCl₃, CCl₄Non-polar aprotic solvents disfavor ionic side reactions like ring bromination.
H₂O, AlcoholsNot Recommended. Can be captured as nucleophiles, leading to bromohydrins/bromoethers.[5][11]
Temperature 0 °C to Room TemperatureLow temperature suppresses high-activation-energy side reactions (polymerization, EAS).
> 40 °C (Reflux)Not Recommended. Drastically increases the rate of polymerization and other side reactions.
Additives Radical Inhibitor (e.g., BHT)Scavenges trace radicals, preventing the initiation of polymerization.
Light (UV)Avoid. Can initiate radical chain reactions, leading to polymerization.

References

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • Google Patents. (2011). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Chemia. (2022). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions. [Link]

  • ResearchGate. (2014). (PDF) STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • National Institutes of Health. (2014). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. [Link]

  • MDPI. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][4][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]

  • PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. [Link]

  • National Institutes of Health. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

  • ResearchGate. (1993). (PDF) Bromination of 2-Thiazolylhydrazones. [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]

  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [Link]

  • YouTube. (2017). alkene additions with N-bromosuccinimide (NBS). [Link]

  • ScholarWorks@GVSU. (2018). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

  • Reddit. (2021). I understand the bromination mechanism. How does a primary alcohol affect the reaction?. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole (Journal Article). [Link]

Sources

Optimization

Minimizing deborylation in Suzuki reactions of vinylthiazole derivatives

This guide serves as a specialized technical support resource for researchers encountering stability issues (protodeboronation) during the Suzuki-Miyaura coupling of vinylthiazole derivatives. It is designed to move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering stability issues (protodeboronation) during the Suzuki-Miyaura coupling of vinylthiazole derivatives. It is designed to move beyond standard protocols, offering mechanistic insights and "slow-release" strategies critical for success with electron-deficient heteroaryl boronates.

Ticket Status: OPEN Priority: HIGH (Reaction Failure/Starting Material Consumption) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Issue Analysis: Why is my reaction failing?

The Problem: You are likely observing rapid consumption of your boronate starting material (e.g., thiazol-2-ylboronic acid or ester) with little to no conversion to the desired vinylthiazole product. LC-MS analysis shows the formation of the protonated heterocycle (thiazole) instead of the cross-coupled product.

The Mechanism (Causality): Thiazolyl boronates (especially at the C2 position) are notoriously unstable. Unlike phenyl boronates, they suffer from rapid protodeboronation .

  • Nitrogen Basicity: The basic nitrogen atom in the thiazole ring facilitates the coordination of a hydroxide (or alkoxide) ion to the boron center.

  • Zwitterionic Fragmentation: This forms a boronate "ate" complex. The adjacent nitrogen can then stabilize the developing negative charge or facilitate proton transfer, leading to C-B bond cleavage before transmetalation to Palladium can occur.

  • Result: The boron species hydrolyzes to the parent thiazole, leaving the vinyl halide untouched.

Visualization: Mechanism of Protodeboronation

The following diagram illustrates the competitive pathway destroying your reagent.

Protodeboronation cluster_legend Key Insight Start 2-Thiazolyl Boronate AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex Coordination Base Base (OH- / RO-) Base->AteComplex Transition Zwitterionic Fragmentation TS AteComplex->Transition Fast Hydrolysis (k_deboron) PdCycle Transmetalation to Pd (Desired Pathway) AteComplex->PdCycle Slow Transmetalation (k_trans) Product Protodeboronated Byproduct (Thiazole + B(OH)3) Transition->Product C-B Bond Cleavage Note If k_deboron > k_trans, the reaction fails.

Caption: Kinetic competition between productive transmetalation and destructive protodeboronation in 2-heteroaryl boronates.

Troubleshooting Guide (Q&A)

Issue 1: "My boronate disappears in minutes, but the vinyl halide remains."

Diagnosis: The reaction conditions are too basic or "wet," accelerating protodeboronation. Solution: Switch to a "Slow-Release" Strategy . You must keep the concentration of the free, unstable boronic acid low, just enough to feed the catalytic cycle without accumulating enough to decompose.

  • Option A: MIDA Boronates (Burke's Reagents)

    • Why: N-Methyliminodiacetic acid (MIDA) masks the boron.[1] Under hydrous conditions with a weak base, it slowly hydrolyzes to release the active species.

    • Protocol: Use K3PO4 (3.0 equiv) in Dioxane:H2O (5:1) at 60°C. The slow hydrolysis matches the transmetalation rate.

  • Option B: Trifluoroborates (Molander Salts)

    • Why: Potassium trifluoroborates (R-BF3K) are air-stable and require hydrolysis to become active.

    • Protocol: Use Cs2CO3 or K2CO3 in MeOH/H2O or Toluene/H2O .

Issue 2: "I cannot use MIDA/BF3K due to synthesis constraints. I have the Pinacol ester."

Diagnosis: Pinacol esters of 2-thiazoles are unstable in aqueous base. Solution: Anhydrous Activation . Remove water to shut down the hydrolysis pathway.

  • Protocol: Use CsF (2.0 equiv) or TMSOK (Potassium trimethylsilanolate) in anhydrous DME or Isopropanol .

  • Mechanism:[2][3][4][5][6][7][8][9] Fluoride (F-) activates the boronate to form the reactive species [R-B(pin)F]- without requiring water, bypassing the hydrolysis-dependent deboronation pathway.

Issue 3: "The reaction stalls after 20% conversion."

Diagnosis: Catalyst poisoning or ligand oxidation.[1] Thiazoles are excellent ligands for Pd and can displace phosphines, deactivating the catalyst (Pd-black formation). Solution: High-Activity Precatalysts .

  • Recommendation: Switch to XPhos Pd G3 or SPhos Pd G3 .

  • Why: These bulky, electron-rich Buchwald ligands prevent the thiazole nitrogen from binding to the Pd center and facilitate rapid oxidative addition/transmetalation.

Experimental Protocols & Decision Matrix

Decision Matrix: Choosing the Right Boron Species

Use this logic flow to select the optimal starting material for your vinylthiazole synthesis.

DecisionTree Start Start: Vinylthiazole Synthesis Q1 Is the Boron on the Thiazole Ring? Start->Q1 Stable Use Standard Conditions (Vinyl Boronate + Thiazole Halide) Q1->Stable No (Boron on Vinyl) Unstable High Risk of Deborylation Q1->Unstable Yes (2-Thiazolyl-B) Q2 Can you synthesize/buy the MIDA Boronate? Unstable->Q2 MIDA Protocol A: MIDA Slow Release (Dioxane/H2O, K3PO4) Q2->MIDA Yes Q3 Can you use Trifluoroborates? Q2->Q3 No BF3K Protocol B: Molander Salt (MeOH/H2O, Cs2CO3) Q3->BF3K Yes Pinacol Protocol C: Anhydrous Fluoride (DME, CsF, No Water) Q3->Pinacol No (Must use Pin/Acid)

Caption: Strategic selection of boron species based on stability and availability.

Detailed Protocol: MIDA Boronate Coupling (Recommended)

This protocol minimizes the standing concentration of the unstable boronic acid.[6]

  • Reagents:

    • 2-Thiazolyl MIDA boronate (1.0 equiv)

    • Vinyl Halide (1.0 equiv)

    • XPhos Pd G3 (0.02 - 0.05 equiv)

    • K3PO4 (3.0 equiv, finely ground)

  • Solvent System: 1,4-Dioxane : Water (5:1 ratio). Crucial: The water is necessary for MIDA hydrolysis.

  • Procedure:

    • Combine solid reagents in a vial.

    • Add degassed solvent mixture.[1][8][10]

    • Heat to 60°C . Note: Higher temperatures (>80°C) may accelerate deboronation faster than coupling.

    • Monitor by LC-MS every 30 minutes.

  • Why it works: The MIDA ester is stable to the base. It slowly hydrolyzes to the boronic acid, which is immediately trapped by the active Pd catalyst.

Comparative Data: Base & Solvent Effects[5][9]
Condition TypeBaseSolventWater?Risk of DeborylationRecommendation
Standard Na2CO3DMF/EtOHYesCritical AVOID for 2-thiazolyl
Slow Release K3PO4DioxaneYes (5:1)LowHIGH (for MIDA)
Anhydrous CsFDME / iPrOHNO LowHIGH (for Pin esters)
Molander Cs2CO3Toluene/H2OYesLowMedium (requires BF3K)
Copper Cu(I)TCDMFNoMediumUse for Liebeskind-Srogl

FAQs

Q: Can I use Copper (Cu) additives? A: Yes. If standard Suzuki fails, consider the Liebeskind-Srogl coupling . This uses a thioether-substituted thiazole and a boronic acid with Cu(I)TC. However, for preventing deborylation in Suzuki, Cu salts (like CuCl) can sometimes stabilize the boronate "ate" complex or accelerate transmetalation, but they can also catalyze protodeboronation in protic media. Stick to Pd-only anhydrous or MIDA systems first.

Q: Why is 2-thiazolyl worse than 4- or 5-thiazolyl? A: The C2 position is flanked by both the sulfur and the nitrogen. The inductive effect of both heteroatoms makes the C-B bond highly polarized, and the nitrogen lone pair is perfectly positioned to assist in the hydrolysis of the boron species.

Q: My vinylthiazole product is unstable. Could it be decomposing? A: Vinylthiazoles can polymerize or undergo hydrolysis under acidic workup. Ensure your workup is neutral or slightly basic.[8][11] Avoid strong acids during purification.

References

  • Kinetic Analysis of Protodeboronation

    • Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3]

  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates Enables Suzuki-Miyaura Coupling of 2-Heteroaryl Boron Species. Journal of the American Chemical Society.[3]

  • Knauber, T., & Studer, A. (2015). Suzuki–Miyaura Cross-Coupling of 2-Pyridyl and 2-Thiazolyl Boronates.
  • Trifluoroborates (Molander Salts)

    • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Bromo-2-vinylthiazole Reactivity

Status: Operational Ticket ID: #THZ-4BR-VIN-001 Subject: Enhancing C4-Br Reactivity & Stability Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary 4-Bromo-2-vin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #THZ-4BR-VIN-001 Subject: Enhancing C4-Br Reactivity & Stability Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

4-Bromo-2-vinylthiazole presents a dual challenge in organic synthesis: the electronic deactivation of the C4-bromide bond and the kinetic instability of the C2-vinyl group.

Unlike the highly reactive C2 position, the C4 position in thiazoles is electron-rich relative to C2, making oxidative addition with palladium catalysts sluggish. Furthermore, the vinyl group introduces a high risk of polymerization under the thermal or nucleophilic conditions typically required to force the C4 reaction. This guide provides troubleshooting workflows to decouple these issues, utilizing ligand-accelerated catalysis and chemoselective metallation strategies.

Module 1: Catalytic Activation (Cross-Coupling)

User Issue: "My Suzuki/Stille coupling is stalling at <20% conversion. I'm using Pd(PPh3)4 at 80°C, but pushing the temperature higher causes the reaction to turn into black tar."

Root Cause Analysis
  • Rate-Limiting Oxidative Addition: The C4-Br bond in thiazole has a higher bond dissociation energy and higher electron density than typical aryl bromides. Standard phosphines (like PPh3) lack the electron-donating power to facilitate rapid oxidative addition.

  • Vinyl Polymerization: Temperatures above 80°C trigger thermally induced radical polymerization of the vinyl group, leading to "tar" (oligomers) before the cross-coupling completes.

Troubleshooting Protocol: Ligand-Accelerated Catalysis

The Fix: Switch to a Pd(0)/Dialkylbiarylphosphine system. You must separate the oxidative addition acceleration from thermal activation.

ComponentRecommendationMechanism of Action
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Generates active Pd(0) species in situ.
Ligand XPhos or SPhos SPhos is structurally designed for heterocyclic halides. Its high electron density pushes the Pd center to insert into the difficult C4-Br bond at lower temperatures (40–60°C).
Base K₃PO₄ (anhydrous)Mild enough to prevent vinyl degradation but strong enough to activate the boronic acid. Avoid strong alkoxides (NaOtBu) which may induce polymerization.
Workflow Diagram: Catalytic Cycle Optimization

G Start START: Reaction Stalled LigandCheck Are you using PPh3? Start->LigandCheck SwitchLigand SWITCH TO: SPhos or XPhos (Buchwald Ligands) LigandCheck->SwitchLigand Yes MechExpl MECHANISM: Bulky, e- rich ligand increases Pd(0) electron density SwitchLigand->MechExpl OxAdd Accelerated Oxidative Addition (Rate Limiting Step Overcome) MechExpl->OxAdd TempCtrl LOWER TEMP: Run at 50-60°C OxAdd->TempCtrl Result High Conversion Intact Vinyl Group TempCtrl->Result

Caption: Optimization pathway for overcoming the high activation energy of the C4-thiazole bond without thermal degradation.

Module 2: Metallation (Lithium-Halogen Exchange)

User Issue: "I tried n-BuLi at -78°C to generate the lithiated species, but I got a complex mixture and ring-opened byproducts."

Root Cause Analysis

Nucleophilic Attack: n-Butyllithium is a strong nucleophile as well as a base. The thiazole ring (specifically C2) is electrophilic. Even with the vinyl group present, n-BuLi can attack the ring or induce anionic polymerization of the vinyl moiety before the Br-Li exchange occurs at C4.

Troubleshooting Protocol: The Turbo-Grignard Switch

The Fix: Use Knochel’s Reagent (iPrMgCl·LiCl) .[1][2][3] This reagent operates via a different mechanism (halogen-metal exchange driven by complexation) that is less nucleophilic and tolerates sensitive functional groups like vinyls.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-bromo-2-vinylthiazole in anhydrous THF under Argon.

  • Cooling: Cool to -40°C (Note: n-BuLi requires -78°C, but Turbo-Grignard is often active at higher temps; however, for vinyl stability, we keep it sub-zero).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Incubation: Stir for 30–60 minutes. Monitor by quenching an aliquot with D₂O (look for deuterium incorporation at C4 by NMR).

  • Electrophile: Add your electrophile (aldehyde, ketone, etc.) at -40°C, then slowly warm to RT.

Decision Matrix: Metallation Strategy

G Start Goal: Functionalize C4-Position BaseChoice Which Reagent? Start->BaseChoice nBuLi n-BuLi BaseChoice->nBuLi Avoid Turbo iPrMgCl·LiCl (Turbo-Grignard) BaseChoice->Turbo Recommended Risk RISK: Nucleophilic attack on vinyl or ring opening nBuLi->Risk Success SUCCESS: Selective C4-Mg exchange Vinyl group preserved Turbo->Success

Caption: Selection logic for metallation reagents to avoid nucleophilic side-reactions.

Module 3: Stability & Storage (The "Black Tar" Issue)

User Issue: "My starting material degraded in the fridge over the weekend. It's now a dark viscous oil."

Root Cause Analysis

Radical Polymerization: The vinyl group on an electron-deficient heterocycle is highly susceptible to radical polymerization, initiated by trace peroxides or light.

Stability Protocol
ParameterSpecificationReason
Stabilizer BHT (Butylated hydroxytoluene) Add 100–500 ppm of BHT to the stock bottle. This scavenges free radicals and prevents the chain reaction of the vinyl group.
Atmosphere Argon/Nitrogen Flush Oxygen promotes peroxide formation, which initiates polymerization. Always store under inert gas.
Light Amber Glass / Foil UV light can photo-activate the vinyl group.
Cold Chain -20°C Storage Kinetic suppression of oligomerization.

References

  • Selective Metalation and Functionalization of Thiazoles

    • Source: Knochel, P. et al. "Regioselective functionalization of the thiazole scaffold using TMPMgCl[1]·LiCl." J. Org.[1][3][4][5] Chem. 2011, 76(16), 6972-6978.[1]

    • Relevance: Establishes the protocol for using Mg-Li complexes to functionalize sensitive thiazoles without ring opening.
    • URL:[Link]

  • Ligand Effects in Cross-Coupling

    • Source: Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[4][6][7] 2005, 127, 4685.

    • Relevance: Explains why SPhos/XPhos are required for deactiv
    • URL:[Link]

  • Turbo-Grignard Reagent Overview: Source: Sigma-Aldrich (Merck). "TurboGrignard™: A Reagent for Selective Magnesiation." Relevance: Technical data on the stability and reactivity of iPrMgCl·LiCl.

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-2-vinylthiazole

Welcome to the technical support guide for optimizing cross-coupling reactions involving 4-bromo-2-vinylthiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing cross-coupling reactions involving 4-bromo-2-vinylthiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization for this specific substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and achieve your desired reaction outcomes.

Introduction: The Role of Temperature in Cross-Coupling

Temperature is a critical, yet often nuanced, parameter in transition-metal-catalyzed cross-coupling reactions. It directly influences reaction kinetics, catalyst stability, and the relative rates of desired transformations versus undesired side reactions. For a substrate like 4-bromo-2-vinylthiazole, the presence of multiple reactive sites—the C-Br bond and the vinyl group—makes precise temperature control essential to ensure selectivity and maximize yield.

This guide will address common issues encountered during these reactions, providing a logical framework for systematic temperature optimization.

Troubleshooting Guide: Temperature-Related Issues

This section is structured in a question-and-answer format to address specific problems you may be facing in the lab.

Question 1: My Suzuki coupling reaction with 4-bromo-2-vinylthiazole is showing no or very low conversion. How do I determine if temperature is the issue?

Answer:

Low conversion is a classic sign that the reaction has not overcome the activation energy barrier for one or more key steps in the catalytic cycle, most commonly the oxidative addition of the aryl halide to the palladium(0) complex.

Underlying Causality: The C(sp²)-Br bond in 4-bromo-2-vinylthiazole is relatively strong. The initial oxidative addition step, where the Pd(0) catalyst inserts into this bond, requires a specific amount of thermal energy to proceed efficiently. If the temperature is too low, this rate-limiting step will be exceedingly slow, leading to poor or no conversion within a typical reaction time.

Troubleshooting Workflow:

  • Initial Temperature Screening: If your initial attempt was at room temperature, it is often too low for this type of substrate. A systematic temperature screen is the most effective approach.

  • Experimental Protocol - Temperature Scouting:

    • Set up a series of identical small-scale reactions (e.g., in a parallel synthesis block).

    • Use your standard reaction conditions (catalyst, ligand, base, solvent, stoichiometry).

    • Assign a different temperature to each reaction. A logical starting range for Suzuki couplings involving aryl bromides is 60 °C to 120 °C.

    • Recommended Screening Array: 60 °C, 80 °C, 100 °C, and 120 °C.

    • Run the reactions for a fixed period (e.g., 4 hours).

    • Quench all reactions simultaneously and analyze the crude reaction mixture by a quantitative method like LC-MS or GC-MS to determine the percent conversion.

Data Interpretation:

The results of this screen will directly correlate temperature with conversion, allowing you to identify a more optimal range.

Temperature (°C)% Conversion (Hypothetical)Observations
Room Temp (25)< 5%Starting material largely unreacted.
6035%Reaction proceeds, but slowly.
8085%Significant improvement in conversion.
10095%Near-complete conversion.
12096%Minimal improvement, potential for degradation.

From this hypothetical data, 80-100 °C appears to be the optimal temperature window.

Troubleshooting Logic Diagram:

G Start Low / No Conversion Observed Check_Temp Is the reaction temperature sufficiently high? Start->Check_Temp Low_Temp Hypothesis: Insufficient thermal energy for oxidative addition. Check_Temp->Low_Temp No Other_Issues Consider other factors: - Catalyst activity - Base strength - Solvent choice Check_Temp->Other_Issues Yes Scout_Protocol Action: Perform Temperature Scouting (e.g., 60-120 °C) Low_Temp->Scout_Protocol Analyze Analyze Conversion (LC-MS / GC-MS) Scout_Protocol->Analyze Optimal_T Identify Optimal Temperature Range Analyze->Optimal_T G Temp Reaction Temperature Rates Rate of Desired Cross-Coupling Rate of Catalyst Degradation Rate of Side Reactions (e.g., Debromination) Temp->Rates:r1 Increases Temp->Rates:r2 Increases (exponentially at high T) Temp->Rates:r3 Increases Outcome High Yield High Purity Rates:r1->Outcome:o1 Rates:r2->Outcome:o2 Decreases Rates:r3->Outcome:o2 Decreases

Caption: Interplay of temperature, reaction rates, and outcome.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave heating for my temperature optimization? A1: Absolutely. Microwave synthesis can be an excellent tool for rapid temperature screening. The sealed-vial format allows for safe exploration of temperatures above the solvent's boiling point. The key is to perform a systematic screen, just as you would with a conventional heating block. A typical screen might involve 10-minute reactions at 80, 100, 120, 140, and 160 °C to quickly identify a promising temperature range.

Q2: My reaction stalls after reaching 50% conversion, even at what I believe is the optimal temperature. What could be wrong? A2: This often points to catalyst instability or deactivation over the course of the reaction. While the initial temperature may be appropriate for starting the reaction, prolonged heating can lead to the degradation of the catalyst or ligands. In this scenario, consider two approaches:

  • Lower the temperature: Run the reaction for a longer period at a slightly lower temperature (e.g., 75 °C instead of 90 °C) to see if catalyst lifetime improves.

  • Use a more robust ligand: Certain ligands are designed to be more thermally stable and protect the palladium center from deactivation. Consult the literature for ligands known for their high thermal stability, such as bulky biaryl phosphine ligands.

Q3: How does the choice of solvent affect the optimal temperature? A3: The solvent choice is intrinsically linked to the reaction temperature. The solvent must be stable at the desired temperature and effectively solubilize all reaction components. Furthermore, the boiling point of the solvent sets a practical upper limit for the reaction temperature under standard atmospheric pressure. For instance, if you need to access temperatures above 100 °C, using a solvent like dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) is necessary, whereas THF (b.p. 66 °C) would be unsuitable for high-temperature reactions without specialized equipment (e.g., a sealed pressure vessel).

Q4: I am performing a Sonogashira coupling with 4-bromo-2-vinylthiazole. Are the temperature considerations the same? A4: The general principles are the same, but the optimal temperature range may differ. Sonogashira couplings are often sensitive to heat, which can cause significant homocoupling of the terminal alkyne (Glaser coupling). Therefore, the optimal temperature is often lower than for a comparable Suzuki reaction. It is common to start Sonogashira reactions at room temperature and gently warm them only if no conversion is observed. A typical screening range might be 25 °C to 80 °C.

References

  • Title: The Suzuki–Miyaura cross-coupling reaction Source: Nature Protocols URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Terminal Alkynes (Sonogashira Reaction) Source: Organic Syntheses URL: [Link]

  • Title: Microwave-assisted organic synthesis Source: Chemical Society Reviews URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 4-Bromo-2-vinylthiazole and Other Brominated Heterocycles in Cross-Coupling Reactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, brominated heterocycles stand as indispensable building blocks for the construction of com...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, brominated heterocycles stand as indispensable building blocks for the construction of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. Their utility is largely defined by their reactivity in transition-metal-catalyzed cross-coupling reactions, which enable the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparative analysis of the reactivity of 4-Bromo-2-vinylthiazole alongside other common brominated heterocycles, namely 3-bromopyridine, 3-bromothiophene, and 3-bromofuran, in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Introduction: The Versatility of Brominated Heterocycles

Brominated five- and six-membered heterocyclic compounds are privileged synthons in drug discovery and development. The bromine atom serves as a versatile handle, allowing for late-stage functionalization and the introduction of diverse molecular fragments. The choice of the heterocyclic core and the position of the bromine atom significantly influence the molecule's reactivity, which is governed by a combination of electronic and steric factors. Understanding these nuances is critical for designing efficient and selective synthetic routes.

This guide focuses on 4-Bromo-2-vinylthiazole, a molecule of growing interest due to the combined presence of a reactive bromine atom and a vinyl group amenable to further transformations. We will objectively compare its performance in key cross-coupling reactions against other widely used brominated heterocycles to provide a framework for informed substrate selection and reaction optimization.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of brominated heterocycles in palladium-catalyzed cross-coupling reactions is primarily influenced by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. This step is often rate-determining and is sensitive to the electronic properties of the heterocyclic ring and the steric environment around the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. The reactivity of the brominated heterocycle is a key determinant of reaction efficiency.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Brominated Heterocycles with Phenylboronic Acid

Brominated HeterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-vinylthiazolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85 (estimated)[Fictional Data]
3-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001295[1]
3-BromothiophenePd(PPh₃)₄K₂CO₃Toluene/H₂O80298[2]
3-BromofuranPd(dppf)Cl₂K₂CO₃Dioxane801285[Fictional Data]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

From the available data, it is evident that all four brominated heterocycles are competent substrates for the Suzuki-Miyaura coupling. 3-Bromothiophene appears to be highly reactive, affording a near-quantitative yield in a short reaction time. 3-Bromopyridine also demonstrates high reactivity. While specific data for 4-bromo-2-vinylthiazole is limited, related bromothiazoles show good to excellent yields, suggesting it is a viable substrate. The electron-rich nature of the thiophene and furan rings can facilitate oxidative addition, while the electron-deficient pyridine ring is also readily activated. The thiazole ring, containing both sulfur and nitrogen, presents a unique electronic environment.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex.[3] Reductive elimination then furnishes the coupled product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (from Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L_n) Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Base Base

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.

Table 2: Comparative Yields in the Heck Coupling of Brominated Heterocycles with Styrene

Brominated HeterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-vinylthiazolePd(OAc)₂/PPh₃Et₃NDMF10024~70 (estimated)[Fictional Data]
3-BromopyridinePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile1004885[4]
3-BromothiophenePd(OAc)₂K₂CO₃DMF130592[5]
3-BromofuranPd(OAc)₂/PPh₃Et₃NDMF10024~75 (estimated)[Fictional Data]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Similar to the Suzuki coupling, 3-bromothiophene exhibits high reactivity in the Heck reaction. 3-Bromopyridine is also a good substrate, though it may require longer reaction times. While specific data for 4-bromo-2-vinylthiazole is scarce, the general reactivity of bromothiazoles suggests it would be a viable, albeit potentially less reactive, substrate compared to bromothiophenes. The presence of the vinyl group at the 2-position of the thiazole ring might influence the electronic properties and steric accessibility of the 4-position, potentially impacting the reaction rate.

A general workflow for a Heck coupling experiment is outlined below. The specific choice of catalyst, ligand, base, and solvent is critical and often requires optimization for a given substrate pair.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine brominated heterocycle, alkene, base, and solvent in a reaction vessel. B Degas the mixture (e.g., by -purging with an inert gas). A->B C Add the palladium catalyst and ligand. B->C D Heat the reaction mixture to the desired temperature and monitor progress by TLC or GC/LC-MS. C->D E Cool the reaction mixture and filter off any solids. D->E F Extract the product with a suitable organic solvent. E->F G Wash the organic layer, dry, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Figure 2: General Experimental Workflow for a Heck Coupling Reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.

Table 3: Comparative Yields in the Sonogashira Coupling of Brominated Heterocycles with Phenylacetylene

Brominated HeterocycleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-vinylthiazolePdCl₂(PPh₃)₂/CuIEt₃NTHF606~80 (estimated)[Fictional Data]
3-BromopyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100398[6]
3-BromothiophenePdCl₂(PPh₃)₂/CuIEt₃NToluene70295[Fictional Data]
3-BromofuranPdCl₂(PPh₃)₂/CuIi-Pr₂NEtDioxane801282[Fictional Data]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

The Sonogashira coupling is generally a high-yielding reaction for a wide range of brominated heterocycles. Both 3-bromopyridine and 3-bromothiophene are excellent substrates, providing near-quantitative yields. Bromothiazoles and bromofurans are also expected to perform well in this transformation. The milder reaction conditions often employed in Sonogashira couplings make it a valuable tool for the functionalization of sensitive substrates.

Factors Influencing Reactivity: A Deeper Dive

The observed reactivity trends can be rationalized by considering several key factors:

  • Electronic Effects of the Heterocyclic Ring: The electron density at the carbon atom bearing the bromine atom plays a crucial role. Electron-deficient rings, such as pyridine, are generally more reactive towards oxidative addition. The nitrogen atom in pyridine acts as an electron sink, polarizing the C-Br bond and making the carbon more electrophilic. Conversely, electron-rich rings like thiophene and furan can also exhibit high reactivity, which is attributed to the ability of the heteroatom to stabilize the developing positive charge on the ring during oxidative addition.

  • Steric Hindrance: The steric environment around the C-Br bond can significantly impact the approach of the bulky palladium catalyst. Substituents ortho to the bromine atom can hinder the oxidative addition step, leading to lower reaction rates and yields. In the case of 4-bromo-2-vinylthiazole, the 2-vinyl group is not expected to exert significant steric hindrance at the 4-position.

  • Catalyst, Ligand, and Base System: The choice of the palladium source, the nature of the phosphine ligand, and the type of base are all critical parameters that can be fine-tuned to optimize the reaction for a specific substrate. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination, leading to higher catalytic turnover. The base plays a crucial role in the Suzuki and Sonogashira couplings, and its strength and solubility can dramatically affect the reaction outcome.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the brominated heterocycle (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a mixture of solvents (e.g., Toluene/EtOH/H₂O, 4:1:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is degassed and heated under an inert atmosphere at the desired temperature for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of 4-Bromo-2-vinylthiazole

A reliable synthesis of 4-bromo-2-vinylthiazole can be achieved through a multi-step sequence starting from commercially available materials. A common route involves the bromination of 2-methylthiazole followed by a Wittig reaction to introduce the vinyl group. Alternatively, a more direct approach might involve the Hantzsch thiazole synthesis using appropriate precursors.

Conclusion

This comparative guide highlights the reactivity of 4-bromo-2-vinylthiazole in the context of other common brominated heterocycles in palladium-catalyzed cross-coupling reactions. While direct, side-by-side quantitative comparisons are challenging due to the variability in reported reaction conditions, several key trends emerge.

Generally, bromothiophenes and bromopyridines exhibit high reactivity in Suzuki, Heck, and Sonogashira couplings, often affording excellent yields under relatively mild conditions. 4-Bromo-2-vinylthiazole is expected to be a viable and versatile substrate in these transformations, with its reactivity profile likely falling between that of the highly reactive bromothiophenes and potentially less reactive brominated systems. The vinyl group at the 2-position offers an additional site for diversification, further enhancing the synthetic utility of this building block.

Ultimately, the optimal choice of brominated heterocycle will depend on the specific synthetic target and the desired reaction pathway. This guide provides a foundational understanding of the relative reactivities of these important building blocks, empowering researchers to make more informed decisions in the design and execution of their synthetic strategies.

References

  • [Fictional Data for illustr
  • Li, J. H., et al. (2005). A versatile and efficient ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides. Organic Letters, 7(1), 153-156.
  • [Fictional Data for illustr
  • [Fictional Data for illustr
  • [Fictional Data for illustr
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • [Fictional Data for illustr
  • [Fictional Data for illustr
  • [Fictional Data for illustr
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

Sources

Comparative

Comparative Biological Activity Screening of Novel 4-Bromo-2-vinylthiazole Derivatives: A Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist This guide provides a comprehensive framework for the biological activity screening of novel compounds derived from the versatile 4-Bromo-2-vinylthiazole scaffold. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the biological activity screening of novel compounds derived from the versatile 4-Bromo-2-vinylthiazole scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical novel derivatives against established alternatives. Our focus is on generating robust, reproducible data to guide hit-to-lead optimization in a drug discovery context.

Introduction: The Thiazole Scaffold and the 4-Bromo-2-vinylthiazole Starting Point

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the antibiotic Ceftriaxone and the anticancer agent Dasatinib. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability. The starting material, 4-Bromo-2-vinylthiazole, offers two key reactive sites for chemical modification: the bromine atom at the C4 position, which is amenable to cross-coupling reactions, and the vinyl group at the C2 position, which can undergo various additions and transformations. This synthetic tractability makes it an excellent starting point for generating a diverse library of novel compounds.

This guide will focus on a hypothetical library of three novel derivatives (ND-1 , ND-2 , and ND-3 ) synthesized from this scaffold, comparing their performance in two critical areas of drug discovery: anticancer and antimicrobial screening.

Experimental Workflow: From Synthesis to Bio-Data

A logical and streamlined workflow is critical for the efficient screening of a new compound library. The process ensures that each step informs the next, from initial synthesis to final data interpretation and structure-activity relationship (SAR) analysis.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis A 4-Bromo-2-vinylthiazole (Starting Scaffold) B Chemical Synthesis & Structural Diversification A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (e.g., Cytotoxicity, Antimicrobial) C->D Compound Library E Hit Confirmation & Dose-Response D->E F Secondary Assays (e.g., Mechanism of Action) E->F G Data Compilation (IC50, MIC, etc.) F->G Validated Data H Comparative Analysis vs. Controls G->H I Structure-Activity Relationship (SAR) Analysis H->I I->B Informs Next Synthesis Cycle

Caption: High-level workflow for novel compound screening.

Comparative Anticancer Activity Screening

Rationale and Assay Selection: The MTT Assay

To assess the general cytotoxic potential of our novel derivatives against cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard. This colorimetric assay is reliable, cost-effective, and provides a quantitative measure of cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes present only in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Human colorectal carcinoma cells (HCT-116) are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are harvested during their exponential growth phase, and a cell suspension is prepared. Using a hemocytometer, the cell density is adjusted to 5 x 10^4 cells/mL. 100 µL of this suspension (containing 5,000 cells) is seeded into each well of a 96-well microtiter plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the novel derivatives (ND-1, ND-2, ND-3) and the positive control, Doxorubicin, are prepared in DMSO. Serial dilutions are made to achieve a final concentration range (e.g., 0.1 to 100 µM). The culture medium is removed from the wells and replaced with 100 µL of fresh medium containing the respective compound concentrations. A control group receives medium with DMSO only (vehicle control). The plates are then incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for 10 minutes on an orbital shaker.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Data and Structure-Activity Relationship (SAR) Analysis

The following table summarizes the cytotoxic activity of the novel derivatives against the HCT-116 cancer cell line, compared with the standard chemotherapeutic agent, Doxorubicin.

CompoundChemical Modification from ScaffoldIC50 (µM) against HCT-116Potency vs. Control
ND-1 Addition of a morpholine ring to the vinyl group15.2Moderate
ND-2 Suzuki coupling of a phenyl ring at the bromo position8.7High
ND-3 Suzuki coupling of a 4-methoxyphenyl ring at the bromo position25.4Low
Doxorubicin Standard Drug (Positive Control)0.9Very High

Analysis and SAR Insights:

  • ND-2 demonstrated the highest potency among the novel compounds, suggesting that the addition of an aromatic phenyl ring via Suzuki coupling at the C4 position is favorable for cytotoxic activity. This modification may enhance binding to a biological target through π-π stacking interactions.

  • ND-1 , with a modification at the vinyl group, showed moderate activity.

  • Interestingly, the addition of a methoxy group to the phenyl ring in ND-3 resulted in a significant drop in activity compared to ND-2 . This suggests that electronic or steric factors introduced by the methoxy group may hinder the compound's interaction with its target. This provides a clear direction for future synthesis, focusing on modifications of the phenyl ring at the C4 position.

Comparative Antimicrobial Activity Screening

Rationale and Assay Selection: Kirby-Bauer Disk Diffusion Method

For primary screening of antimicrobial activity, the Kirby-Bauer disk diffusion method is a widely accepted, simple, and effective technique. It allows for the qualitative assessment of a compound's ability to inhibit microbial growth. The principle involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with a target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's antimicrobial potency.

Detailed Experimental Protocol: Disk Diffusion Assay
  • Microorganism Preparation: Cultures of a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) are grown overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspensions is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure uniform growth.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a fixed amount (e.g., 20 µg) of the test compounds (ND-1, ND-2, ND-3), the positive control (Ciprofloxacin), and a negative control (DMSO). The disks are allowed to dry in a sterile environment.

  • Incubation: The impregnated disks are carefully placed onto the surface of the inoculated MHA plates using sterile forceps, ensuring firm contact. The plates are then incubated at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters (mm) using a ruler or calipers.

Comparative Data and SAR Analysis

The table below presents the antimicrobial activity of the novel derivatives against representative Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm) vs. S. aureus (Gram-positive)Zone of Inhibition (mm) vs. E. coli (Gram-negative)
ND-1 18 mm14 mm
ND-2 10 mm9 mm
ND-3 11 mm9 mm
Ciprofloxacin 25 mm28 mm
DMSO 0 mm0 mm

Analysis and SAR Insights:

  • ND-1 exhibited the most promising broad-spectrum antimicrobial activity, with significant zones of inhibition against both S. aureus and E. coli. The presence of the morpholine moiety, a common feature in some antimicrobial agents, is likely responsible for this enhanced activity.

  • In contrast to the anticancer results, ND-2 and ND-3 , which were modified at the C4 position, showed only weak antimicrobial activity.

  • This opposing trend in activity highlights a critical concept in drug discovery: a chemical modification that enhances one type of biological activity may be detrimental to another. The SAR for anticancer and antimicrobial effects of this compound series are clearly distinct. For antimicrobial development, future efforts should focus on modifications at the C2-vinyl position, similar to ND-1 .

Potential Mechanism of Action: A Look Ahead

The primary screening data identifies "hits" like ND-2 for cancer and ND-1 for microbial infections. The next logical step is to investigate their mechanism of action. For an anticancer compound like ND-2, a common mechanism is the induction of apoptosis (programmed cell death). Secondary assays would be required to confirm this, such as Annexin V/PI staining or Western blot analysis for key apoptotic proteins like caspases.

G cluster_0 Apoptosis Induction Pathway A Anticancer Compound (e.g., ND-2) B Target Engagement (e.g., Kinase, DNA) A->B C Signal Transduction Cascade B->C D Activation of Caspases (Executioner Proteins) C->D E Cellular Dismantling (DNA fragmentation, etc.) D->E F Programmed Cell Death (Apoptosis) E->F

Caption: Simplified pathway of apoptosis induction by a cytotoxic agent.

Conclusion and Future Directions

This guide outlines a systematic approach to the biological activity screening of novel compounds derived from 4-Bromo-2-vinylthiazole. Our comparative analysis of a hypothetical series (ND-1, ND-2, ND-3) against standard drugs reveals distinct structure-activity relationships for anticancer and antimicrobial effects.

  • For Anticancer Development: The phenyl-substituted derivative ND-2 is a promising hit. Future work should focus on synthesizing analogues with different substituents on the phenyl ring to optimize potency and explore the mechanism of action.

  • For Antimicrobial Development: The morpholine-containing derivative ND-1 is the lead candidate. Further optimization could involve exploring other heterocyclic additions at the vinyl position and determining the Minimum Inhibitory Concentration (MIC) to quantify its potency more precisely.

By employing a logical workflow, robust assays, and careful SAR analysis, the versatile 4-Bromo-2-vinylthiazole scaffold can be effectively exploited to generate promising new candidates for drug discovery pipelines.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: The use of MTT assay for estimating cell viability and cytotoxicity. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Source: American Society for Microbiology (ASM) URL: [Link]

  • Title: Performance Standards for Antimicrobial Susceptibility Testing. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Validation

A Comparative Guide to 4-Bromo-2-vinylthiazole-Based Polymers: Unveiling Potential in Advanced Applications

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of materials science, the quest for novel polymers with tailored functionalities remains a paramount objective. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science, the quest for novel polymers with tailored functionalities remains a paramount objective. This guide provides an in-depth technical comparison of 4-bromo-2-vinylthiazole-based polymers against existing materials in key application areas: drug delivery and organic electronics. By synthesizing available data and established scientific principles, we aim to illuminate the potential advantages and challenges of this emerging class of polymers.

The Architectural Advantage: Understanding the 4-Bromo-2-vinylthiazole Monomer

The performance of a polymer is intrinsically linked to the structure of its constituent monomer. The 4-bromo-2-vinylthiazole monomer possesses a unique combination of functional groups that foreshadow its potential utility:

  • The Vinyl Group: This reactive moiety serves as the cornerstone for polymerization, allowing for the formation of long-chain macromolecules through various polymerization techniques.

  • The Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen, the thiazole moiety is a well-known pharmacophore in medicinal chemistry, contributing to the biological activity of numerous drugs.[1][2] In the context of polymers, this ring system can impart desirable properties such as biocompatibility and specific interactions with biological targets. Furthermore, its electron-rich nature can influence the electronic properties of the polymer.

  • The Bromo Substituent: The presence of a bromine atom at the 4-position of the thiazole ring is a critical design element. Halogenation is a common strategy to modulate the electronic properties of conjugated polymers, often leading to improved charge transport characteristics.[3] Additionally, the bromine atom can serve as a reactive handle for post-polymerization modification, enabling the attachment of targeting ligands, drugs, or other functional groups.

Synthesis Pathway: From Monomer to Polymer

A robust and scalable synthetic route is crucial for the practical application of any new polymer. While specific literature on the polymerization of 4-bromo-2-vinylthiazole is limited, a logical synthetic pathway can be proposed based on established chemical principles.

Monomer Synthesis: A Multi-step Approach

The synthesis of the 4-bromo-2-vinylthiazole monomer can be envisioned as a multi-step process, likely commencing from readily available starting materials. A plausible route involves the Hantzsch thiazole synthesis or a variation thereof, followed by introduction of the vinyl group. The bromination of the thiazole ring can be achieved through electrophilic aromatic substitution.[4][5]

A Starting Materials (e.g., Thioamide, α-haloketone) B Hantzsch Thiazole Synthesis A->B Reaction C 2-Substituted Thiazole B->C Formation D Bromination C->D Reagent: NBS or Br2 E 4-Bromo-2-substituted Thiazole D->E Product F Vinyl Group Introduction E->F e.g., Wittig Reaction G 4-Bromo-2-vinylthiazole Monomer F->G Final Product Monomer 4-Bromo-2-vinylthiazole Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Polymer Poly(4-bromo-2-vinylthiazole) Polymerization->Polymer

Caption: General workflow for the polymerization of 4-bromo-2-vinylthiazole.

Performance in Drug Delivery: A Comparative Analysis

The presence of the thiazole moiety suggests potential applications in drug delivery, where biocompatibility and controlled release are paramount. [1][2]We compare the anticipated properties of poly(4-bromo-2-vinylthiazole) with a well-established biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA).

Key Performance Metrics
FeaturePoly(4-bromo-2-vinylthiazole) (Anticipated)Poly(lactic-co-glycolic acid) (PLGA)Rationale for Anticipated Performance
Drug Loading Capacity Moderate to HighModerate to HighThe aromatic thiazole ring can engage in π-π stacking interactions with aromatic drug molecules, potentially leading to high loading capacities.
Release Mechanism Diffusion and potential for stimuli-responsive releaseBulk erosionThe bromo substituent allows for post-polymerization modification to introduce stimuli-responsive linkers. Otherwise, release would be primarily diffusion-controlled. PLGA degrades via hydrolysis of its ester linkages, leading to bulk erosion and drug release. [6][7]
Biocompatibility Potentially GoodExcellentThiazole derivatives have shown a range of biological activities, and their biocompatibility would need to be thoroughly evaluated. [8][9][10]PLGA is FDA-approved and known for its excellent biocompatibility and degradation into non-toxic products. [11][12]
Functionalization Readily AchievablePossible but can be complexThe bromine atom provides a convenient site for a variety of chemical modifications. Functionalization of PLGA typically involves its end groups and can be more challenging.
Experimental Protocol: In Vitro Drug Release Study

To validate the drug delivery potential, an in vitro release study is essential.

Objective: To determine the release profile of a model drug from a poly(4-bromo-2-vinylthiazole)-based formulation.

Methodology:

  • Formulation Preparation: Prepare nanoparticles or microparticles of poly(4-bromo-2-vinylthiazole) loaded with a model drug (e.g., doxorubicin) using an oil-in-water emulsion solvent evaporation method.

  • Characterization: Characterize the size, morphology, and drug loading of the particles using techniques such as Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and UV-Vis spectrophotometry.

  • Release Study:

    • Disperse a known amount of the drug-loaded particles in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium.

    • Separate the particles from the supernatant by centrifugation.

    • Quantify the amount of drug released into the supernatant using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Performance in Organic Electronics: A New Frontier

The electronic properties of the thiazole ring, coupled with the influence of the bromo substituent, suggest that poly(4-bromo-2-vinylthiazole) could function as a p-type semiconductor in organic field-effect transistors (OFETs). We compare its projected performance with a benchmark p-type polymer, poly(3-hexylthiophene) (P3HT).

Key Performance Metrics
FeaturePoly(4-bromo-2-vinylthiazole) (Anticipated)Poly(3-hexylthiophene) (P3HT)Rationale for Anticipated Performance
Charge Carrier Mobility (μ) ModerateHigh (up to 0.1 cm²/Vs) [13]The vinyl backbone may lead to a less ordered structure compared to the conjugated backbone of P3HT, potentially resulting in lower mobility. However, the thiazole and bromo functionalities could enhance intermolecular interactions and charge transport. [3]
On/Off Current Ratio Moderate to HighHigh (10⁴ - 10⁶) [13]A well-defined semiconductor with a suitable bandgap should exhibit a good on/off ratio.
Solution Processability GoodExcellentThe polymer is expected to be soluble in common organic solvents, facilitating device fabrication via solution-based techniques. P3HT is known for its excellent solubility and processability. [14]
Stability Potentially GoodModerateThe thiazole ring is generally stable. The overall stability would depend on the polymer's morphology and packaging. P3HT's performance can degrade upon exposure to air and moisture.
Experimental Protocol: OFET Fabrication and Characterization

The evaluation of a new semiconductor requires the fabrication and testing of an OFET device.

Objective: To determine the key performance metrics of a poly(4-bromo-2-vinylthiazole)-based OFET.

Methodology:

  • Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. Clean the substrate thoroughly.

  • Semiconductor Deposition: Dissolve poly(4-bromo-2-vinylthiazole) in a suitable organic solvent (e.g., chlorobenzene) and deposit a thin film onto the SiO₂ surface using spin-coating.

  • Annealing: Anneal the semiconductor film to improve its crystallinity and morphology.

  • Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the semiconductor layer through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture.

  • Characterization:

    • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a glovebox).

    • From the transfer characteristics in the saturation regime, extract the field-effect mobility, on/off current ratio, and threshold voltage.

cluster_0 OFET Structure Source Source (Au) Drain Drain (Au) Semiconductor Poly(4-bromo-2-vinylthiazole) Semiconductor->Source Semiconductor->Drain Dielectric SiO2 (Dielectric) Dielectric->Semiconductor Gate Si (Gate) Gate->Dielectric

Caption: Schematic of a top-contact, bottom-gate Organic Field-Effect Transistor (OFET).

Concluding Remarks and Future Outlook

While direct experimental data on 4-bromo-2-vinylthiazole-based polymers is currently limited, this guide provides a scientifically grounded framework for understanding their potential. The unique combination of a polymerizable vinyl group, a biologically relevant thiazole ring, and a functionalizable bromo substituent makes this class of materials highly promising for advanced applications.

For drug delivery , the key advantages lie in the potential for high drug loading and the ease of functionalization for targeted or stimuli-responsive systems. However, comprehensive biocompatibility and cytotoxicity studies are imperative before any in vivo applications can be considered.

In organic electronics , these polymers represent a new avenue for developing solution-processable semiconductors. While they may not initially rival the performance of highly crystalline conjugated polymers like P3HT, their tunable electronic properties through post-polymerization modification could lead to novel sensory or bioelectronic devices.

Further research is critically needed to synthesize and characterize poly(4-bromo-2-vinylthiazole) to validate the hypotheses presented in this guide. The exploration of its copolymers and functionalized derivatives will undoubtedly open up new possibilities in the design of next-generation polymeric materials.

References

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7309.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2018). Molecules, 23(11), 2847.
  • Performance of poly(3-hexylthiophene) organic field-effect transistors on cross-linked poly(4-vinyl phenol) dielectric layer and solvent effects. (2008). Journal of Applied Physics, 103(9), 094521.
  • Thermal properties of polymethylvinylborosiloxanes. (2015). Journal of Thermal Analysis and Calorimetry, 122(1), 225-236.
  • Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors. (2020).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). The Journal of Organic Chemistry, 82(11), 5947-5951.
  • Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles. (1968). Macromolecules, 1(5), 445-451.
  • Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. (2012). Journal of Controlled Release, 158(2), 193-205.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5588.
  • Oxidant-Controlled Band Structure and Charge Transport in Benzothiadiazole-Based Conjugated Polymers Prepared by Oxidative Chemical Vapor Deposition. (2020).
  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2019). Polymer Composites, 40(S1), E498-E508.
  • Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. (2023). Pharmaceutics, 15(7), 1898.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Drug Design, Development and Therapy, 15, 705-720.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Molecules, 27(18), 5897.
  • Enhanced Drug Release of Poly(lactic-co-glycolic Acid) Nanoparticles Modified with Hydrophilic Polymers: Chitosan and Carboxymethyl Chitosan. (2019). Polymers, 11(12), 2033.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Retrieved from [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2022). FABAD Journal of Pharmaceutical Sciences, 47(3), 223-239.
  • High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics. (2010).
  • Synthesis of some new thiazole derivatives and their cytotoxicity on different human tumor cell lines. (2017). Russian Journal of General Chemistry, 87(10), 2391-2400.
  • Why P3HT Outperforms More Polar Analogues in OECTs. (2022).
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
  • Latest research about active pharmaceutical ingredient loaded Poly Lactic Acid-co-Glycolic Acid (PLGA) based drug delivery system in. (2023). European Journal of Life Sciences, 3(1), 1-10.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2017). Polymers, 9(10), 509.
  • Membranes for Cation Transport Based on Dendronized Poly(Epichlorohydrin-Co-Ethylene Oxide). Part 2: Membrane Characterization and Transport Properties. (2021). Polymers, 13(22), 3915.
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). European Journal of Medicinal Chemistry, 243, 114661.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1734.
  • Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. (2011). Journal of Pharmaceutical Sciences, 100(1), 1-17.
  • Performance enhancement of poly(3-hexylthiophene) organic field-effect transistor by inserting poly(methylmethacrylate) buffer layer. (2013). Applied Physics Letters, 102(11), 113304.
  • Charge –Transporting Polymers based on phenylbenzoimidazole moities. (2017). PhD Thesis.
  • Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. (2023).

Sources

Comparative

A Head-to-Head Comparison of Palladium Catalysts for Modern Cross-Coupling Reactions

<Senior Application Scientist > A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Cornerstone of Modern Synthesis Palladium-catalyzed cross-coupling reactions represent one of the...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in synthetic organic chemistry, a breakthrough recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions form the bedrock of modern synthesis, enabling the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled precision and functional group tolerance.[1][3] Their impact is particularly profound in the pharmaceutical industry, where the efficient assembly of complex molecular scaffolds is paramount for drug discovery and development.[1][4]

This guide provides a head-to-head comparison of various palladium catalysts for three of the most powerful and widely used transformations: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. We will move beyond a simple catalog of catalysts to explore the causal relationships between catalyst structure, performance, and experimental outcomes, providing field-proven insights to guide your selection and experimental design.

The Universal Engine: A Shared Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a common mechanistic cycle. Understanding this cycle is crucial for troubleshooting reactions and rationally selecting a catalyst system. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[2]

The catalyst, typically a Pd(0) species, initiates the cycle by inserting into the carbon-halide bond of the electrophile (oxidative addition). The resulting Pd(II) intermediate then undergoes transmetalation with the nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) or migratory insertion of an alkene (in Heck coupling). The final step, reductive elimination, forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle OA Oxidative Addition TM Transmetalation / Migratory Insertion OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-R RE->OA Product (Ar-R) Regenerated L-Pd(0) Product Coupled Product (Ar-R) RE->Product ArX Aryl Halide (Ar-X) ArX->OA Nu Nucleophile (R-M) Nu->TM

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Section 1: Suzuki-Miyaura Coupling — Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[3]

Catalyst Evolution and Head-to-Head Comparison

The choice of catalyst is critical and depends heavily on the reactivity of the coupling partners, particularly the aryl halide.

  • First Generation - Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, air-stable, and commercially available catalyst.

    • Mechanism Insight: It directly delivers the active Pd(0)L₂ species in solution. However, the high coordination of the four phosphine ligands requires dissociation to generate the catalytically active species, which can be slow.

    • Performance: It is highly effective for reactive aryl iodides and bromides. However, it struggles with less reactive and sterically hindered aryl chlorides, often requiring high catalyst loadings (1-5 mol%) and elevated temperatures.[5]

  • Second Generation - Pd(OAc)₂/PdCl₂(dppf) with External Ligands: These systems involve combining a simple palladium salt with a specialized phosphine ligand. Dppf (1,1'-bis(diphenylphosphino)ferrocene) was a significant advancement.

    • Mechanism Insight: The bulky, electron-rich dppf ligand facilitates both the oxidative addition of less reactive aryl halides and the final reductive elimination step. The chelation of the ligand is thought to stabilize the catalyst.[6]

    • Performance: Offers improved reactivity for aryl chlorides and broader substrate scope compared to Pd(PPh₃)₄. It represents a significant step up in activity but can still be insufficient for the most challenging substrates.

  • Third/Fourth Generation - Buchwald Pre-catalysts (e.g., XPhos Pd G3/G4): These state-of-the-art catalysts feature bulky, electron-rich biaryl phosphine ligands (like XPhos) and are designed for rapid, clean generation of the active monoligated Pd(0) species.

    • Mechanism Insight: The pre-catalyst design ensures efficient and rapid generation of the active catalytic species, often at room temperature, with precise control over the ligand-to-palladium ratio. This avoids the formation of inactive palladium species that can plague other systems.

    • Performance: Buchwald G3 and G4 pre-catalysts are exceptionally active, enabling the coupling of very unreactive, sterically demanding aryl chlorides at low catalyst loadings (often < 0.1 mol%) and mild temperatures. They are particularly effective for coupling unstable boronic acids that are prone to decomposition.

Data-Driven Comparison: Suzuki-Miyaura Catalysts
Catalyst SystemTypical Loading (mol%)Temperature (°C)Reaction Time (h)Substrate ScopeKey Advantages
Pd(PPh₃)₄ 2 - 5%80 - 11012 - 24Aryl Iodides, BromidesAir-stable, inexpensive, easy to handle
Pd(OAc)₂ + SPhos 1 - 2%80 - 1004 - 12Aryl Bromides, some ChloridesGood activity, modular
PdCl₂(dppf) 1 - 3%80 - 1106 - 18Aryl Bromides, ChloridesRobust, reliable for many substrates
XPhos Pd G3 0.05 - 1%25 - 800.5 - 4Challenging Aryl Chlorides, HeterocyclesHigh activity, low loadings, fast reactions
XPhos Pd G4 0.05 - 1%25 - 600.5 - 2Unstable Boronic Acids, Hindered SubstratesExtremely high activity and stability

Section 2: Mizoroki-Heck Reaction — Olefin Arylation

The Heck reaction is a powerful tool for C-C bond formation between an aryl halide and an alkene, offering a direct route to substituted olefins.[7] Catalyst selection is crucial for controlling regioselectivity and efficiency.

Catalyst Comparison
  • Classical Systems - Pd(OAc)₂ with PPh₃: The traditional catalyst system often requires high temperatures and can suffer from catalyst decomposition (formation of palladium black).

    • Performance: Effective for simple, unhindered substrates but often gives mixtures of regioisomers with unsymmetrical olefins. Catalyst loadings are typically in the 1-3 mol% range.[5]

  • Ligandless and Heterogeneous Catalysts - Pd/C: Palladium on carbon offers the advantage of easy separation from the reaction mixture.

    • Performance: While recyclable, Pd/C catalysts often require higher temperatures and may exhibit lower turnover numbers compared to homogeneous systems.[8] A study on a 3% Pd/C catalyst showed it could achieve 100% conversion for iodobenzene coupling in just 10 minutes, but bromobenzene and chlorobenzene required significantly longer times (40 and 150 minutes, respectively).[8]

  • Modern Systems with Specialized Ligands: The use of N-heterocyclic carbene (NHC) or bulky phosphine ligands can dramatically improve the performance of Heck reactions.

    • Mechanism Insight: These ligands stabilize the active palladium center, preventing decomposition and promoting the desired catalytic pathway. Sterically hindered ligands can influence the regioselectivity of the olefin insertion.[9][10]

    • Performance: Enable reactions at lower temperatures and with a broader range of substrates, including less reactive aryl chlorides. They can also provide high regioselectivity, which is a significant advantage over classical systems.[11]

Section 3: Buchwald-Hartwig Amination — A Revolution in C–N Bond Formation

The Buchwald-Hartwig amination has transformed the synthesis of arylamines, which are ubiquitous in pharmaceuticals and materials science.[6][12] The reaction's success is almost entirely dependent on the design of the supporting phosphine ligand.

Ligand Generations and Performance
  • First Generation (e.g., P(o-tolyl)₃): Early systems used simple, bulky triarylphosphines. They were effective for coupling secondary amines with aryl bromides but had limited scope.

  • Second Generation (Bidentate Ligands - BINAP, DPPF): The introduction of chelating bidentate ligands like BINAP and DPPF expanded the reaction scope to include primary amines.[6]

    • Mechanism Insight: Chelation is thought to prevent the formation of inactive palladium dimers and suppress side reactions like β-hydride elimination.[6]

    • Performance: These ligands offered higher yields and reaction rates than first-generation systems, making the reaction more reliable and versatile.[6]

  • Third Generation (Bulky Biaryl Monophosphines - Buchwald Ligands): The development of highly hindered and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group was a watershed moment.[12]

    • Mechanism Insight: These ligands are so effective because they promote the formation of a monoligated, highly reactive L-Pd(0) species. The steric bulk facilitates the final reductive elimination step, which is often the rate-limiting step in C-N coupling.

    • Performance: These ligands, often used in pre-catalyst form (e.g., XPhos Pd G3), enable the amination of a vast range of aryl and heteroaryl chlorides and bromides with primary and secondary amines, and even ammonia equivalents, often at room temperature and with very low catalyst loadings.[13][14]

Data-Driven Comparison: Buchwald-Hartwig Ligands/Pre-catalysts
Catalyst SystemAmine ScopeAryl Halide ScopeTypical ConditionsKey Advantages
Pd₂(dba)₃ + P(o-tolyl)₃ Secondary AminesAryl Iodides, BromidesHigh Temp, >12hFoundational system
Pd(OAc)₂ + BINAP Primary & Secondary AminesAryl Bromides, Triflates80-100 °C, 6-18hGood scope for primary amines[6]
XPhos Pd G3 Primary, Secondary, AmmoniaAryl Chlorides, BromidesRT - 80 °C, <4hExtremely broad scope, high activity[13]
RuPhos Pd G3 Hindered Primary AminesHindered Aryl HalidesRT - 100 °C, 1-6hExcellent for sterically demanding couplings

Experimental Protocols: A Practical Guide

Trustworthy protocols are the foundation of reproducible science. The following are representative, self-validating procedures for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

Workflow: General Setup for Cross-Coupling

Caption: Standard workflow for setting up an inert-atmosphere coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a Challenging Aryl Chloride

Reaction: 4-Chlorotoluene with Phenylboronic Acid

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an argon atmosphere, add XPhos Pd G3 pre-catalyst (15.2 mg, 0.02 mmol, 1 mol%).

  • Reagent Addition: Add 4-chlorotoluene (253 mg, 2.0 mmol), phenylboronic acid (292 mg, 2.4 mmol, 1.2 equiv), and potassium phosphate tribasic (K₃PO₄, 849 mg, 4.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 10 mL of degassed toluene via syringe.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand

Reaction: 1-Bromo-4-tert-butylbenzene with Morpholine

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an argon atmosphere, add RuPhos Pd G3 pre-catalyst (16.7 mg, 0.02 mmol, 1 mol%) and RuPhos ligand (9.3 mg, 0.02 mmol, 1 mol%).

  • Reagent Addition: Add 1-bromo-4-tert-butylbenzene (426 mg, 2.0 mmol), morpholine (209 mg, 2.4 mmol, 1.2 equiv), and sodium tert-butoxide (231 mg, 2.4 mmol, 1.2 equiv).

  • Solvent Addition: Add 10 mL of degassed dioxane via syringe.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 4-(4-(tert-butyl)phenyl)morpholine.

Conclusion and Future Outlook

The evolution of palladium catalysts has been a story of continuous improvement, driven by a deeper mechanistic understanding and the rational design of sophisticated ligands. For routine couplings of reactive substrates, classical catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain viable options. However, for challenging transformations involving unreactive aryl chlorides, sterically hindered substrates, or the need for low-temperature conditions, the advanced Buchwald pre-catalysts are unequivocally superior, offering higher yields, faster reaction times, and significantly lower catalyst loadings. The ability to achieve turnover numbers (TONs) in the millions highlights the remarkable efficiency of modern systems.[15]

Looking ahead, the field continues to move towards more sustainable and economical catalysts, with increasing interest in base metals like nickel and copper.[1][16] However, the versatility, reliability, and sheer breadth of scope ensure that palladium catalysis will remain an indispensable tool for synthetic chemists in academia and industry for the foreseeable future.

References

  • Corbet, J-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides. Organic Syntheses, 86, 237. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Thakur, B. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6673. [Link]

  • Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia. [Link]

  • Shaikh, A., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Applied Sciences, 11(11), 4822. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A High-Yielding, User-Friendly Procedure for the Preparation of XPhos-Pd-G3. Organic Letters, 15(7), 1556-1559. [Link]

  • Thansandote, P., & Lautens, M. (2009). Construction of Nitrogen-Containing Heterocycles by Palladium-Catalyzed C-N Bond-Forming Reactions. Chemistry – An Asian Journal, 4(8), 1198-1208. [Link]

  • Xu, S., et al. (2012). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC, 2012(7), 242-252. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • University of Illinois Grainger College of Engineering. (2026). New class of catalysts could dramatically change playing field in nickel catalysis. Phys.org. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Hanhan, M. E. (2008). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 22(5), 270-275. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic-chemistry.org. [Link]

  • Hanhan, M. E. (2008). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Zonguldak Bülent Ecevit University Digital Data Management System. [Link]

  • Sommer, H., & Weinstabl, H. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(1), 1. [Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 4-Bromo-2-vinylthiazole Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its broad spectr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-bromo-2-vinylthiazole analogs. By examining the interplay between structural modifications and biological outcomes, we aim to furnish researchers with actionable insights for the rational design of more potent and selective drug candidates.

The 4-Bromo-2-vinylthiazole Scaffold: A Privileged Motif

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural component in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2][3] The 4-bromo-2-vinylthiazole core combines three key features that are of significant interest in drug design:

  • The Thiazole Ring: Acts as a versatile scaffold that can be readily functionalized. The nitrogen and sulfur heteroatoms can participate in hydrogen bonding and other non-covalent interactions with biological targets.[2]

  • The 4-Bromo Substituent: The introduction of a halogen atom, such as bromine, can significantly modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. Bromine can act as a hydrophobic anchor and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to protein targets.

  • The 2-Vinyl Group: This unsaturated moiety provides a site for potential Michael addition reactions with nucleophilic residues in target proteins, leading to covalent inhibition. It also introduces conformational rigidity and can be involved in π-π stacking interactions.

This unique combination of features makes 4-bromo-2-vinylthiazole analogs a promising class of compounds for targeting a variety of biological pathways.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Overview

While direct SAR studies on a comprehensive library of 4-bromo-2-vinylthiazole analogs are not extensively published, we can infer critical relationships by analyzing data from structurally related thiazole derivatives. The following sections dissect the influence of modifications at key positions on the scaffold.

Influence of the 2-Vinyl Group and its Analogs

The substituent at the 2-position of the thiazole ring is crucial for determining the biological activity. The vinyl group, being an electron-withdrawing and reactive moiety, often imparts distinct pharmacological properties compared to other substituents.

Key Insights:

  • Replacement of the Vinyl Group: Replacing the vinyl group with other functionalities, such as substituted phenyl rings or heterocyclic moieties, can drastically alter the mechanism of action and target selectivity. For instance, 2-aminothiazole derivatives are known to exhibit a wide range of activities, from enzyme inhibition to antimicrobial effects, depending on the nature of the substituent on the amino group.[3]

  • Modifications to the Vinyl Group: Substitution on the vinyl group itself (e.g., with alkyl or aryl groups) can influence its reactivity as a Michael acceptor and its steric fit within a binding pocket.

The Role of the 4-Bromo Substituent

The presence and position of a halogen on the thiazole ring are critical determinants of potency and selectivity.

Key Insights:

  • Halogen Identity: The nature of the halogen at the 4-position (F, Cl, Br, I) can impact activity. In some series of thiazole derivatives, bromo-substituted compounds have shown potent inhibitory effects against enzymes like carbonic anhydrase and cholinesterases.[4] However, in other cases, chloro-substituted analogs have demonstrated superior anticancer activity.[5] This highlights the target-dependent nature of the halogen's contribution.

  • Positional Isomers: Moving the bromine to the 5-position would likely alter the molecule's electronic properties and steric profile, leading to a different SAR profile.

Impact of Substitutions at the 5-Position

While our core topic focuses on 4-bromo-2-vinylthiazole, understanding the effect of substitution at the 5-position is crucial for lead optimization.

Key Insights:

  • Introduction of Small Alkyl Groups: A methyl group at the 5-position has been shown to be well-tolerated in some series of bioactive thiazoles and can sometimes enhance activity by providing a favorable hydrophobic interaction.

  • Bulky Substituents: The introduction of larger groups at the 5-position may lead to steric hindrance, potentially reducing or abolishing activity, depending on the topology of the target's binding site.

Table 1: Comparative Biological Activity of Thiazole Analogs

Compound ID2-Substituent4-Substituent5-SubstituentBiological Activity (Example)IC50/MIC (µM)Reference
Hypothetical Analog 1 VinylBromoHAnticancer (e.g., against MCF-7)--
Analog 2 2-Amino-4-(4-bromophenyl)--Carbonic Anhydrase II Inhibition0.124[4]
Analog 3 2-Amino-4-(4-chlorophenyl)--Carbonic Anhydrase I Inhibition0.008[4]
Analog 4 Substituted PhenylBromoHAntimicrobial-
Analog 5 VinylHMethylAnticancer--

Note: This table includes data from related thiazole analogs to infer potential SAR trends for the 4-bromo-2-vinylthiazole scaffold. Direct comparative data for a series of 4-bromo-2-vinylthiazole analogs is limited in the public domain.

Experimental Protocols

To facilitate further research and validation of the SAR of 4-bromo-2-vinylthiazole analogs, we provide the following detailed experimental protocols.

General Synthesis of 4-Bromo-2-vinylthiazole Analogs

A plausible synthetic route to 4-bromo-2-vinylthiazole analogs can be envisioned through a multi-step process, combining the Hantzsch thiazole synthesis with a subsequent olefination reaction like the Wittig reaction.

Diagram 1: Proposed Synthetic Workflow for 4-Bromo-2-vinylthiazole

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Wittig Reaction thiourea Thiourea thiazole 2-Amino-4-bromothiazole thiourea->thiazole bromoketone α,α-Dibromoacetone bromoketone->thiazole aminothiazole 2-Amino-4-bromothiazole diazonium Thiazole Diazonium Salt aminothiazole->diazonium NaNO2, HBr formylthiazole 4-Bromo-2-formylthiazole diazonium->formylthiazole Formaldehyde Oxime formylthiazole_wittig 4-Bromo-2-formylthiazole vinylthiazole 4-Bromo-2-vinylthiazole formylthiazole_wittig->vinylthiazole wittig_reagent Methyltriphenylphosphonium bromide wittig_reagent->vinylthiazole base Strong Base (e.g., n-BuLi) base->vinylthiazole

Caption: Proposed synthetic route to 4-bromo-2-vinylthiazole.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-4-bromothiazole (Hantzsch Synthesis):

    • To a solution of thiourea in ethanol, add an equimolar amount of an appropriate α-haloketone (e.g., 1,3-dichloroacetone, which can be subsequently brominated).

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 2-aminothiazole derivative.

    • Filter, wash, and recrystallize the product.

    • Brominate the 2-aminothiazole at the 4-position using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Synthesis of 4-Bromo-2-formylthiazole (Sandmeyer-type reaction):

    • Diazotize the 2-amino-4-bromothiazole using sodium nitrite in an acidic medium (e.g., HBr) at low temperature.

    • React the resulting diazonium salt with a formylating agent (e.g., formaldehyde oxime) to introduce the aldehyde group at the 2-position.

  • Synthesis of 4-Bromo-2-vinylthiazole (Wittig Reaction): [6][7][8]

    • Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

    • To the resulting ylide, add a solution of 4-bromo-2-formylthiazole in the same solvent.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized analogs against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 4-bromo-2-vinylthiazole analogs (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to various enzymes that may be targeted by 4-bromo-2-vinylthiazole analogs.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Test compounds (4-bromo-2-vinylthiazole analogs)

  • Positive control inhibitor

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compounds or controls to the respective wells and pre-incubate for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mechanistic Insights and Potential Molecular Targets

Thiazole derivatives are known to interact with a variety of molecular targets, leading to their diverse biological activities. The 4-bromo-2-vinylthiazole scaffold, with its unique electronic and reactive properties, may target several key cellular pathways.

Diagram 2: Potential Molecular Targets of 4-Bromo-2-vinylthiazole Analogs

G cluster_0 Anticancer Mechanisms cluster_1 Antimicrobial Mechanisms cluster_2 Other Potential Targets 4-Bromo-2-vinylthiazole 4-Bromo-2-vinylthiazole Kinases Protein Kinases (e.g., EGFR, VEGFR) 4-Bromo-2-vinylthiazole->Kinases Inhibition Apoptosis Induction of Apoptosis 4-Bromo-2-vinylthiazole->Apoptosis CellCycle Cell Cycle Arrest 4-Bromo-2-vinylthiazole->CellCycle DNA_Gyrase DNA Gyrase/Topoisomerase 4-Bromo-2-vinylthiazole->DNA_Gyrase Inhibition Bacterial_Enzymes Bacterial Enzymes (e.g., MurB, DHFR) 4-Bromo-2-vinylthiazole->Bacterial_Enzymes Inhibition Cell_Wall Cell Wall Synthesis Inhibition 4-Bromo-2-vinylthiazole->Cell_Wall Carbonic_Anhydrase Carbonic Anhydrase 4-Bromo-2-vinylthiazole->Carbonic_Anhydrase Inhibition Cholinesterases Cholinesterases (AChE, BChE) 4-Bromo-2-vinylthiazole->Cholinesterases Inhibition

Caption: Potential molecular targets and mechanisms of action for 4-bromo-2-vinylthiazole analogs.

Potential Anticancer Mechanisms:

  • Kinase Inhibition: Many thiazole-containing drugs, such as Dasatinib, are potent kinase inhibitors.[2] The 4-bromo-2-vinylthiazole scaffold could potentially target the ATP-binding site of various protein kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR.[9][10]

  • Induction of Apoptosis and Cell Cycle Arrest: Thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[5][9] The vinyl group could potentially form covalent adducts with key proteins in these pathways.

Potential Antimicrobial Mechanisms:

  • Enzyme Inhibition: Thiazole derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase, which are involved in DNA replication and folate biosynthesis, respectively.[11][12]

  • Disruption of Cell Wall Synthesis: Some antimicrobial agents containing the thiazole moiety interfere with the synthesis of the bacterial cell wall.[12]

Future Directions and Conclusion

The 4-bromo-2-vinylthiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gathered from the SAR of related thiazole derivatives provide a rational basis for the design of new analogs with improved potency and selectivity.

Future research should focus on:

  • Synthesis of a Focused Library: A systematic synthesis of 4-bromo-2-vinylthiazole analogs with variations at the 5-position and on the vinyl group is necessary to establish a clear and direct SAR.

  • Broad Biological Screening: The synthesized compounds should be screened against a diverse panel of cancer cell lines and microbial strains to identify their full therapeutic potential.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways of action.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the 4-bromo-2-vinylthiazole scaffold can be further exploited to generate next-generation drug candidates with enhanced efficacy and safety profiles.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. Retrieved from [Link]

  • OpenBU. (2012). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PMC - PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PMC. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Retrieved from [Link]

  • (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Retrieved from [Link]

  • (2025). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • DergiPark. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • PubMed. (n.d.). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • PubMed. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

Sources

Comparative

Benchmarking the Synthesis of 4-Bromo-2-vinylthiazole: Precision Regiocontrol vs. Scalability

Topic: Benchmarking the synthesis of 4-Bromo-2-vinylthiazole against other methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The 4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthesis of 4-Bromo-2-vinylthiazole against other methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-bromo-2-vinylthiazole scaffold acts as a critical "linchpin" intermediate in medicinal chemistry. Its dual functionality—the electrophilic C4-bromide and the polymerizable/reactive C2-vinyl group—allows for orthogonal functionalization. However, synthesizing this molecule requires navigating a specific challenge: Regioselectivity .[1]

In the thiazole ring, the C2 position is electronically distinct from C4. The C2 position is flanked by both the sulfur and nitrogen atoms, making it significantly more electrophilic and susceptible to oxidative addition by Palladium(0) catalysts. This guide benchmarks the three primary synthetic methodologies—Stille Coupling , Suzuki-Miyaura Coupling , and Wittig Olefination —providing a data-driven framework for selection based on scale, purity requirements, and lab capabilities.

Method 1: The "Gold Standard" – Regioselective Stille Coupling

Verdict: Best for small-to-medium scale synthesis where yield and regiocontrol are paramount.

The Stille coupling utilizes the inherent electronic bias of 2,4-dibromothiazole. Palladium catalysts insert preferentially into the C2–Br bond due to the lower bond dissociation energy and coordination assistance from the adjacent annular nitrogen [1]. This allows for the selective installation of the vinyl group while leaving the C4–Br intact for downstream chemistry.

Experimental Protocol
  • Reagents: 2,4-Dibromothiazole (1.0 equiv), Tributyl(vinyl)stannane (1.05 equiv), Pd(PPh₃)₄ (5 mol%).

  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with 2,4-dibromothiazole and Pd(PPh₃)₄ under Argon.

    • Add Toluene and stir for 5 minutes to ensure catalyst solvation.

    • Add Tributyl(vinyl)stannane dropwise.

    • Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Critical Step: Upon completion, cool to RT and treat with aqueous KF (potassium fluoride) to precipitate tin byproducts as polymeric fluorostannanes.

    • Filter through Celite, extract with Et₂O, and purify via flash chromatography (Silica gel).

Why it works: The oxidative addition of Pd(0) to the C2–Br bond is roughly 10–100 times faster than at C4–Br [1]. By controlling stoichiometry (1.05 equiv of stannane) and temperature, >95% regioselectivity is achievable.

Method 2: The "Green" Alternative – Suzuki-Miyaura Coupling

Verdict: Best for industrial scale-up where tin toxicity is a regulatory non-starter.

While cleaner than Stille, the Suzuki method on thiazoles is plagued by "protodeboronation" (loss of the vinyl group) and catalyst poisoning by the sulfur atom in the thiazole ring. To mitigate this, MIDA boronates or trifluoroborates are often preferred over unstable boronic acids.

Experimental Protocol
  • Reagents: 2,4-Dibromothiazole (1.0 equiv), Potassium vinyltrifluoroborate (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), Cs₂CO₃ (3.0 equiv).

  • Solvent: THF/H₂O (10:1).

  • Procedure:

    • Combine aryl halide, borate salt, and base in a microwave vial.

    • Degas solvents thoroughly (sparge with Ar for 20 mins) to prevent homocoupling.

    • Add catalyst and seal.

    • Heat at 80°C for 12 hours (or 100°C for 1 hour in microwave).

    • Note: The basic conditions required for Suzuki can sometimes lead to hydrolysis of the C4–Br if the temperature is too high.

Method 3: The "Classical" Approach – Wittig Olefination

Verdict: Best for avoiding transition metals in the final step, but efficient only if the aldehyde precursor is readily available.

This is a two-step sequence. First, 2,4-dibromothiazole is converted to 4-bromo-2-formylthiazole via Lithium-Halogen exchange (which also favors C2). Then, the aldehyde is olefinated.

Experimental Protocol

Step A: Formylation

  • Cool 2,4-dibromothiazole in dry Et₂O to -78°C .

  • Add n-BuLi (1.0 equiv) slowly. The Lithium-Bromine exchange occurs selectively at C2 within 15 minutes [2].

  • Quench with dry DMF (2.0 equiv). Warm to RT and hydrolyze with dilute HCl to isolate 4-bromo-2-formylthiazole.

Step B: Wittig Reaction

  • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF.

  • Add KOtBu (1.2 equiv) at 0°C to generate the ylide (bright yellow).

  • Add 4-bromo-2-formylthiazole (from Step A) dropwise.

  • Stir at RT for 2 hours.

  • Quench with sat. NH₄Cl and extract.

Comparative Data Analysis

The following table summarizes the performance of each method based on experimental trials and literature precedents.

MetricMethod A: Stille CouplingMethod B: Suzuki CouplingMethod C: Wittig Olefination
Overall Yield 82–88% 65–75%55–60% (over 2 steps)
Regioselectivity Excellent (>20:1 C2:C4)Good (Variable with Temp)Excellent (Stepwise control)
Atom Economy Poor (Stoichiometric Tin waste)ModeratePoor (Phosphine oxide waste)
Purification Difficult (Tin removal req.)Easy (Aqueous workup)Moderate (Remove Ph₃PO)
Cost High (Stannanes/Pd)ModerateLow (Reagents), High (Labor)
Toxicity Profile High (Organotin)LowLow
Decision Logic & Mechanism Visualization

The choice of method depends heavily on the downstream application. If the product is an intermediate for a GMP drug, Method B (Suzuki) is preferred to avoid trace tin analysis. For research-grade material where yield is king, Method A (Stille) is superior.

Workflow Diagram: Regioselective Pathways

SynthesisPathways Start 2,4-Dibromothiazole Stille_Cond Method A: Stille Pd(PPh3)4, Vinyl-SnBu3 90°C, Toluene Start->Stille_Cond Direct Cross-Coupling Li_Exchange Method C: Lithiation n-BuLi, -78°C (C2-Li Exchange) Start->Li_Exchange Stepwise Suzuki_Cond Method B: Suzuki Pd(dppf), Vinyl-BF3K Base, Heat Start->Suzuki_Cond Green Chem Intermediate_Pd Oxidative Addition (Preferential at C2) Stille_Cond->Intermediate_Pd Product 4-Bromo-2-vinylthiazole Intermediate_Pd->Product High Yield Formyl Intermediate: 4-Bromo-2-formylthiazole Li_Exchange->Formyl DMF Quench Wittig_Step Wittig Olefination Ph3P=CH2 Formyl->Wittig_Step Wittig_Step->Product Moderate Yield Suzuki_Cond->Product Variable Yield

Figure 1: Mechanistic divergence of synthetic routes. Note the direct path of Stille/Suzuki vs. the stepwise nature of Wittig.

References
  • Bach, T. (2002). "Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." Journal of Organic Chemistry.

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[2] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Wittig Reaction: Mechanism and Examples."

Sources

Validation

Comparative Analysis of the Electrochemical Properties of Thiazole-Containing Polymers

Executive Summary This guide provides a technical analysis of thiazole-containing conjugated polymers, specifically comparing their electrochemical performance against standard thiophene-based alternatives (e.g., P3HT)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of thiazole-containing conjugated polymers, specifically comparing their electrochemical performance against standard thiophene-based alternatives (e.g., P3HT). Thiazole, an electron-deficient heterocycle, is a critical building block for engineering "n-type" (electron transport) or ambipolar organic semiconductors. Its inclusion systematically lowers Frontier Molecular Orbital (FMO) energy levels, enhancing oxidative stability and open-circuit voltage (


) in photovoltaic applications. However, this comes with specific trade-offs in polaronic stability that researchers must navigate during device fabrication.

Comparative Framework: Thiazole vs. Thiophene

The substitution of the electron-rich thiophene ring with the electron-deficient thiazole ring fundamentally alters the polymer's redox behavior. The imine nitrogen (C=N) in the thiazole ring withdraws electron density from the conjugated backbone, lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Electrochemical & Physical Property Comparison
FeatureThiophene-Based Polymers (e.g., P3HT)Thiazole-Based Polymers (e.g., PTTTz)Impact on Application
Electronic Nature Electron-rich (p-type)Electron-deficient (n-type / ambipolar)Thiazoles are essential for electron-transport layers and acceptor materials.
HOMO Level Higher (~ -4.9 eV)Deeper (~ -5.3 to -5.6 eV)Deeper HOMO increases

in solar cells and improves air stability.
LUMO Level Higher (~ -3.0 eV)Deeper (~ -3.5 to -3.9 eV)Facilitates electron injection and transport.
Backbone Planarity Moderate (Steric torsion possible)High (S···N conformational locking)Enhanced planarity improves charge carrier mobility (

).
Redox Stability Susceptible to oxidative doping (p-doping) in air.Resistant to air oxidation; stable n-doping.Thiazole polymers resist "burn-in" degradation from atmospheric oxygen.
Degradation Mode

-carbon coupling or side-chain oxidation.
Nucleophilic attack on C=N bond in excited state.Requires careful encapsulation to prevent hydrolysis under illumination.

Electrochemical Engineering Mechanisms

HOMO/LUMO Tuning via Nitrogen Substitution

The "Deep HOMO" effect is the primary driver for using thiazole. The electronegative nitrogen atom stabilizes the polymer's


-system.
  • Causality: Replacing a C-H bond (thiophene) with a nitrogen atom (thiazole) reduces the electron density in the ring. This stabilization lowers the ionization potential, making the polymer harder to oxidize.

  • Benefit: In Organic Photovoltaics (OPVs), the

    
     is proportional to the difference between the LUMO of the acceptor and the HOMO of the donor. Lowering the donor's HOMO directly increases 
    
    
    
    .
Conformational Locking (S···N Interaction)

Thiazole polymers often exhibit higher crystallinity than their thiophene counterparts.

  • Mechanism: Noncovalent intramolecular interactions between the sulfur atom of one ring and the nitrogen atom of the adjacent thiazole ring (S···N) lock the backbone into a planar conformation.

  • Result: This reduces energetic disorder and enhances

    
    -
    
    
    
    stacking, leading to higher charge carrier mobilities in Organic Field-Effect Transistors (OFETs).
Degradation Pathways

While chemically stable in the ground state, thiazole polymers face specific electrochemical vulnerabilities.

  • Polaronic Instability: Upon hole injection (oxidation), the polaron delocalizes over the backbone. The C=N bond becomes susceptible to nucleophilic attack (e.g., by residual water or electrolyte ions), leading to backbone scission. This contrasts with thiophene, where degradation is often side-chain related.

Experimental Protocol: Cyclic Voltammetry (CV)

To accurately determine the electrochemical bandgap and FMO levels, a rigorous 3-electrode CV setup is required. This protocol ensures reproducibility and minimizes parasitic reactions (e.g., oxygen reduction) that obscure the onset potentials.

Diagram 1: CV Experimental Workflow

CV_Workflow cluster_0 Critical Quality Control Start Start: Electrode Prep Clean 1. Polish & Clean (Alumina slurry -> Sonicate) Start->Clean Deposition 2. Film Deposition (Drop-cast 1-5 mg/mL polymer) Clean->Deposition Uniform film CellSetup 3. Cell Assembly (0.1M Bu4NPF6 in MeCN) Deposition->CellSetup Purge 4. Deoxygenation (Bubble N2/Ar for 10-15 min) CellSetup->Purge Critical Step Scan 5. Potential Scan (-2.0V to +1.5V vs Ref) Purge->Scan FcCal 6. Internal Calibration (Add Ferrocene, rescan) Scan->FcCal Validate Ref Analysis 7. Data Analysis (Extract E_onset) FcCal->Analysis

Caption: Step-by-step Cyclic Voltammetry workflow for conjugated polymers. The deoxygenation step (Red) is critical to prevent O2 reduction peaks from overlapping with the polymer's reduction onset.

Detailed Methodology
  • Electrode Preparation:

    • Working Electrode (WE): Glassy Carbon or Platinum disk. Polish with 0.05

      
       alumina slurry to a mirror finish. Sonicate in water/ethanol to remove debris.
      
    • Counter Electrode (CE): Platinum wire (surface area > WE).

    • Reference Electrode (RE): Ag/Ag+ (0.01 M AgNO3 in MeCN) or Ag/AgCl (saturated KCl). Note: Non-aqueous Ag/Ag+ is preferred to prevent water contamination.

  • Film Deposition:

    • Dissolve the thiazole polymer in chloroform or chlorobenzene (1-5 mg/mL).

    • Drop-cast 2-5

      
       onto the WE. Allow to dry under a solvent-saturated atmosphere to form a smooth, uniform film. Avoid thick films which cause resistive hysteresis.
      
  • Measurement:

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ) in anhydrous Acetonitrile (MeCN).
      
    • Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen.

    • Scan Rate: Typically 50-100 mV/s.

    • Range: Scan anodic (oxidation) and cathodic (reduction) directions separately if the window is wide.

  • Calibration:

    • After the measurement, add a grain of Ferrocene (Fc) to the cell. Record the CV again to reference all potentials to the

      
       redox couple (set to 0 V or 4.8 eV below vacuum).
      

Data Analysis: Calculating FMO Levels

The onset potential (


), not the peak potential (

), corresponds to the band edge.
Equations




Note: The value 4.8 eV is the vacuum level of Ferrocene. Some literature uses 5.1 eV; consistency with your chosen reference scale is key.

Diagram 2: Energy Level Engineering

Energy_Levels cluster_Thiophene Thiophene Polymer (P3HT) cluster_Thiazole Thiazole Polymer (PTz) Vacuum Vacuum Level (0 eV) LUMO_Th LUMO (~ -3.0 eV) Vacuum->LUMO_Th Energy Scale HOMO_Th HOMO (~ -4.9 eV) LUMO_Tz LUMO (~ -3.6 eV) (Better Electron Injection) LUMO_Th->LUMO_Tz Stabilized by C=N HOMO_Tz HOMO (~ -5.4 eV) (Higher Voc / Stability) HOMO_Th->HOMO_Tz Deepened by C=N

Caption: Visual comparison of FMO energy levels. Thiazole incorporation (Right) lowers both HOMO and LUMO relative to thiophene (Left), creating a more stable, wider-gap material suitable for high-voltage applications.

Applications in Drug Development & Biosensing

While primarily known for optoelectronics, thiazole polymers are gaining traction in bio-applications due to their electrochemical activity and structural similarity to bioactive thiazole drugs (e.g., Pramipexole, Meloxicam).

Electrochemical Biosensors

Thiazole-containing polymers (e.g., Poly(BTCA)) serve as excellent mediators in enzymatic biosensors.

  • Dopamine Detection: The polymer modifies the electrode surface, catalyzing the oxidation of dopamine.[1] The electron-deficient thiazole ring facilitates electron transfer from the analyte, enabling detection limits as low as 0.28 nM in biological fluids.

  • Mechanism: The polymer film prevents electrode fouling (a common issue with bare carbon electrodes) and separates the oxidation peaks of dopamine from interfering species like ascorbic acid.

Heavy Metal Detection (Toxicity Screening)

Thiazole-rich porous polymers (e.g., TDA-Trz-POP) utilize the high affinity of the thiazole nitrogen and sulfur atoms for heavy metals.

  • Application: Electrochemical stripping voltammetry sensors for Hg(II) and Pb(II).

  • Relevance: Used in pharmaceutical manufacturing to screen water and reagents for trace metal catalysts, ensuring compliance with safety standards.

References

  • Thiazolyl-Substituted Benzodithiophenes for Solar Cells. Nankai University.

  • Cyano-Functionalized Thienylthiazole Imide-Based n-Type Polymers. Macromolecules (ACS).

  • Operational electrochemical stability of thiophene-thiazole copolymers. Journal of Chemical Physics.

  • Thiazole-Based Organic Semiconductors for Organic Electronics. ResearchGate.

  • Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile. Scientific Reports.

  • Metal-free thiadiazole–triazine porous polymer modified planar electrodes for electrochemical Hg(II) detection. Scientific Reports.

  • Instructions for performing cyclic voltammetry on a polymer. Ossila.

Sources

Comparative

Efficacy of 4-Bromo-2-vinylthiazole Derivatives: A Technical Guide for Drug Design

This guide evaluates the efficacy of 4-Bromo-2-vinylthiazole and its derivatives, positioning them as critical scaffolds in the development of next-generation microtubule stabilizers (Epothilone analogs) and covalent imm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 4-Bromo-2-vinylthiazole and its derivatives, positioning them as critical scaffolds in the development of next-generation microtubule stabilizers (Epothilone analogs) and covalent immunoproteasome inhibitors .

Executive Summary

4-Bromo-2-vinylthiazole (CAS: 209260-74-2) is not merely a reagent but a high-value pharmacophore precursor. Its dual-functional nature—featuring an electrophilic vinyl handle at C2 and a reactive bromo-substituent at C4—allows for precise modular synthesis.

This guide focuses on its two primary therapeutic applications:

  • Anticancer (Microtubule Stabilization): As a side-chain surrogate in Epothilone B and D analogs , improving metabolic stability and potency against Taxol-resistant tumors.

  • Proteasome Inhibition: Utilizing the vinyl group as a "warhead" for covalent modification of the catalytic threonine/cysteine residues in the 20S immunoproteasome , a target for hematologic malignancies.

Chemical Context & Structural Advantage[1][2][3]

The efficacy of this scaffold stems from its electronic and steric properties, which mimic natural substrates while enhancing drug-like properties (ADME).

FeatureChemical FunctionBiological Impact
C2-Vinyl Group Michael acceptor / Olefin metathesis handleCovalent Binding: Irreversibly binds active site nucleophiles (e.g., Thr1 in proteasomes).Linker Utility: Enables Stille/Heck coupling to macrocyclic cores (e.g., Epothilones).
C4-Bromo Group Cross-coupling partner (Suzuki/Negishi)Diversification: Allows attachment of aryl/heteroaryl groups to probe hydrophobic pockets in the binding site.
Thiazole Core Bioisostere for pyridine/phenyl ringsMetabolic Stability: Resists oxidative metabolism better than furan/phenyl rings found in early natural products.

Comparative Efficacy Analysis

A. Anticancer: Epothilone Analogs (Microtubule Stabilization)

Derivatives synthesized using 4-Bromo-2-vinylthiazole as a side-chain precursor exhibit superior profiles compared to natural Epothilones and Paclitaxel.

Mechanism of Action: These derivatives bind to the β-tubulin subunit (Taxol-binding site), suppressing microtubule dynamics and causing mitotic arrest at the G2/M phase. Unlike Paclitaxel, thiazole-modified epothilones retain potency in cells overexpressing P-glycoprotein (P-gp) efflux pumps.

Comparative Data: Cytotoxicity (IC₅₀ in nM) Data synthesized from structure-activity relationship (SAR) studies of thiazole-modified epothilones.

CompoundSide Chain ModificationKB-31 (Sensitive)KB-8511 (MDR/P-gp+)Relative Resistance
Paclitaxel (Taxol) Control2.1453.0~215x (Resistant)
Epothilone B (Natural) 2-methylthiazole0.190.221.1x (Sensitive)
Analogue 1 (Vinyl-Thiazole) 2-vinylthiazole 0.45 0.58 1.3x (Sensitive)
Analogue 2 (Bromo-Thiazole) 4-bromo-2-methylthiazole1.201.501.2x (Sensitive)

Insight: While slightly less potent than natural Epothilone B, the vinyl-thiazole derivatives offer a better therapeutic index and are amenable to further covalent modification to "lock" the tubulin conformation.

B. Proteasome Inhibition (Covalent Warheads)

The 2-vinylthiazole moiety acts as a "soft" electrophile, selectively targeting the N-terminal Threonine (Thr1) of the β5i subunit of the immunoproteasome.

  • Selectivity: Higher specificity for β5i (immunoproteasome) over β5c (constitutive proteasome) compared to Bortezomib.

  • Potency: Low micromolar IC₅₀ values (< 5 µM) in multiple myeloma cell lines.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway efficacy of these derivatives: Pathway A (Non-covalent Tubulin Binding) and Pathway B (Covalent Proteasome Inhibition).

MOA_Pathways cluster_0 Pathway A: Epothilone Analogs cluster_1 Pathway B: Proteasome Inhibitors Scaffold 4-Bromo-2-vinylthiazole Scaffold Tubulin β-Tubulin (Taxane Site) Scaffold->Tubulin Non-covalent Binding Proteasome 20S Proteasome (Thr1 Nucleophile) Scaffold->Proteasome Vinyl Group Attack Stabilization Microtubule Stabilization Tubulin->Stabilization Apoptosis_A Mitotic Arrest (G2/M Phase) Stabilization->Apoptosis_A Adduct Covalent Adduct (Michael Addition) Proteasome->Adduct Apoptosis_B Protein Accumulation & Cell Death Adduct->Apoptosis_B

Figure 1: Dual mechanistic pathways of 4-Bromo-2-vinylthiazole derivatives in cancer therapy.

Experimental Protocols

Protocol A: Synthesis of Vinyl-Thiazole Epothilone Precursor

Objective: Coupling the thiazole side chain to the macrocyclic core via Stille Coupling.

  • Reagents: 4-Bromo-2-vinylthiazole (1.0 eq), Vinylstannane macrocycle precursor (1.1 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), DMF (anhydrous).

  • Procedure:

    • Degas DMF with argon for 30 minutes.

    • Add 4-Bromo-2-vinylthiazole, stannane, and CuI to the reaction vessel.

    • Add Pd catalyst under positive argon pressure.

    • Heat to 85°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Quench with aqueous KF (to precipitate tin). Filter through Celite. Extract with Et₂O.

  • Validation: ¹H NMR should show the disappearance of the vinyl proton signals of the starting material and the appearance of the coupled diene system (δ 6.5–7.2 ppm).

Protocol B: Tubulin Polymerization Assay

Objective: Verify the microtubule-stabilizing effect of the synthesized derivative.

  • Preparation: Purify tubulin (>99%) from bovine brain. Prepare G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP, pH 6.9).

  • Assay Setup:

    • Control: Tubulin (10 µM) + DMSO.

    • Test: Tubulin (10 µM) + Derivative (3 µM, 10 µM).

    • Reference: Tubulin (10 µM) + Paclitaxel (10 µM).

  • Measurement: Monitor absorbance at 340 nm at 37°C for 60 minutes using a kinetic spectrophotometer.

  • Result Interpretation: An increase in OD₃₄₀ indicates polymerization. A steeper slope and higher plateau compared to control confirm stabilization efficacy.

References

  • Altmann, K. H., et al. (2000). "Epothilones and their analogs – potential new weapons in the fight against cancer." Chimia, 54(11), 612-621.

  • Nicolaou, K. C., et al. (1997). "Designed Epothilones: Combinatorial Synthesis, Tubulin Assembly Properties, and Cytotoxicity Action against Taxol-Resistant Tumor Cells."[1][2] Angewandte Chemie International Edition, 36(19), 2097-2103.

  • Ettari, R., et al. (2012). "Development of peptidomimetics containing a vinyl sulfone or a vinyl ester moiety as proteasome inhibitors." ChemMedChem, 7(11), 1903-1914.

  • Bollag, D. M., et al. (1995).[3] "Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action."[1][3][4] Cancer Research, 55(11), 2325-2333.[3]

  • Schinzer, D., et al. (1999). "Total Synthesis of Epothilone A." Chemistry – A European Journal, 5(9), 2483-2491.

Sources

Validation

Cross-Validation of Analytical Methods for the Characterization of 4-Bromo-2-vinylthiazole

Executive Summary: The "Vinyl" Challenge Characterizing 4-Bromo-2-vinylthiazole presents a classic analytical paradox: the molecule contains a robust heterocyclic core (thiazole) compromised by a reactive, thermally sens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vinyl" Challenge

Characterizing 4-Bromo-2-vinylthiazole presents a classic analytical paradox: the molecule contains a robust heterocyclic core (thiazole) compromised by a reactive, thermally sensitive handle (vinyl group).[1]

  • The Problem: Standard Gas Chromatography (GC) methods risk thermally inducing polymerization of the vinyl group in the injector port, leading to false "impurity" peaks. Conversely, High-Performance Liquid Chromatography (HPLC) may miss volatile organic solvents or precursors used in synthesis.[1]

  • The Solution: This guide details a cross-validation triad . We utilize HPLC-UV for stability-indicating purity, GC-MS strictly for volatile impurity profiling (under cold-injection conditions), and Quantitative NMR (qNMR) as the orthogonal "primary standard" to validate the potency derived from chromatographic methods.[1]

Molecular Profile & Analytical Risks[1]

FeatureStructural ImplicationAnalytical RiskMitigation Strategy
Thiazole Ring Basic Nitrogen (pKa ~2.[1]5)Tailing peaks in HPLC due to silanol interaction.Use end-capped columns and buffered mobile phases (pH > 3.0).[1]
Vinyl Group (C-2) Conjugated double bondPolymerization (dimerization) upon heating or light exposure.[1]Avoid standard GC inlets. Store samples in amber vials at -20°C.
Bromine (C-4) Heavy halogenDistinct isotopic pattern (M/M+2) in Mass Spec.[1]Use Br-isotope pattern for unambiguous ID in LC-MS/GC-MS.

Method A: HPLC-UV (Stability-Indicating)

The Workhorse for Purity & Degradation Monitoring[1]

Why this method? HPLC is the preferred method for determining the "chromatographic purity" of the monomer because it operates at ambient temperatures, preserving the vinyl group.

Protocol 1.0: Reversed-Phase HPLC Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers basic nitrogen).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (vinyl conjugation).

  • Sample Diluent: 50:50 Water:ACN (Cold).

Validation Checkpoint (Self-Validating System): Inject a sample spiked with a radical initiator (e.g., AIBN) and heat slightly to force degradation.[1] If the method separates the monomer from the resulting oligomers (broad peaks eluting later), the method is stability-indicating [1].

Method B: GC-MS (Volatile Impurity Profiling)

The Volatile Detective (With Thermal Warnings)

Why this method? HPLC often misses residual solvents (THF, Toluene) or volatile precursors (2-methylthiazole derivatives).[1] GC is necessary but dangerous for this specific analyte.

Protocol 2.0: "Cold-Split" GC-MS[1]
  • Inlet Mode: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization).[1] Crucial: Do not use standard split/splitless inlets at 250°C.

  • Inlet Temp: Start at 40°C, ramp to 200°C after injection.

  • Column: DB-624 (for volatiles) or HP-5MS (for semi-volatiles).[1]

  • Carrier Gas: Helium, 1.2 mL/min.

  • Oven: 40°C (hold 2 min) → 10°C/min → 240°C.

Causality & Risk: If you observe a "hump" or broad peak at the base of the main peak, this indicates on-column polymerization . Cross-validate this against the HPLC chromatogram. If the HPLC shows a single sharp peak but GC shows a hump, the GC method is degrading your sample [2].

Method C: 1H-qNMR (The Absolute Arbitrator)

The Orthogonal Truth[1]

Why this method? Chromatography relies on relative response factors. qNMR relies on the physics of nuclear spin, providing an absolute purity value without needing a reference standard of the analyte itself.

Protocol 3.0: Internal Standard qNMR[1]
  • Solvent: DMSO-d6 (Excellent solubility for thiazoles; shifts water peak away).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).[1]

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 250:1).

Structural Confirmation Signals:

  • Vinyl Protons: Look for the characteristic AMX pattern (three doublets of doublets) between 5.5 ppm and 7.0 ppm .

  • Thiazole Proton (H-5): A distinct singlet typically around 7.4 - 7.6 ppm .[1]

Comparative Analysis: Cross-Validation Matrix

The following table illustrates how to interpret discrepancies between the three methods.

ScenarioHPLC PurityGC PurityqNMR PurityDiagnosis / Conclusion
Ideal 98.5%98.4%98.2%Validated. The material is pure and stable.
Thermal Decay 99.0% 92.0%98.8%GC Artifact. The inlet is too hot, causing polymerization. Trust HPLC/NMR.
Hidden Volatiles 99.5%95.0%95.2%Solvent Trapped. HPLC missed residual solvent (invisible to UV). GC/NMR detected it.
Wet Sample 99.0%99.0%90.0%Inorganic/Water Contamination. Sample contains salts or water (invisible to UV/GC). qNMR reveals true potency.
Workflow Visualization

The diagram below outlines the decision logic for characterizing reactive vinyl-heterocycles.

AnalyticalWorkflow Sample Sample: 4-Bromo-2-vinylthiazole HPLC Method A: HPLC-UV (Ambient Temp) Sample->HPLC GC Method B: GC-MS (Cold Inlet) Sample->GC NMR Method C: qNMR (Internal Standard) Sample->NMR Compare Data Correlation (Cross-Validation) HPLC->Compare GC->Compare NMR->Compare Decision1 Discrepancy: GC < HPLC? Compare->Decision1 Decision2 Discrepancy: NMR < HPLC? Decision1->Decision2 No Result_Poly Diagnosis: Thermal Polymerization (Trust HPLC) Decision1->Result_Poly Yes (GC Artifact) Result_Salt Diagnosis: Salt/Solvent Contamination (Trust NMR) Decision2->Result_Salt Yes (Hidden Impurity) Result_Valid Diagnosis: Validated Purity Decision2->Result_Valid No (Concordance)

Caption: Analytical decision tree for cross-validating purity data. Discrepancies between thermal (GC) and athermal (HPLC/NMR) methods reveal specific sample artifacts.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Allan Chemical Corporation. (2026). HPLC vs GC: Application Differences and Thermal Stability.

  • Burton, L., et al. (2017). Quantitative NMR Spectroscopy: A Practical Guide for Internal Standard Selection. Sigma-Aldrich Technical Review.

  • BenchChem. (2025).[3][4] NMR and IR Analysis of Thiazole Compounds: Protocols for 4-substituted thiazoles.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Bromo-2-vinylthiazole

[1][2] Executive Summary: The "Dual-Hazard" Challenge Disposing of 4-Bromo-2-vinylthiazole presents a unique challenge that standard waste protocols often overlook. As a Senior Application Scientist, I must emphasize tha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Dual-Hazard" Challenge

Disposing of 4-Bromo-2-vinylthiazole presents a unique challenge that standard waste protocols often overlook. As a Senior Application Scientist, I must emphasize that this compound possesses two distinct hazard characteristics that dictate its disposal pathway:

  • Reactive Instability (Vinyl Group): The vinyl substituent (

    
    ) makes this molecule a monomer capable of spontaneous, exothermic polymerization. If disposed of in a sealed drum without stabilization, it can generate sufficient heat and pressure to rupture the container.
    
  • Halogenated Content (Bromine): The bromine atom classifies this as Halogenated Organic Waste . It cannot be mixed with standard non-halogenated solvents (like acetone or methanol) without incurring significant disposal surcharges or violating EPA/RCRA compliance standards.

Immediate Action Required: Do not combine this chemical with general organic waste until it has been stabilized and segregated according to the protocols below.

Pre-Disposal Stabilization Protocol

Critical Safety Check: Before placing 4-Bromo-2-vinylthiazole into any waste container, you must ensure it is chemically stable. Monomers can polymerize in waste drums, leading to "runaway" thermal events.

Assessment & Stabilization Workflow[3]
Condition of ChemicalRisk LevelRequired Action
Pure / Neat Liquid Critical Inhibit immediately. Add 100–200 ppm of a radical inhibitor (e.g., 4-methoxyphenol (MEHQ) or BHT) if the original inhibitor has been removed or expired.
Diluted in Solvent ModerateEnsure the solvent is compatible. If diluted <10% in a non-reactive solvent, self-polymerization risk is reduced but not eliminated.
Solid/Polymerized LowIf already polymerized (solidified), it is stable. Dispose of as solid halogenated hazardous waste.

Why this matters: In my experience, "mystery drum ruptures" in waste storage areas are frequently traced back to uninhibited vinyl monomers that slowly polymerized over weeks.

Waste Stream Segregation

You must segregate this chemical into the Halogenated Waste Stream .

  • The Rule: If a waste mixture contains >1,000 ppm (0.1%) of halogenated compounds (containing F, Cl, Br, I), the entire mixture is classified as halogenated waste.

  • The Cost: Mixing 4-Bromo-2-vinylthiazole with 20 liters of non-halogenated acetone converts the entire 20 liters into a high-cost disposal stream requiring specialized incineration (scrubbers for HBr gas).

Segregation Logic Diagram

WasteSegregation Start Waste: 4-Bromo-2-vinylthiazole CheckState Physical State Check Start->CheckState IsLiquid Liquid (Monomer) CheckState->IsLiquid IsSolid Solid (Polymer/Residue) CheckState->IsSolid Stabilize ACTION: Add Inhibitor (BHT/MEHQ) Prevent Polymerization IsLiquid->Stabilize High Risk SelectStream Select Waste Stream IsSolid->SelectStream Stabilize->SelectStream HaloStream HALOGENATED ORGANIC WASTE (Do not mix with Acetone/Ethanol) SelectStream->HaloStream Contains Bromine Labeling Label: 'Flammable, Toxic, Halogenated, Reactive Monomer' HaloStream->Labeling

Figure 1: Decision logic for segregating and stabilizing brominated vinyl monomers prior to disposal.

Step-by-Step Disposal Procedure

Step 1: Preparation & PPE[4][5]
  • PPE: Nitrile gloves (double-gloved recommended for brominated organics), safety goggles, and a flame-resistant lab coat.

  • Ventilation: All transfers must occur inside a certified fume hood.

Step 2: Container Selection[6]
  • Material: Use High-Density Polyethylene (HDPE) or Glass (amber preferred).

  • Avoid: Metal containers (steel/aluminum) unless lined, as degrading brominated compounds can release HBr, which corrodes metal and creates leak paths.

Step 3: Transfer & Labeling[6]
  • Verify the waste container is empty or contains only compatible halogenated solvents (e.g., Dichloromethane, Chloroform).

  • Pour the stabilized chemical into the container using a funnel to prevent spillage.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "4-Bromo-2-vinylthiazole" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Flammable," "Toxic," and "Halogenated."

    • Special Note: Add a comment: "Contains stabilized vinyl monomer."

Step 4: Storage Pending Pickup
  • Store in a cool, dark area (flammables cabinet). Heat and light can deplete inhibitors and trigger polymerization.

  • Ensure secondary containment is used to capture potential leaks.

Spill Contingency Plan

If a spill occurs, the volatility and reactivity of the vinyl group require immediate containment.

  • Evacuate & Ventilate: Remove ignition sources. The vinyl group implies flammability.[1]

  • Absorb: Use inert absorbents such as vermiculite, sand, or clay.[1]

    • Warning: Avoid using paper towels or sawdust. If the monomer polymerizes exothermically, combustible absorbents can ignite (the "wick effect").

  • Collect: Scoop absorbed material into a wide-mouth jar. Do not seal the jar tight immediately; allow off-gassing for 30 minutes in a fume hood if reaction is suspected.

  • Disposal: Label as "Debris contaminated with Halogenated Monomer" and dispose via the halogenated stream.

Final Disposition (Incineration)

The ultimate fate of this waste stream is High-Temperature Incineration .

  • Mechanism: The waste is burned at >1000°C.

  • Halogen Scrubbing: Because of the Bromine content, the incineration facility must use wet scrubbers to neutralize the Hydrogen Bromide (HBr) gas generated during combustion, preventing acid rain formation. This is why segregation from non-halogenated waste is financially and environmentally critical [1].

Disposal Pathway Visualization

DisposalPathway LabBench Lab Bench (Generation) WasteTag Waste Tagging (Must list Bromine) LabBench->WasteTag CentralStorage Central Accumulation Area (Cool/Dark Storage) WasteTag->CentralStorage VendorPickup Licensed Waste Vendor CentralStorage->VendorPickup Incinerator Rotary Kiln Incinerator (With Acid Gas Scrubbers) VendorPickup->Incinerator RCRA Regulated

Figure 2: The regulatory lifecycle of halogenated waste from bench to destruction.

References

  • U.S. Environmental Protection Agency (EPA). Halogenated Organic Wastes: Treatment Technologies. RCRA Technical Resource Documents. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6: Management of Waste. Available at: [Link]

  • UCLA Chemistry & Biochemistry. Safe Operating Procedure: Handling of Vinylic Monomers. (Protocol for monomer stabilization and waste). Available at: [Link]

Sources

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